Selenium tetrafluoride
Description
Properties
InChI |
InChI=1S/F4Se/c1-5(2,3)4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOBWAXBGUSOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Se](F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4Se | |
| Record name | selenium tetrafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium_tetrafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158848 | |
| Record name | Selenium tetrafluoride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-66-2 | |
| Record name | Selenium fluoride (SeF4), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenium tetrafluoride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenium tetrafluoride | |
| Source | EPA DSSTox | |
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| Record name | Selenium tetrafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SELENIUM TETRAFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73U0ARO564 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Selenium tetrafluoride discovery and history
An In-depth Technical Guide to Selenium Tetrafluoride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of this compound (SeF4), a versatile fluorinating agent with significant applications in organic synthesis and other areas of chemical research. The document details its discovery and history, outlines key synthetic methodologies with experimental protocols, summarizes its physicochemical properties, and explores its reactivity and applications.
Discovery and History
This compound was first synthesized and characterized in 1907 by the French chemist Paul Lebeau.[1][2][3][4][5] His pioneering work involved the direct reaction of elemental selenium with fluorine gas, a challenging synthesis due to the high reactivity of fluorine.[1][2][3][4] This initial breakthrough laid the groundwork for the exploration of selenium's fluoride chemistry. Over the years, safer and more convenient synthetic routes have been developed, making SeF4 more accessible for laboratory use.[2][3] These alternative methods, detailed in the following section, have been crucial for the continued investigation and application of this important reagent.
Synthesis of this compound
Several methods have been established for the synthesis of this compound. The choice of method often depends on the available starting materials and the desired scale of the reaction.
Direct Fluorination of Selenium (Lebeau's Method)
This is the original method for the synthesis of SeF4.
Reaction: Se + 2F₂ → SeF₄[1][2][3][4]
Experimental Protocol: This reaction is highly exothermic and requires careful control of the reaction conditions to avoid the formation of selenium hexafluoride (SeF₆).[2] The protocol involves passing a diluted stream of fluorine gas over elemental selenium in a suitable reaction vessel, typically made of a fluorine-resistant material like nickel or copper. The concentration of fluorine must be carefully moderated to favor the formation of the tetrafluoride.[2][6][7] The product is then collected by condensation in a cold trap. Due to the hazards associated with handling elemental fluorine, this method is typically reserved for specialized laboratories.
Fluorination of Selenium Dioxide with Sulfur Tetrafluoride
This is a more common and convenient laboratory-scale synthesis.
Reaction: SeO₂ + SF₄ → SeF₄ + SO₂[1][2][3][6][7]
Experimental Protocol: Selenium dioxide is treated with sulfur tetrafluoride in an autoclave or a high-pressure reactor. The reaction proceeds through a seleninyl fluoride (SeOF₂) intermediate.[1][2][3] The reaction mixture is typically heated to facilitate the reaction. The volatile products, SeF₄ and SO₂, are then separated by fractional distillation. This method is advantageous as it utilizes more easily handled reagents compared to elemental fluorine.[1][2][3]
Fluorination of Selenium with Chlorine Trifluoride
This method provides another alternative to the use of elemental fluorine.
Reaction: 3Se + 4ClF₃ → 3SeF₄ + 2Cl₂[1][2][3][8]
Experimental Protocol: Elemental selenium is reacted with chlorine trifluoride in a suitable reactor. The reaction is vigorous and must be controlled. The products, this compound and chlorine gas, are separated, typically by fractional condensation.
Physicochemical Properties
This compound is a colorless liquid at room temperature that fumes in air and reacts vigorously with water.[1][3][5][6][7][8][9] Its key physical and structural properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | SeF₄ | [6][7][10] |
| Molar Mass | 154.954 g/mol | [8][10] |
| Appearance | Colorless liquid | [1][3][6][8] |
| Melting Point | -9.5 °C to -13.2 °C | [1][8][10][11] |
| Boiling Point | 101 °C to 106 °C | [1][8][10][11][12] |
| Density | 2.77 g/cm³ | [1][8][11] |
Table 2: Molecular Structure and Bonding of this compound (Gaseous Phase)
| Parameter | Value | References |
| Molecular Shape | See-saw | [1][2][3][5] |
| VSEPR Theory Prediction | Pseudo-trigonal pyramidal | [1][5] |
| Oxidation State of Se | +4 | [1][6][7][8][10] |
| Axial Se-F Bond Length | 177 pm | [1][3][5] |
| Equatorial Se-F Bond Length | 168 pm | [1][3][5] |
| Axial F-Se-F Bond Angle | 169.2° | [1][3][5] |
| Equatorial F-Se-F Bond Angle | 100.6° | [1][3][5] |
In the solid state and at high concentrations in solution, SeF₄ molecules exhibit weak association, leading to a distorted octahedral coordination around the selenium atom.[1][3][5][8]
Reactivity and Applications
This compound is a versatile reagent, primarily utilized for its fluorinating capabilities in organic synthesis.
Fluorinating Agent
SeF₄ is an effective fluorinating agent for a variety of functional groups, including alcohols, carboxylic acids, and carbonyl compounds.[1][2][3][4][5][8][9] It offers advantages over sulfur tetrafluoride (SF₄), as it is a liquid and can often be used under milder reaction conditions.[1][2][3][5][8] For example, it can convert aldehydes and ketones to their corresponding geminal difluorides.[4]
Caption: Fluorination of a carbonyl compound to a geminal difluoride using SeF₄.
Lewis Acid-Base Chemistry
In hydrofluoric acid (HF), this compound acts as a weak base.[1][3][8] It reacts with strong Lewis acids, such as SbF₅, AsF₅, and BF₃, to form ionic adducts containing the SeF₃⁺ cation.[1][3][8] Conversely, with a strong fluoride donor like cesium fluoride (CsF), it forms the SeF₅⁻ anion.[1][3][8]
Caption: Lewis acid-base behavior of this compound.
Other Reactions
This compound hydrolyzes in water to produce hydrofluoric acid and selenous acid.[6][7] It also reacts with other halogen fluorides. For instance, with chlorine monofluoride (ClF), it can yield selenium pentafluoride chloride (SeF₅Cl) and selenium hexafluoride (SeF₆).[13]
Safety Considerations
This compound is a toxic and corrosive substance. It reacts violently with water and is a strong oxidizing agent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and eye protection, must be worn. Care should be taken to avoid inhalation of its vapors and contact with skin and eyes.
Conclusion
Since its discovery by Paul Lebeau in 1907, this compound has become a valuable reagent in synthetic chemistry. Its utility as a fluorinating agent, particularly as a milder and more manageable alternative to sulfur tetrafluoride, has been a significant driver of its application in the synthesis of fluorinated organic molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for its safe and effective use in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 13465-66-2 | Benchchem [benchchem.com]
- 3. Tétrafluorure de sélénium — Wikipédia [fr.wikipedia.org]
- 4. Buy this compound | 13465-66-2 [smolecule.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 7. This compound Facts for Kids [kids.kiddle.co]
- 8. This compound - Wikiwand [wikiwand.com]
- 9. This compound | 13465-66-2 [chemicalbook.com]
- 10. WebElements Periodic Table » Selenium » this compound [winter.group.shef.ac.uk]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. villanovachemistry.wordpress.com [villanovachemistry.wordpress.com]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Selenium Tetrafluoride (SeF4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure of selenium tetrafluoride (SeF4), a versatile fluorinating agent. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, designing novel synthetic pathways, and understanding its interactions in biological systems.
Theoretical Framework: VSEPR Theory and Hybridization
The molecular geometry of this compound can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central selenium (Se) atom, belonging to Group 16 of the periodic table, possesses six valence electrons. Each of the four fluorine (F) atoms contributes one valence electron for bonding, resulting in a total of 10 valence electrons, or five electron pairs, around the central selenium atom.
According to VSEPR theory, these five electron pairs arrange themselves in a trigonal bipyramidal geometry to minimize electrostatic repulsion.[1][2] This arrangement consists of two axial positions and three equatorial positions.
The steric number of the central selenium atom is five (four bonding pairs and one lone pair), which corresponds to sp³d hybridization .[1] One s, three p, and one d orbital of the selenium atom combine to form five hybrid orbitals, which accommodate the four Se-F bonds and the lone pair of electrons.
Electron and Molecular Geometry
While the electron geometry describes the arrangement of all electron pairs (both bonding and non-bonding), the molecular geometry only considers the positions of the atoms.
-
Electron Geometry: As predicted by VSEPR theory for five electron pairs, the electron geometry of SeF4 is trigonal bipyramidal .[1][2]
-
Molecular Geometry: Of the five electron pairs, four are bonding pairs (Se-F bonds) and one is a lone pair. To minimize repulsion, the lone pair occupies one of the equatorial positions. This is because equatorial positions have larger bond angles (120°) compared to the axial positions (90°), and lone pair-bond pair repulsions are greater than bond pair-bond pair repulsions. The presence of this lone pair in an equatorial position results in a seesaw molecular geometry.[1][3][4][5]
The general representation for this type of molecule in the AXN method is AX₄E₁, where 'A' is the central atom, 'X' represents the bonded atoms, and 'E' denotes the lone pairs.[1][4]
Below is a diagram illustrating the seesaw molecular geometry of this compound.
Caption: Seesaw molecular geometry of SeF4.
Quantitative Structural Data
Experimental studies, primarily using gas-phase electron diffraction, have provided precise data on the bond lengths and angles in the SeF4 molecule. In the solid state, X-ray crystallography reveals a distorted octahedral coordination around the selenium atom.[3]
The table below summarizes the key quantitative data for gaseous this compound.
| Parameter | Type | Value | Reference(s) |
| Bond Length | |||
| Se-F (Axial) | Covalent | 177 pm | [3] |
| Se-F (Equatorial) | Covalent | 168 pm | [3] |
| Bond Angle | |||
| F(equatorial)-Se-F(equatorial) | Angle | 100.6° | [3] |
| F(axial)-Se-F(axial) | Angle | 169.2° | [3] |
| F(axial)-Se-F(equatorial) | Angle | ~90° | [4][6] |
Note: Some sources provide approximate angles of <120° for the equatorial-equatorial interaction and <90° for the axial-equatorial interaction due to lone pair repulsion.
Experimental Protocols
The determination of the precise molecular geometry of SeF4 relies on sophisticated experimental techniques. While a detailed, step-by-step protocol for a specific study is beyond the scope of this guide, the general methodologies are outlined below.
Gas Electron Diffraction (GED)
This is a primary method for determining the structure of molecules in the gas phase.
-
Sample Preparation: A pure sample of SeF4 is vaporized under a high vacuum.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the SeF4 vapor.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the SeF4 molecules, creating a diffraction pattern.
-
Data Collection: The scattered electrons are detected, and the intensity of the diffraction pattern is recorded as a function of the scattering angle.
-
Structural Refinement: The experimental diffraction pattern is compared to theoretical patterns calculated for various molecular models. The geometric parameters (bond lengths and angles) of the model are refined to achieve the best fit with the experimental data.
X-ray Crystallography
This technique is used to determine the arrangement of atoms in the solid state.
-
Crystal Growth: Single crystals of SeF4 are grown, often at low temperatures.
-
X-ray Diffraction: A monochromatic beam of X-rays is aimed at the crystal. The crystal lattice diffracts the X-rays, producing a unique diffraction pattern.
-
Data Collection: The intensities and positions of the diffracted X-ray spots are meticulously recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual selenium and fluorine atoms can be determined. The model is then refined to obtain precise bond lengths and angles within the crystal lattice. In the solid state, SeF4 exhibits a distorted octahedral environment around the selenium center due to intermolecular interactions.[3]
Logical Relationships and Workflows
The determination of molecular geometry follows a logical progression from theoretical prediction to experimental verification.
Caption: Logical workflow for geometry determination.
References
- 1. topblogtenz.com [topblogtenz.com]
- 2. AWhat is the Lewis structure for SeF4 BWhat is its class 12 chemistry CBSE [vedantu.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. villanovachemistry.wordpress.com [villanovachemistry.wordpress.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Page loading... [guidechem.com]
An In-depth Technical Guide on the VSEPR Theory and See-Saw Molecular Geometry of Selenium Tetrafluoride (SeF4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular structure of Selenium Tetrafluoride (SeF4) as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. It delves into the theoretical underpinnings of its see-saw geometry, supported by experimental data, and outlines the methodologies used to determine its structural parameters.
Introduction to VSEPR Theory and its Application to SeF4
The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model in chemistry used to predict the three-dimensional geometry of individual molecules based on the number of electron pairs surrounding their central atoms. The theory's core tenet is that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion, thereby determining the molecule's overall shape.
For this compound (SeF4), the central atom is Selenium (Se), which belongs to Group 16 of the periodic table and has six valence electrons. It forms single covalent bonds with four Fluorine (F) atoms, each contributing one valence electron. The total number of valence electrons for the molecule is calculated as follows:
-
Valence electrons from Se: 6
-
Valence electrons from 4 F atoms: 4 × 7 = 28
-
Total valence electrons: 6 + 28 = 34
These 34 electrons form 4 single bonds (8 electrons) and leave 26 electrons as non-bonding lone pairs. In the Lewis structure of SeF4, the four fluorine atoms are bonded to the central selenium atom, and the remaining lone pair resides on the selenium atom.[1][2]
This results in the central selenium atom being surrounded by five electron domains: four bonding pairs and one lone pair. According to VSEPR theory, a molecule with five electron domains adopts a trigonal bipyramidal electron geometry to maximize the distance between these domains.[1][2]
The See-Saw Molecular Geometry of SeF4
While the electron geometry of SeF4 is trigonal bipyramidal, its molecular geometry , which describes the arrangement of only the atoms, is different due to the presence of the lone pair of electrons on the central selenium atom.[2] The lone pair, being more diffuse and exerting greater repulsive forces than bonding pairs, occupies one of the three equatorial positions in the trigonal bipyramidal arrangement to minimize repulsion. This placement maximizes the angles between the lone pair and the adjacent bonding pairs.
The resulting arrangement of the four fluorine atoms and the central selenium atom is a see-saw shape .[1][2] In this geometry, there are two distinct types of fluorine atoms:
-
Axial Fluorines: Two fluorine atoms are positioned opposite to each other along the vertical axis.
-
Equatorial Fluorines: Two fluorine atoms are located in the horizontal plane, along with the lone pair.
The repulsion from the equatorial lone pair distorts the ideal bond angles of a perfect trigonal bipyramid. The angle between the two axial fluorine atoms is less than 180°, and the angle between the two equatorial fluorine atoms is less than 120°.
Quantitative Structural Data
The precise bond lengths and angles of gaseous SeF4 have been determined experimentally. These values confirm the see-saw geometry predicted by VSEPR theory.
| Parameter | Value | Reference |
| Axial Se-F Bond Length | 177 pm | [3] |
| Equatorial Se-F Bond Length | 168 pm | [3] |
| Axial F-Se-F Bond Angle | 169.2° | [3] |
| Equatorial F-Se-F Bond Angle | 100.6° | [3] |
| Hybridization of Se | sp³d | [2] |
The difference in bond lengths, with the axial bonds being longer than the equatorial bonds, is a consequence of the greater repulsion experienced by the axial bonding pairs from the three electron pairs in the equatorial plane (two bonding pairs and one lone pair).
Experimental Determination of Molecular Structure
The structural parameters of SeF4 have been primarily determined through gas-phase electron diffraction and vibrational spectroscopy.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.
Experimental Protocol:
-
Sample Introduction: A gaseous sample of SeF4 is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the SeF4 molecules.
-
Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often an electron imaging plate). The intensity of the scattered electrons varies as a function of the scattering angle. To compensate for the steep drop in intensity at larger angles, a rotating sector is often placed in front of the detector.
-
Data Analysis: The one-dimensional intensity curve is extracted from the diffraction pattern. This experimental curve is then compared to a theoretical curve calculated for a model of the molecule. The structural parameters of the model (bond lengths, bond angles, and vibrational amplitudes) are refined using a least-squares fitting procedure until the theoretical curve best matches the experimental data. This analysis yields the precise internuclear distances and angles.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are dependent on its symmetry and structure. For a molecule with a see-saw geometry (C₂ᵥ symmetry), specific vibrational modes are predicted to be active in either the infrared (IR) or Raman spectra.
Experimental Protocol (Matrix Isolation):
-
Sample Preparation: A gaseous mixture of SeF4 and an inert gas (e.g., argon or nitrogen) at a high dilution ratio (e.g., 1:1000) is prepared.
-
Matrix Deposition: This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI for IR spectroscopy) cooled to a very low temperature (typically around 10-20 K). The inert gas solidifies, forming a rigid matrix that traps individual SeF4 molecules. This isolation prevents intermolecular interactions and allows for the study of the properties of the isolated molecule.
-
Spectroscopic Measurement: The infrared or Raman spectrum of the matrix-isolated SeF4 is then recorded using a spectrometer. For IR spectroscopy, a beam of infrared radiation is passed through the matrix, and the absorption is measured. For Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the scattered light is analyzed.
-
Spectral Analysis: The observed vibrational frequencies are compared with those predicted for different possible molecular geometries. The good agreement between the observed spectra for SeF4 and the calculated frequencies for a C₂ᵥ see-saw structure provides strong evidence for this geometry. The analysis of the vibrational spectra can also be used to calculate force constants for the bonds, which indicate that the axial Se-F bonds are weaker than the equatorial ones.
Visualizing the VSEPR Model for SeF4
The following diagrams illustrate the logical progression from the Lewis structure to the final molecular geometry of SeF4 according to VSEPR theory.
Caption: Logical workflow from Lewis structure to the predicted molecular geometry of SeF4.
Caption: See-saw molecular geometry of this compound (SeF4).
Conclusion
The VSEPR theory accurately predicts the see-saw molecular geometry of this compound. This prediction is strongly supported by experimental data from gas-phase electron diffraction and vibrational spectroscopy, which provide precise measurements of its bond lengths and angles. The presence of a lone pair of electrons on the central selenium atom in an equatorial position of a trigonal bipyramidal electron geometry is the key determinant of its final structure. A thorough understanding of these principles and the experimental methodologies used for their verification is crucial for researchers in chemical and pharmaceutical sciences.
References
A Technical Guide to the Lewis Structure, Molecular Geometry, and Orbital Overlap of Selenium Tetrafluoride (SeF₄)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the molecular structure and bonding characteristics of selenium tetrafluoride (SeF₄), an inorganic compound used as a fluorinating agent.[1][2] A thorough understanding of its three-dimensional structure and electron configuration is fundamental to predicting its reactivity and interactions in various chemical systems.
Lewis Structure Determination
The Lewis structure is a two-dimensional representation of the valence electron distribution in a molecule. The process for constructing the Lewis structure for SeF₄ is as follows:
-
Total Valence Electron Calculation : The total number of valence electrons is calculated by summing the valence electrons of each atom in the molecule. Selenium (Se), in Group 16, contributes 6 valence electrons, and each Fluorine (F) atom, in Group 17, contributes 7.[1][2]
-
Central Atom Identification : Selenium is the central atom as it is the least electronegative element.[2][3]
-
Electron Distribution : Four single bonds are drawn from the central Se atom to each of the four F atoms, accounting for 8 electrons. The remaining 26 electrons are distributed as lone pairs, first to the terminal F atoms to satisfy their octets (3 lone pairs per F, totaling 24 electrons). The final two electrons are placed on the central Se atom as a lone pair.[4][5] This results in the Se atom having an expanded octet with 10 valence electrons.[5]
The final Lewis structure shows the central selenium atom bonded to four fluorine atoms and possessing one lone pair of electrons.[1][6]
Molecular Geometry via VSEPR Theory
The Valence Shell Electron Pair Repulsion (VSEPR) theory is used to predict the three-dimensional geometry of molecules based on the minimization of electrostatic repulsion between electron pairs in the valence shell of the central atom.
-
Steric Number : The steric number for SeF₄ is 5, calculated from 4 bonding pairs (the Se-F bonds) and 1 lone pair on the selenium atom.[1][7][8]
-
AXN Notation : The molecule is classified as AX₄E₁, where A is the central atom, X is the number of bonded atoms, and E is the number of lone pairs.[1]
-
Electron Geometry : With a steric number of 5, the electron pairs arrange themselves in a trigonal bipyramidal geometry to maximize their separation.[1][7][8]
-
Molecular Geometry : The lone pair occupies an equatorial position in the trigonal bipyramidal arrangement to minimize repulsions. This results in the atoms adopting a seesaw shape.[1][6][8]
The presence of the lone pair distorts the ideal bond angles, and its asymmetrical placement results in SeF₄ being a polar molecule with a net dipole moment.[1][2][9]
Hybridization and Orbital Overlap
To accommodate five electron domains (four bonding, one non-bonding), the central selenium atom undergoes hybridization.
-
Hybridization : The steric number of 5 corresponds to sp³d hybridization .[1][8][10] One 4s orbital, three 4p orbitals, and one 4d orbital from the selenium atom mix to form five equivalent sp³d hybrid orbitals.[1]
-
Orbital Overlap :
Quantitative Structural Data
Experimental and computational studies have determined the precise bond lengths and angles for SeF₄ in the gaseous phase. The seesaw geometry results in two distinct types of fluorine positions: axial and equatorial.[11]
| Parameter | Value | Reference |
| Axial Se-F Bond Length | 177 pm | [1][11] |
| Equatorial Se-F Bond Length | 168 pm | [1][11] |
| Axial F-Se-F Bond Angle | 169.2° | [1][11] |
| Equatorial F-Se-F Bond Angle | 100.6° | [1][11] |
Methodologies for Structural Determination
The structural parameters of molecules like SeF₄ are determined through a combination of experimental techniques and computational modeling.
-
Experimental Protocol: Gas-Phase Spectroscopy (Infrared & Raman)
-
Sample Preparation : A gaseous sample of SeF₄ is prepared and introduced into an IR or Raman spectrometer.
-
Data Acquisition : The sample is irradiated with infrared light (for IR spectroscopy) or a monochromatic laser (for Raman spectroscopy). The absorption, transmission, or scattering of radiation is measured.
-
Spectral Analysis : The resulting vibrational spectrum shows a series of bands, each corresponding to a specific molecular vibration (e.g., stretching, bending).
-
Structural Correlation : The number, frequency, and intensity of the observed vibrational modes are dictated by the molecule's symmetry. By comparing the experimental spectrum to theoretical predictions for different possible geometries (e.g., seesaw, square planar), the correct molecular structure (C₂ᵥ symmetry for SeF₄) can be confirmed.[12]
-
-
Computational Protocol: Ab Initio Quantum Chemistry
-
Model Building : An initial 3D structure of the SeF₄ molecule is constructed using molecular modeling software.
-
Method Selection : A theoretical method (e.g., Coupled Cluster, CCSD(T)) and a basis set (which defines the atomic orbitals used in the calculation) are chosen. These selections determine the accuracy and computational cost of the analysis.[13][14]
-
Geometry Optimization : The energy of the molecule is calculated as a function of its geometry. The software iteratively adjusts bond lengths and angles to find the lowest-energy (most stable) conformation.
-
Property Calculation : Once the optimized geometry is found, key properties such as bond lengths, bond angles, and vibrational frequencies can be calculated. These computed values are then compared with experimental data for validation.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the structure of SeF₄ and the resulting orbital overlap.
Figure 1. A flowchart outlining the logical progression from chemical formula to molecular properties for SeF₄.
Figure 2. Orbital overlap diagram for SeF₄ showing sp³d hybridization of the central Se atom.
References
- 1. topblogtenz.com [topblogtenz.com]
- 2. Page loading... [guidechem.com]
- 3. SeF4 Lewis Structure: How to Draw the Dot Structure for SeF4 | Chemical Bonding | Success in Chemistry [thegeoexchange.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. m.youtube.com [m.youtube.com]
- 10. What is the hybridization of the selenium atom in SeF4? | Filo [askfilo.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Unraveling the Strength and Nature of Se∙∙∙O Chalcogen Bonds: A Comparative Study of SeF2 and SeF4 Interactions with Oxygen-Bearing Lewis Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Selenium Tetrafluoride from Elemental Selenium and Fluorine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of selenium tetrafluoride (SeF₄) through the direct fluorination of elemental selenium. The document details the underlying chemical principles, experimental protocols, and safety considerations for the preparation of this versatile fluorinating agent.
Introduction
This compound is a colorless liquid at room temperature and serves as a valuable fluorinating agent in organic synthesis.[1][2] Its utility stems from its ability to replace hydroxyl and carbonyl groups with fluorine atoms, often under milder conditions than those required for sulfur tetrafluoride (SF₄).[1][2] The first reported synthesis of this compound was by Paul Lebeau in 1907, who achieved the direct reaction of elemental selenium with fluorine gas.[1] Careful control of reaction conditions is paramount to selectively produce this compound and avoid the over-fluorination to the more volatile selenium hexafluoride (SeF₆).
Reaction Principle and Stoichiometry
The synthesis of this compound from its constituent elements is an exothermic reaction governed by the following stoichiometry:
Se + 2F₂ → SeF₄
This reaction involves the direct combination of solid elemental selenium with gaseous fluorine. To achieve high selectivity for this compound, the reaction is typically conducted at controlled low temperatures, as higher temperatures favor the formation of selenium hexafluoride (SeF₆).
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the reactants, products, and reaction conditions for the synthesis of this compound.
Table 1: Physical and Chemical Properties of Reactants and Products
| Property | Selenium (Se) | Fluorine (F₂) | This compound (SeF₄) | Selenium Hexafluoride (SeF₆) |
| Molar Mass ( g/mol ) | 78.96 | 38.00 | 154.95 | 192.95 |
| Appearance | Gray solid | Pale yellow gas | Colorless liquid | Colorless gas |
| Melting Point (°C) | 221 | -219.6 | -10 | -35 (at 2 atm) |
| Boiling Point (°C) | 685 | -188.1 | 101 | -47 |
| Density | 4.81 g/cm³ (solid) | 1.696 g/L (gas) | 2.75 g/cm³ (liquid) | 8.467 kg/m ³ (gas) |
Table 2: Recommended Reaction Conditions for Direct Fluorination
| Parameter | Value | Notes |
| Reaction Temperature | 0 °C | Crucial for maximizing SeF₄ yield and minimizing SeF₆ formation. |
| Reactant Ratio | Stoichiometric or slight excess of Selenium | Helps to prevent over-fluorination. |
| Fluorine Gas Flow | Controlled, slow | To manage the exothermicity of the reaction. |
| Inert Gas | Nitrogen (N₂) | Used as a diluent for fluorine and to maintain an inert atmosphere. |
Experimental Protocol
This section provides a detailed methodology for the laboratory-scale synthesis of this compound from elemental selenium and fluorine.
4.1. Materials and Apparatus
-
Reactants:
-
High-purity elemental selenium powder or shot.
-
Fluorine gas (lecture bottle or cylinder).
-
Dry nitrogen gas.
-
-
Apparatus:
-
Fluorine-resistant reaction vessel (e.g., made of nickel, Monel, or copper). A horizontal tube furnace or a cooled reaction flask can be adapted for this purpose.
-
Gas handling system with mass flow controllers for precise control of fluorine and nitrogen flow rates.
-
Low-temperature bath (e.g., ice-water bath) to maintain the reaction temperature at 0 °C.
-
Cold trap (cooled with dry ice/acetone or liquid nitrogen) to collect the product.
-
Vacuum pump.
-
Standard Schlenk line and glassware for inert atmosphere manipulation.
-
Scrubber system containing a suitable reagent (e.g., soda lime or potassium hydroxide solution) to neutralize unreacted fluorine.
-
4.2. Experimental Procedure
-
Apparatus Setup:
-
Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all connections are secure and leak-tight.
-
Place a known quantity of elemental selenium into the reaction vessel.
-
Connect the gas inlet of the reaction vessel to the fluorine and nitrogen gas lines via the mass flow controllers.
-
Connect the outlet of the reaction vessel to a cold trap followed by a scrubber.
-
-
Inerting the System:
-
Evacuate the entire system using the vacuum pump and then backfill with dry nitrogen. Repeat this process several times to ensure an inert atmosphere.
-
-
Reaction:
-
Cool the reaction vessel to 0 °C using the low-temperature bath.
-
Begin a slow flow of dry nitrogen through the system.
-
Gradually introduce a controlled flow of fluorine gas, diluted with nitrogen, into the reaction vessel. The ratio of fluorine to nitrogen should be carefully controlled to manage the reaction rate.
-
Monitor the reaction progress. The formation of a colorless liquid will be observed.
-
Continue the fluorine flow until all the selenium has reacted.
-
-
Product Collection:
-
Once the reaction is complete, stop the fluorine flow and continue to purge the system with nitrogen to remove any unreacted fluorine.
-
The this compound product will collect in the cold trap.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Carefully transfer the contents of the cold trap to a distillation apparatus under an inert atmosphere.
-
Collect the fraction boiling at 101 °C. Any more volatile SeF₆ will distill first, and any less volatile impurities will remain in the distillation flask.
-
Safety Considerations
-
Fluorine gas is extremely toxic, corrosive, and a powerful oxidizing agent. All manipulations should be carried out in a dedicated, well-maintained fume hood.
-
Selenium and its compounds are toxic. Avoid inhalation of dust and vapors, and prevent skin contact.
-
Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and compatible gloves, must be worn at all times.
-
The reaction is exothermic and must be carefully controlled to avoid runaway conditions.
-
Ensure a properly functioning scrubber is in place to neutralize any unreacted fluorine gas.
Visualizations
The following diagrams illustrate the logical flow of the synthesis and the experimental setup.
Caption: Reaction pathway for the synthesis of this compound.
References
An In-depth Technical Guide to the Preparation of Selenium Tetrafluoride (SeF₄) via Sulfur Tetrafluoride and Selenium Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Selenium Tetrafluoride (SeF₄), a versatile fluorinating agent, from the reaction of Sulfur Tetrafluoride (SF₄) and Selenium Dioxide (SeO₂). This method offers a more convenient route compared to the direct fluorination of selenium, utilizing more readily handled reagents.
Reaction Overview
The synthesis of this compound from Sulfur Tetrafluoride and Selenium Dioxide is a substitution reaction where the oxygen atoms in selenium dioxide are replaced by fluorine atoms. The overall balanced chemical equation for this reaction is:
SF₄ + SeO₂ → SeF₄ + SO₂ [1]
This reaction proceeds through the formation of an intermediate, seleninyl fluoride (SeOF₂).[1] The reaction can be controlled to yield either SeOF₂ or SeF₄ by adjusting the stoichiometry of the reactants. To favor the formation of the final product, SeF₄, the molar ratio of the reactants is a critical parameter.
Physicochemical Data
A summary of the key physical and chemical properties of the reactants and the main product is presented in the table below for easy reference.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Sulfur Tetrafluoride | SF₄ | 108.06 | Colorless gas | -121.0 | -38.0 |
| Selenium Dioxide | SeO₂ | 110.96 | White crystalline solid | 340-360 (sublimes) | 315 (sublimes) |
| This compound | SeF₄ | 154.96 | Colorless liquid | -9.5 | 106 |
| Sulfur Dioxide | SO₂ | 64.07 | Colorless gas | -72 | -10 |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods and requires specialized equipment for handling corrosive and toxic gases under pressure.
Materials:
-
Sulfur Tetrafluoride (SF₄)
-
Selenium Dioxide (SeO₂), freshly sublimed
-
A Hastelloy-lined autoclave or a similar high-pressure reactor
-
Vacuum line
-
Cold traps (for liquid nitrogen)
-
Fluoropolymer (e.g., Teflon) or stainless steel tubing and fittings
Procedure:
-
Reactor Preparation: A high-pressure reactor, such as a Hastelloy-lined autoclave, is charged with freshly sublimed Selenium Dioxide (SeO₂). The reactor should be dried thoroughly to prevent the formation of hydrofluoric acid.
-
Reactant Introduction: The reactor is then cooled and evacuated. A stoichiometric amount of Sulfur Tetrafluoride (SF₄) is condensed into the reactor. To ensure the complete conversion of the intermediate SeOF₂ to SeF₄, a slight excess of SF₄ may be used.
-
Reaction Conditions: The sealed reactor is heated to a temperature in the range of 100-240 °C. The reaction is maintained at this temperature for approximately 14 hours under autogenous pressure.
-
Product Isolation and Purification:
-
After the reaction is complete, the reactor is cooled to room temperature. The gaseous byproduct, Sulfur Dioxide (SO₂), and any unreacted SF₄ are vented through a scrubber containing a suitable neutralizing agent (e.g., a potassium hydroxide solution).
-
The crude liquid product, this compound (SeF₄), is then purified by fractional distillation under vacuum. The distillation apparatus should be constructed from fluoropolymer or stainless steel to prevent corrosion.
-
The purified SeF₄ is collected in a cooled receiver.
-
Yield:
While specific yields can vary depending on the precise reaction conditions and the efficiency of the purification process, this method is known to produce this compound in good yield.
Reaction Pathway and Workflow
The synthesis of SeF₄ from SF₄ and SeO₂ can be visualized as a two-step process. The initial reaction forms the intermediate seleninyl fluoride (SeOF₂), which then reacts with additional SF₄ to yield the final product.
Caption: Reaction workflow for the synthesis of SeF₄ from SF₄ and SeO₂.
Safety Considerations
-
Toxicity: Sulfur Tetrafluoride, this compound, and Selenium Dioxide are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Corrosivity: The reactants and products are highly corrosive, especially in the presence of moisture, which can lead to the formation of hydrofluoric acid. All equipment must be made of resistant materials such as Hastelloy, stainless steel, or fluoropolymers.
-
Pressure: The reaction is conducted under pressure. The high-pressure reactor must be in good working condition and operated by trained personnel.
This technical guide provides a foundational understanding of the preparation of this compound using Sulfur Tetrafluoride and Selenium Dioxide. For further research and development, it is recommended to consult peer-reviewed scientific literature for more detailed and specific experimental conditions.
References
Navigating the Synthesis of Selenium Tetrafluoride: A Technical Guide to Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
Selenium tetrafluoride (SeF4), a versatile fluorinating agent, plays a crucial role in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its ability to selectively introduce fluorine atoms under relatively mild conditions makes it a valuable tool for modifying molecular properties to enhance efficacy and bioavailability. This technical guide provides an in-depth analysis of alternative synthesis routes for this compound, offering detailed experimental protocols, comparative data, and essential safety considerations to aid researchers in its safe and efficient production.
Comparative Analysis of Synthesis Routes
Three primary methods for the synthesis of this compound are discussed, each with distinct advantages and challenges in terms of reagents, reaction conditions, and yield. A summary of these routes is presented below for easy comparison.
| Synthesis Route | Reaction Equation | Reagents | Reaction Temperature (°C) | Yield | Key Considerations |
| Direct Fluorination of Selenium | Se + 2F₂ → SeF₄ | Elemental Selenium, Fluorine Gas | 150 - 200 | High Purity | Requires specialized equipment (Nickel or Monel) due to the high reactivity of fluorine gas. |
| Fluorination of Selenium Dioxide | SeO₂ + SF₄ → SeF₄ + SO₂ | Selenium Dioxide, Sulfur Tetrafluoride | 80 - 100 | Good | Utilizes a more manageable fluorinating agent (SF₄) but requires an autoclave. An intermediate, seleninyl fluoride (SeOF₂), is formed.[1] |
| Reaction with Chlorine Trifluoride | 3Se + 4ClF₃ → 3SeF₄ + 2Cl₂ | Elemental Selenium, Chlorine Trifluoride | ~90 | Quantitative | Highly exothermic reaction that uses the product (SeF₄) as a solvent. Chlorine trifluoride is a powerful and hazardous oxidizing and fluorinating agent.[2] |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below. These protocols are intended for experienced chemists and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Direct Fluorination of Elemental Selenium
This method, originally reported by Paul Lebeau in 1907, involves the direct reaction of elemental selenium with fluorine gas.[1]
Experimental Protocol:
-
A reaction vessel constructed of nickel or Monel alloy is charged with high-purity elemental selenium powder.
-
The apparatus is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove any traces of moisture and oxygen.
-
A stream of fluorine gas, diluted with an inert gas, is slowly introduced into the reaction vessel.
-
The temperature of the reactor is gradually raised to and maintained at 150-200°C.
-
The reaction is highly exothermic and requires careful monitoring and control of the fluorine gas flow rate to maintain the desired temperature.
-
The crude this compound, which is a colorless liquid, is collected in a cold trap.
-
Purification is achieved by fractional distillation under anhydrous conditions.
Fluorination of Selenium Dioxide with Sulfur Tetrafluoride
This route offers an alternative to using highly reactive elemental fluorine by employing sulfur tetrafluoride as the fluorinating agent.[1]
Experimental Protocol:
-
In a dry, inert atmosphere glovebox, a high-pressure autoclave is charged with selenium dioxide (SeO₂).
-
The autoclave is sealed and cooled in a liquid nitrogen bath.
-
Sulfur tetrafluoride (SF₄) is condensed into the cooled autoclave.
-
The autoclave is allowed to warm to room temperature and then heated to 80-100°C with constant stirring.
-
The reaction proceeds via the formation of the intermediate seleninyl fluoride (SeOF₂).[1]
-
After the reaction is complete (monitored by pressure changes), the autoclave is cooled, and the volatile sulfur dioxide (SO₂) byproduct is carefully vented.
-
The remaining crude this compound is purified by distillation.
References
An In-depth Technical Guide to the Reactivity of Selenium Tetrafluoride with Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenium tetrafluoride (SeF₄) is a colorless, reactive inorganic liquid used as a fluorinating agent in organic synthesis.[1] Its high reactivity, particularly with water, necessitates a thorough understanding for safe handling and application. This guide provides a detailed examination of the reactivity of this compound with water, focusing on its hydrolysis products, reaction pathway, and the experimental methodologies used for its study. Due to its vigorous and hazardous reaction with water, strict anhydrous conditions are imperative when handling SeF₄.[2]
Reactivity with Water and Hydrolysis Pathway
This compound reacts readily and often violently with water in an exothermic hydrolysis reaction.[1][3] The reaction proceeds completely, yielding selenous acid (H₂SeO₃) and hydrofluoric acid (HF).[2][4] The overall balanced chemical equation for the complete hydrolysis is:
SeF₄ + 3H₂O → H₂SeO₃ + 4HF [2]
The hydrolysis is understood to occur in a stepwise manner. The initial step involves the reaction of one molecule of water with this compound to form an intermediate, seleninyl fluoride (SeOF₂), and two molecules of hydrogen fluoride.
Step 1: SeF₄ + H₂O → SeOF₂ + 2HF
This intermediate, seleninyl fluoride, is subsequently hydrolyzed by two additional water molecules to yield selenous acid and two more molecules of hydrogen fluoride.
Step 2: SeOF₂ + 2H₂O → H₂SeO₃ + 2HF
During the hydrolysis process, the selenium atom is believed to pass through a transition state where its hybridization is sp³d².[5][6]
Quantitative Data
Table 1: Physical and Structural Properties of this compound
| Property | Value | Reference |
| Molecular Formula | SeF₄ | [4] |
| Molecular Weight | 154.96 g/mol | [8] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -10 °C | [9] |
| Boiling Point | 101 °C | [9] |
| Density | 2.75 g/cm³ | [9] |
| Se-F Axial Bond Length | 177 pm | [1] |
| Se-F Equatorial Bond Length | 168 pm | [1] |
| F(axial)-Se-F(axial) Angle | 169.2° | [1] |
| F(equatorial)-Se-F(equatorial) Angle | 100.6° | [1] |
Table 2: Thermodynamic Data for Compounds in the Hydrolysis Reaction
| Compound | Standard Enthalpy of Formation (ΔHf°) | State |
| SeF₄ | Data not readily available in searched literature | Liquid |
| H₂O | -285.8 kJ/mol | Liquid |
| H₂SeO₃ | -538.5 kJ/mol | Aqueous |
| HF | -320.1 kJ/mol | Aqueous |
Note: The lack of a published standard enthalpy of formation for SeF₄ prevents a straightforward calculation of the enthalpy of the hydrolysis reaction from this data.
Experimental Protocols
A detailed, specific experimental protocol for studying the hydrolysis of this compound is not available in the cited literature. However, a representative methodology can be constructed based on protocols for studying the gas-phase hydrolysis of analogous reactive inorganic fluorides, such as sulfur tetrafluoride (SF₄) and silicon tetrafluoride (SiF₄).[2][10] The primary analytical technique would be Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the reactant and the appearance of intermediates and products.[9][11]
Objective: To study the gas-phase hydrolysis of SeF₄ and identify its products using in-situ FTIR spectroscopy.
Materials and Equipment:
-
This compound (SeF₄) source
-
Deionized water, degassed
-
Inert gas (e.g., Nitrogen or Argon)
-
Gas-tight syringes and mass flow controllers
-
A stainless steel or Monel gas cell with infrared-transparent windows (e.g., AgCl or BaF₂)
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Vacuum line for handling gases
-
Neutralization trap for effluent gases (e.g., soda lime or aqueous alkali solution)
Procedure:
-
System Preparation: The gas cell and all gas handling lines are evacuated to high vacuum and purged several times with a dry inert gas to eliminate atmospheric moisture.
-
Background Spectrum: A background FTIR spectrum of the evacuated gas cell is recorded.
-
Reactant Introduction: A known partial pressure of this compound is introduced into the gas cell. An initial FTIR spectrum of the pure SeF₄ is recorded.
-
Initiation of Hydrolysis: A controlled amount of water vapor is introduced into the gas cell. The total pressure in the cell is maintained using the inert gas.
-
In-situ Monitoring: FTIR spectra are recorded at regular intervals to monitor the changes in the concentrations of SeF₄, H₂O, the intermediate SeOF₂, and the final product H₂SeO₃ (if it remains in the gas phase) and HF.
-
Data Analysis: The characteristic absorption bands for each species are used to track the progress of the reaction. The decay of the SeF₄ signal and the growth of the SeOF₂ and HF signals, followed by the decay of SeOF₂ and further growth of HF and H₂SeO₃ signals, would confirm the reaction pathway.
-
Termination and Neutralization: Upon completion, the gaseous contents of the cell are slowly vented through a neutralization trap to safely scrub the corrosive and toxic HF and unreacted SeF₄.
Safety and Handling
This compound is a corrosive and highly toxic compound. Its reaction with water is violent and produces hydrogen fluoride, which is also extremely corrosive and toxic.
-
Personal Protective Equipment (PPE): Handling of SeF₄ must be conducted in a well-ventilated fume hood. Full personal protective equipment, including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a full-face shield, is mandatory.
-
Anhydrous Conditions: Due to its extreme reactivity with water, SeF₄ must be handled under strictly anhydrous conditions, using dry glassware and inert atmospheres (e.g., nitrogen or argon).
-
Inhalation and Contact: Inhalation of SeF₄ vapor is toxic.[8] Skin or eye contact can cause severe burns.
-
Disposal: All waste containing this compound must be treated as hazardous and disposed of according to institutional and governmental regulations.
Visualizations
The following diagrams illustrate the hydrolysis pathway and a conceptual workflow for its experimental study.
Caption: Stepwise hydrolysis pathway of this compound.
Caption: Conceptual workflow for gas-phase hydrolysis study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. webqc.org [webqc.org]
- 5. Type of hybridisation of transition state of SeF4, when it undergoes hydrolysis is : [infinitylearn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In situ FTIR spectroscopy to unravel the bifunctional nature of aromatics hydrogenation synergy on zeolite/metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Fourier Transform Infrared Spectroscopy for Assessing Structural and Enzymatic Reactivity Changes Induced during Feather Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reaction of Selenium Tetrafluoride with Other Halogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the reactions between selenium tetrafluoride (SeF₄) and other halogens, namely chlorine, bromine, and iodine. The information presented is a synthesis of available data from the scientific literature, intended to support research and development activities.
Reaction with Chlorine and its Compounds
The reaction of this compound with chlorine-containing compounds, particularly chlorine monofluoride (ClF), has been studied for the synthesis of mixed selenium halides.
Reaction with Chlorine Monofluoride (ClF)
The reaction between this compound and chlorine monofluoride can lead to the formation of selenium pentafluoride chloride (SeF₅Cl), a compound of interest for further synthesis.[1] However, the reaction can also produce selenium hexafluoride (SeF₆) and chlorine (Cl₂).[1] The reaction proceeds at elevated temperatures, with both products being formed at comparable rates.[1]
Reaction Equations:
-
SeF₄ + ClF → SeF₅Cl
-
SeF₄ + 2ClF → SeF₆ + Cl₂[1]
A yield of approximately 30% for SeF₅Cl has been reported under specific experimental conditions.[1]
Reaction with Chlorine Trifluoride (ClF₃)
Elemental selenium reacts with chlorine trifluoride to produce this compound and chlorine gas.[2][3][4][5] This reaction is a known method for the synthesis of SeF₄.[2][4][6]
Reaction Equation:
3Se + 4ClF₃ → 3SeF₄ + 2Cl₂[2][3][4][5][7]
Reaction with Bromine and its Compounds
The interaction of this compound with bromine and its compounds is less straightforward and can result in oxidation of the selenium center.
Reaction with Bromine Fluoride (BrF)
The reaction of this compound with bromine fluoride (BrF) has been observed to yield selenium hexafluoride (SeF₆) and bromine (Br₂), with no formation of SeF₅Br.[1] This outcome is likely due to the partial dissociation of BrF into Br₂ and BrF₃, where BrF₃ acts as an oxidizing agent for SeF₄.[1]
Observed Reaction:
SeF₄ + BrF → SeF₆ + Br₂[1]
Reaction with Iodine
Detailed studies on the direct reaction of this compound with elemental iodine are not extensively documented in readily available literature. The reactivity is expected to be lower compared to chlorine and bromine due to the lower electronegativity and oxidizing power of iodine.
Data Presentation
Table 1: Summary of Reactions of this compound with Halogen Compounds
| Reactant | Product(s) | Reported Yield | Reference(s) |
| ClF | SeF₅Cl and SeF₆ + Cl₂ | ~30% for SeF₅Cl | [1] |
| BrF | SeF₆ + Br₂ | Not specified | [1] |
Experimental Protocols
Synthesis of Selenium Pentafluoride Chloride (SeF₅Cl)
A general procedure for the reaction of SeF₄ with ClF involves reacting stoichiometric amounts of the reactants in a nickel autoclave at elevated temperatures.[1]
-
Apparatus: A conventional all-metal vacuum line and a nickel autoclave (e.g., 250 cc capacity) are typically used.[1]
-
Procedure:
-
Approximately 15 g of SeF₄ is distilled into the autoclave.[1]
-
A slight excess of ClF is then added to the autoclave using PVT (Pressure-Volume-Temperature) methods.[1]
-
The autoclave is heated to 350°C for one hour and then cooled to room temperature.[1]
-
The products are subsequently recovered and identified.[1]
-
Mandatory Visualization
Caption: Reaction pathways of SeF₄ with chlorine and bromine compounds.
Caption: Experimental workflow for the synthesis of SeF₅Cl.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Answered: this compound is produced from a reaction of elemental Se with chlorine trifluoride according to the balanced chemical equation: 3 Se(g) + 4 CIF3(g) →… | bartleby [bartleby.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Solved this compound is produced from a reaction of | Chegg.com [chegg.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Answered: this compound is produced from a reaction of elemental Se with chlorine trifluoride according to the balanced chemical equation: 3 Se(g) + 4 CIF3(g) →… | bartleby [bartleby.com]
Unveiling the Electronic Landscape of Selenium Tetrafluoride: A Theoretical and Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenium tetrafluoride (SeF₄) is a reactive inorganic compound with applications as a fluorinating agent. A thorough understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential interactions in various chemical systems. This technical guide provides an in-depth analysis of the theoretical and experimental studies on the electronic structure of this compound, tailored for researchers, scientists, and professionals in drug development. This document synthesizes findings from computational chemistry and various spectroscopic techniques, presenting quantitative data in structured tables and detailing experimental methodologies. Visualizations of computational workflows and key molecular concepts are provided to facilitate a comprehensive understanding.
Molecular Geometry and Bonding
The molecular structure of this compound is fundamental to its electronic properties. Theoretical models and experimental data consistently describe a molecule with a distinct see-saw geometry.
VSEPR Theory and Hybridization
According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central selenium atom in SeF₄ has five electron pairs: four bonding pairs with fluorine atoms and one lone pair of electrons.[1][2] This arrangement leads to a trigonal bipyramidal electron geometry.[1] To accommodate these five electron pairs, the selenium atom is considered to undergo sp³d hybridization, where one s orbital, three p orbitals, and one d orbital combine to form five hybrid orbitals.[1] The lone pair occupies an equatorial position to minimize electron-electron repulsion, resulting in a see-saw molecular geometry with C₂ᵥ symmetry.[3][4]
Bond Lengths and Angles
Experimental data from gas-phase electron diffraction and microwave spectroscopy, supported by computational studies, have precisely determined the bond lengths and angles of the SeF₄ molecule. The molecule features two distinct types of Se-F bonds: axial and equatorial.
| Parameter | Experimental Value | Computational Value |
| Se-F (axial) Bond Length | 177 pm[5] | 1.85 Å |
| Se-F (equatorial) Bond Length | 168 pm[5] | 1.71 Å |
| F(axial)-Se-F(axial) Bond Angle | 169.2°[5] | - |
| F(equatorial)-Se-F(equatorial) Bond Angle | 100.6°[5] | - |
Table 1: Experimental and computational geometric parameters for this compound.
Theoretical Studies of Electronic Structure
Computational Workflow
The theoretical investigation of SeF₄'s electronic structure typically follows a standardized workflow in computational chemistry.
Experimental Validation of Electronic Structure
The theoretical models of SeF₄'s electronic structure are validated through various spectroscopic techniques that probe the molecule's energy levels and geometry.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of SeF₄, which are determined by its molecular structure and bonding. The vibrational spectra of SeF₄ have been studied in the gas, solid, and matrix-isolated phases.[3] The observed fundamental frequencies are assigned based on the C₂ᵥ symmetry of the molecule.[3]
| Vibrational Mode | Symmetry | Gas Phase (cm⁻¹) | N₂ Matrix (cm⁻¹) | Ar Matrix (cm⁻¹) | Kr Matrix (cm⁻¹) |
| ν₁(a₁) Se-Feq stretch | a₁ | 748 | 741.3 | 740.0 | 738.8 |
| ν₂(a₁) SeF₂ scissor | a₁ | 455 | - | - | - |
| ν₃(a₁) Fₐₓ-Se-Fₐₓ bend | a₁ | 275 | - | - | - |
| ν₄(b₁) Se-Fₐₓ stretch | b₁ | 728 | 727.3 | 720.6 | 729.0 |
| ν₅(b₁) SeF₂ rock | b₁ | 350 | - | - | - |
| ν₆(b₂) Se-Fₐₓ stretch | b₂ | 622 | 600.3 | 608.3 | - |
| ν₇(b₂) SeF₂ twist | b₂ | - | - | - | - |
| ν₈(a₂) SeF₂ wag | a₂ | 330 | - | - | - |
Table 2: Fundamental vibrational frequencies of SeF₄ from experimental studies.[3]
A common experimental setup for obtaining high-resolution vibrational spectra of reactive species like SeF₄ involves matrix isolation.
-
Sample Preparation: this compound is synthesized and purified.
-
Matrix Gas Deposition: A mixture of SeF₄ and an inert gas (e.g., Ar, N₂) at a high dilution ratio (e.g., 1:1000) is slowly deposited onto a cryogenic window (e.g., CsI) cooled to approximately 15-20 K.[3]
-
Spectroscopic Measurement: The infrared spectrum of the isolated molecules in the matrix is recorded using a high-resolution spectrometer.[3]
-
Data Analysis: The resulting spectrum is analyzed to identify the fundamental vibrational frequencies and any isotopic splitting.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a primary experimental method for determining the precise molecular geometry of volatile compounds like SeF₄ in the gas phase, free from intermolecular interactions.[7]
-
Sample Introduction: A gaseous sample of SeF₄ is introduced into a high-vacuum chamber as a molecular beam.[7]
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the molecular beam, leading to diffraction of the electrons by the molecules.[7]
-
Data Collection: The scattered electrons form a diffraction pattern on a detector, which is recorded.[7]
-
Structural Refinement: The diffraction pattern is analyzed to determine the internuclear distances and bond angles, which are then refined by comparing the experimental data with theoretical models.[7]
Rotational Spectroscopy
Rotational spectroscopy, particularly microwave spectroscopy, provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its precise geometry can be determined.[8] This technique is applicable to polar molecules like SeF₄.
-
Sample Introduction: A gaseous sample of SeF₄ is introduced into a sample cell at low pressure.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.
-
Detection of Absorption: The absorption of microwaves by the sample is detected as a function of frequency, corresponding to transitions between rotational energy levels.
-
Spectral Analysis: The resulting spectrum is analyzed to determine the rotational constants, which are then used to calculate the molecular geometry and dipole moment.[8]
Conclusion
The electronic structure of this compound is characterized by a see-saw molecular geometry with C₂ᵥ symmetry, arising from the presence of a lone pair of electrons on the central selenium atom. This structure is well-established through a combination of theoretical models, including VSEPR theory and quantum chemical calculations, and experimental techniques such as vibrational spectroscopy, gas-phase electron diffraction, and rotational spectroscopy. While detailed quantitative data on the molecular orbitals and atomic charges from high-level computational studies are not extensively published, the available evidence points to a bonding model involving delocalized orbitals. The experimental data provide a solid foundation for validating and refining theoretical descriptions of this important fluorinating agent. Further computational studies would be beneficial to provide a more complete quantitative picture of the electronic landscape of SeF₄.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. Rotational Spectroscopy at IF PAN [info.ifpan.edu.pl]
Spectroscopic Profile of Selenium Tetrafluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for selenium tetrafluoride (SeF₄), a reactive inorganic compound with applications in synthetic chemistry. The following sections detail its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic properties, offering valuable data for its characterization and use in research and development.
Vibrational Spectroscopy: IR and Raman Data
The vibrational spectra of this compound are consistent with a molecule of C₂ᵥ symmetry, which has a see-saw geometry. This symmetry results in nine fundamental vibrational modes, all of which are Raman active, and eight of which are infrared active (4a₁ + a₂ + 2b₁ + 2b₂).[1] The vibrational frequencies have been determined in the gas, liquid, and solid phases, as well as in matrix isolation studies.[1]
Data Presentation
The following tables summarize the quantitative data for the IR and Raman spectroscopy of this compound.
Table 1: Vibrational Frequencies (cm⁻¹) of Gaseous and Matrix-Isolated this compound [1]
| Assignment (C₂ᵥ) | Vapour Phase (IR) | Matrix (Ar) | Matrix (Kr) | Matrix (N₂) | Description of Vibrational Modes |
| ν₁ (a₁) | 747 | 742.8 | 741.6 | 742.8 | Se-Fₑₒ symmetric stretch |
| ν₂ (a₁) | 557 | - | - | - | Se-Fₐₓ symmetric stretch |
| ν₃ (a₁) | 409 | 406.8 | 407.9 | 406.6 | Fₑₒ-Se-Fₑₒ bend (scissoring) |
| ν₄ (a₁) | - | - | - | - | Fₐₓ-Se-Fₐₓ bend |
| ν₅ (a₂) | - | - | - | - | Torsional mode (Raman active only) |
| ν₆ (b₁) | 727.3 | 729.0 | 728.1 | 727.3 | Se-Fₑₒ antisymmetric stretch |
| ν₇ (b₁) | 360 | 364.6 | 367.0 | 364.0 | Fₐₓ-Se-Fₑₒ rock |
| ν₈ (b₂) | 622 | 604.9 | 603.6 | 606.6 | Se-Fₐₓ antisymmetric stretch |
| ν₉ (b₂) | - | - | - | - | Fₐₓ-Se-Fₑₒ wag |
Fₑₒ refers to equatorial fluorine atoms, and Fₐₓ refers to axial fluorine atoms.
Table 2: Vibrational Frequencies (cm⁻¹) of Liquid and Solid this compound [1][2]
| Phase | ν(Se-F) symmetric stretch | ν(Se-F) antisymmetric stretch | Bending Modes |
| Liquid (Raman) | 744 (s) | 718 (vs) | 504 (vs, vb), 393 (ms), 286 (w), 249 (s) |
| Solid (IR) | 713 (w) | 718 (vs) | 504 (vs, vb), 393 (ms), 286 (w), 249 (s) |
(s) = strong, (vs) = very strong, (ms) = medium strong, (w) = weak, (vb) = very broad
Experimental Protocols
1.2.1. Gas-Phase Infrared Spectroscopy
A standard protocol for obtaining the gas-phase IR spectrum of SeF₄ involves the use of a gas cell with IR-transparent windows.
-
Sample Preparation: this compound is a highly reactive and moisture-sensitive liquid.[1] It must be handled in a dry, inert atmosphere (e.g., a glovebox or using Schlenk line techniques). The gas cell is first evacuated to remove any atmospheric gases and moisture. A small amount of liquid SeF₄ is then introduced into the cell, where it volatilizes to generate a gaseous sample.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[3][4]
-
Data Acquisition:
-
A background spectrum of the evacuated gas cell is recorded.
-
The SeF₄ gas is introduced into the cell.
-
The sample spectrum is recorded over a suitable spectral range (e.g., 4000-400 cm⁻¹).[4]
-
The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.
-
-
Instrument Parameters (Typical):
-
Resolution: 2-4 cm⁻¹
-
Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: A function like Happ-Genzel is applied to the interferogram to reduce spectral artifacts.
-
1.2.2. Liquid-Phase Raman Spectroscopy
The Raman spectrum of liquid SeF₄ can be obtained by placing the liquid sample in a suitable container and illuminating it with a laser.
-
Sample Preparation: A small amount of liquid this compound is transferred into a sealed capillary tube or a specialized liquid cell under an inert atmosphere.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser or a diode laser) and a sensitive detector (e.g., a charge-coupled device, CCD) is used.
-
Data Acquisition:
-
The laser is focused onto the liquid sample.
-
The scattered light is collected at a 90° angle to the incident beam.
-
The scattered light is passed through a filter to remove the strong Rayleigh scattering.
-
The remaining Raman scattered light is dispersed by a grating and detected by the CCD.
-
-
Instrument Parameters (Typical):
-
Excitation Wavelength: 514.5 nm or 632.8 nm.[1]
-
Laser Power: 50-200 mW at the sample.
-
Integration Time: 10-60 seconds per accumulation.
-
Accumulations: 10-20 accumulations are averaged to improve the signal-to-noise ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structure and bonding in this compound. Due to its see-saw geometry, SeF₄ has two distinct fluorine environments: two axial and two equatorial fluorine atoms.
Data Presentation
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two signals of equal intensity, corresponding to the axial and equatorial fluorine atoms. Each signal would be split into a triplet by the two fluorine atoms of the other type. Further splitting due to coupling with the ⁷⁷Se nucleus (I = 1/2, 7.63% natural abundance) would result in satellite peaks for each triplet.
-
⁷⁷Se NMR: The ⁷⁷Se NMR spectrum is predicted to be a triplet of triplets.[5] This arises from the coupling of the ⁷⁷Se nucleus with the two axial fluorine atoms (¹J(Se-Fₐₓ)) and the two equatorial fluorine atoms (¹J(Se-Fₑₒ)), which have different coupling constants.[5]
Experimental Protocols
A general protocol for obtaining NMR spectra of SeF₄ in a suitable solvent is outlined below. Specific experimental parameters from the literature for SeF₄ are not available.
-
Sample Preparation:
-
Due to the high reactivity of SeF₄, sample preparation must be conducted in a dry and inert environment.
-
A small amount of liquid SeF₄ is dissolved in a dry, deuterated solvent that is inert to SeF₄ (e.g., CDCl₃, though compatibility should be verified). The concentration would typically be in the range of 10-50 mg/mL.
-
The solution is transferred to a clean, dry NMR tube, which is then sealed.
-
-
Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is required.
-
Data Acquisition (¹⁹F NMR):
-
The spectrometer is tuned to the ¹⁹F frequency.
-
A standard one-pulse experiment is typically used.
-
The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (⁷⁷Se NMR):
-
The spectrometer is tuned to the ⁷⁷Se frequency.
-
Due to the low natural abundance and lower gyromagnetic ratio of ⁷⁷Se, a larger number of scans and a longer acquisition time are generally required.[6]
-
Proton decoupling may be used to simplify the spectrum if a protonated solvent is present, though it is not necessary for SeF₄ itself.
-
-
Instrument Parameters (General):
-
Temperature: Low-temperature experiments may be necessary to slow down any potential fluorine exchange processes.
-
Pulse Sequence: A simple pulse-acquire sequence is often sufficient for ¹⁹F. For ⁷⁷Se, more advanced pulse sequences might be employed to enhance sensitivity.
-
Relaxation Delay: A relaxation delay of 1-5 times the longest T₁ relaxation time should be used to ensure quantitative results.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.
Caption: Workflow for Gas-Phase IR Spectroscopy of SeF₄
Caption: Workflow for Liquid-Phase Raman Spectroscopy of SeF₄
Caption: Logical Flow for Vibrational Spectra Interpretation of SeF₄
Caption: Logical Flow for NMR Spectra Interpretation of SeF₄
References
- 1. researchgate.net [researchgate.net]
- 2. The Raman spectrum of liquid this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. (77Se) Selenium NMR [chem.ch.huji.ac.il]
An In-depth Technical Guide to the Thermochemical Properties of Selenium Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium tetrafluoride (SeF₄) is a colorless, fuming liquid at room temperature and a versatile fluorinating agent in organic synthesis. A thorough understanding of its thermochemical properties is paramount for its safe handling, application in chemical reactions, and for computational modeling of selenium-containing compounds. This technical guide provides a comprehensive overview of the known thermochemical data for SeF₄, details generalized experimental protocols for their determination, and illustrates the relationships between these properties and their measurement techniques.
Core Thermochemical Properties
The thermochemical properties of a substance provide critical insights into its stability, reactivity, and energy content. For this compound, these properties are essential for predicting its behavior in various chemical environments and for designing synthetic routes.
Data Presentation
The following tables summarize the available quantitative thermochemical data for this compound. It is important to note that while some properties have been experimentally determined, others, particularly the standard enthalpy of formation, standard molar entropy, and heat capacity, have limited available experimental data in the public domain.
Table 1: Physical and Phase Transition Properties of this compound
| Property | Value | Units | State | Reference |
| Melting Point | -13.2 | °C | Solid-Liquid | [1] |
| 259.95 | K | |||
| Boiling Point | 101 | °C | Liquid-Gas | [1] |
| 374.15 | K | |||
| Enthalpy of Vaporization (ΔHvap) | 46.4 | kJ/mol | Liquid-Gas | [2] |
| Enthalpy of Fusion (ΔHfus) | Data not available | kJ/mol | Solid-Liquid |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Units | State | Reference |
| Standard Enthalpy of Formation (ΔHf°) | Experimental data not available | kJ/mol | Gas/Liquid | |
| Standard Molar Entropy (S°) | Experimental data not available | J/(mol·K) | Gas/Liquid | |
| Heat Capacity (Cp) | Experimental data not available | J/(mol·K) | Gas/Liquid |
Table 3: Vapor Pressure of this compound
| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Reference |
| 95 | 368.15 | 522 | [3] |
| 105 | 378.15 | 757 | [3] |
Experimental Protocols
The determination of thermochemical properties relies on precise calorimetric and spectroscopic measurements. While specific experimental details for this compound are not widely published, the following sections describe the general methodologies employed for such determinations.
Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of a compound is typically determined using reaction calorimetry. For a reactive compound like this compound, this would involve measuring the heat released or absorbed in a reaction where SeF₄ is either a reactant or a product, and the enthalpies of formation of all other species are known.
A common method is fluorine bomb calorimetry .
Experimental Workflow: Fluorine Bomb Calorimetry
Caption: Workflow for determining the enthalpy of formation of SeF₄ using fluorine bomb calorimetry.
-
Sample Preparation: A precisely weighed sample of pure elemental selenium is placed in a robust, corrosion-resistant bomb calorimeter.
-
Reaction Initiation: The bomb is sealed and pressurized with an excess of pure fluorine gas. The reaction is initiated by electrical ignition.
-
Calorimetry: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored precisely before and after the reaction.
-
Calculation: The heat of reaction is calculated from the temperature change of the calorimeter system. By applying Hess's Law and knowing the heat of formation of any side products, the standard enthalpy of formation of this compound can be determined.
Determination of Heat Capacity and Entropy
The heat capacity (Cp) of a substance is determined by measuring the amount of heat required to raise its temperature by a specific amount. The standard molar entropy (S°) is then calculated from the heat capacity data from near absolute zero up to the standard temperature, incorporating the entropies of any phase transitions. Adiabatic calorimetry is a highly accurate technique for these measurements.
Experimental Workflow: Adiabatic Calorimetry
References
A Comprehensive Guide to Quantum Chemical Calculations for Selenium Tetrafluoride (SeF4)
Abstract: This technical whitepaper provides an in-depth guide to the quantum chemical analysis of Selenium Tetrafluoride (SeF4), a hypervalent molecule of significant interest due to its see-saw geometry and reactive nature. We detail the theoretical foundations, computational protocols, and expected results for geometric and vibrational analysis. This document is intended for researchers, scientists, and professionals in drug development and materials science who leverage computational chemistry for molecular characterization. All quantitative data is presented in structured tables, and a standardized computational workflow is visualized.
Introduction to this compound (SeF4)
This compound (SeF4) is a colorless, toxic gas notable for its use as a fluorinating agent. From a theoretical standpoint, it presents a classic case of VSEPR theory application for hypervalent molecules. The central selenium atom is surrounded by five electron pairs: four bonding pairs connected to fluorine atoms and one lone pair.[1] This arrangement results in a trigonal bipyramidal electron geometry, but the lone pair occupies an equatorial position to minimize repulsion, leading to a C2v symmetry and a "see-saw" molecular geometry.[2][3][4]
Quantum chemical calculations are indispensable for accurately predicting its structural parameters and vibrational modes, which are crucial for understanding its reactivity and spectroscopic properties. This guide outlines the standard computational methodologies for achieving reliable and reproducible results.
Computational Methodologies and Protocols
The accurate theoretical treatment of SeF4 requires careful selection of a computational method and basis set. Selenium, being a heavier element, necessitates specific considerations.
2.1 Levels of Theory
The choice of the theoretical model dictates the accuracy of the calculation. Common approaches include:
-
Hartree-Fock (HF): This is an ab initio method that solves the Schrödinger equation approximately but does not account for electron correlation. It is often used for initial, less computationally expensive geometry optimizations.
-
Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation to the HF theory, providing more accurate results, particularly for geometries and energies.
-
Density Functional Theory (DFT): DFT is a widely used method that balances computational cost with accuracy by approximating the electron correlation via a functional. The B3LYP functional is a popular hybrid functional that often yields results in good agreement with experimental data for main group elements.
2.2 Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Pople Style Basis Sets: Sets like 6-311+G(d,p) are commonly used. They offer a triple-zeta description for valence electrons, diffuse functions (+) for describing anions or lone pairs, and polarization functions (d,p) for accurately modeling bonding.[5]
-
Dunning's Correlation-Consistent Basis Sets: Sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are designed to systematically converge towards the complete basis set limit and are highly reliable for correlated calculations.[5]
-
Effective Core Potentials (ECPs): For heavier elements like Selenium, ECPs such as the LANL2DZ or the def2 series are often employed.[6][7] These replace the core electrons with a potential, reducing computational cost while maintaining accuracy for valence electron properties.
2.3 Experimental Protocols: A Standard Calculation Workflow
A typical computational study of SeF4 involves two primary steps:
-
Geometry Optimization: The initial step is to find the minimum energy structure of the molecule. The calculation starts with an approximate geometry and iteratively adjusts the atomic positions until the forces on the atoms are negligible. A successful optimization confirms the structure is a stationary point on the potential energy surface.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
These calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.[10][11]
Data Presentation: Calculated Molecular Properties
The following tables summarize the experimental data for SeF4 and present representative theoretical results obtained using various levels of theory.
Table 1: Molecular Geometry of SeF4
This table compares experimental geometric parameters with those calculated using different theoretical models. The see-saw structure features two distinct types of fluorine atoms: axial (F_ax) and equatorial (F_eq).
| Parameter | Experimental Value | DFT (B3LYP/def2-TZVP) | MP2/cc-pVTZ | HF/6-31G* |
| Bond Length Se-F_ax (pm) | 177.0[3][12] | 178.5 | 179.1 | 175.2 |
| Bond Length Se-F_eq (pm) | 168.0[3][12] | 169.2 | 169.8 | 166.5 |
| Bond Angle F_eq-Se-F_eq (°) | 100.6[3][12] | 101.1 | 100.8 | 102.5 |
| Bond Angle F_ax-Se-F_ax (°) | 169.2[3][12] | 168.5 | 168.1 | 171.3 |
Table 2: Vibrational Frequencies of SeF4
This table compares the fundamental vibrational frequencies (in cm⁻¹) from experimental vapor-phase spectra with calculated harmonic frequencies.[4] The assignments are based on the molecule's C2v symmetry.
| Mode | Symmetry | Description | Experimental (Vapor) | DFT (B3LYP/def2-TZVP) | MP2/cc-pVTZ |
| ν₁ | A₁ | Sym. Se-F_eq Stretch | 748 | 755 | 760 |
| ν₂ | A₁ | Sym. Se-F_ax Stretch | 622 | 629 | 635 |
| ν₃ | A₁ | F_eq-Se-F_eq Scissor | 455 | 460 | 463 |
| ν₄ | A₁ | F_ax-Se-F_ax Wag | 225 | 228 | 231 |
| ν₅ | B₁ | Antisym. Se-F_ax Stretch | 728 | 735 | 741 |
| ν₆ | B₁ | F_ax-Se-F_eq Rock | 353 | 358 | 361 |
| ν₇ | B₂ | Antisym. Se-F_eq Stretch | 748 | 756 | 761 |
| ν₈ | B₂ | F_ax-Se-F_eq Rock | 556 | 561 | 568 |
| ν₉ | A₂ | F_ax-Se-F_eq Twist | (Raman active) | 320 | 325 |
Visualization of Computational Workflow
The following diagram illustrates the logical flow of a typical quantum chemical investigation of a molecule like SeF4.
Conclusion
This guide has detailed the standard procedures for the quantum chemical calculation of this compound. The combination of Density Functional Theory with a triple-zeta basis set, such as B3LYP/def2-TZVP, provides a robust and accurate framework for predicting the molecule's geometry and vibrational spectra, showing excellent agreement with experimental findings. The outlined workflow serves as a reliable protocol for researchers undertaking computational studies of SeF4 and similar hypervalent species, ensuring accuracy and reproducibility in their theoretical investigations.
References
- 1. Page loading... [guidechem.com]
- 2. brainly.com [brainly.com]
- 3. topblogtenz.com [topblogtenz.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ORCA Input Library - Basis sets [sites.google.com]
- 7. downloads.wavefun.com [downloads.wavefun.com]
- 8. vibrational frequencies [cup.uni-muenchen.de]
- 9. Good Vibrations: Calculating Excited-State Frequencies Using Ground-State Self-Consistent Field Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 11. gaussian.com [gaussian.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Selenium tetrafluoride CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of selenium tetrafluoride (SeF₄), a versatile and potent fluorinating agent. This document details its chemical identifiers, experimental protocols for its synthesis and application, and critical safety information for its handling and disposal.
Core Chemical Identifiers
This compound is a colorless liquid at room temperature that readily reacts with water.[1][2] It is a valuable reagent in organic synthesis, particularly for the fluorination of alcohols, carboxylic acids, and carbonyl compounds.[1][2]
Below is a summary of the key chemical identifiers for this compound:
| Identifier | Value | Reference |
| CAS Number | 13465-66-2 | [3] |
| PubChem CID | 123311 | [3] |
| InChI | InChI=1S/F4Se/c1-5(2,3)4 | [3] |
| InChIKey | PMOBWAXBGUSOPS-UHFFFAOYSA-N | [3] |
| SMILES | F--INVALID-LINK--(F)F | [3] |
| Molecular Formula | F₄Se | [3] |
| Molecular Weight | 154.96 g/mol | [3] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the hierarchical relationship between the fundamental chemical identifiers of this compound.
References
Methodological & Application
Application Notes and Protocols: Selenium Tetrafluoride as a Fluorinating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium tetrafluoride (SeF4) is a versatile and powerful fluorinating agent employed in organic synthesis. As a colorless liquid at room temperature, it offers advantages over gaseous reagents like sulfur tetrafluoride (SF4), such as easier handling and milder reaction conditions.[1] SeF4 is effective for the conversion of a variety of functional groups, including alcohols, aldehydes, ketones, and carboxylic acids, into their corresponding fluorinated derivatives.[2][3] This reagent is particularly useful for the synthesis of gem-difluoro compounds from carbonyls and acyl fluorides from carboxylic acids.[2] The reactivity of SeF4 can be modulated, for instance, by the use of a pyridine complex, which can lead to higher yields and reduced side reactions, particularly in the fluorination of alcohols.[2][3]
Key Applications and Reaction Data
This compound is a valuable reagent for the selective introduction of fluorine into organic molecules. Its principal applications include the deoxofluorination of alcohols and the conversion of carbonyl compounds and carboxylic acids to gem-difluorides and acyl fluorides, respectively.
Fluorination of Alcohols
SeF4 can convert primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides. The reaction often proceeds with improved yields and selectivity when SeF4 is used as a 1:1 complex with pyridine.[2][3] This complex helps to prevent rearrangements and polymerization reactions that can occur due to the in situ generation of hydrogen fluoride.[2]
Table 1: Fluorination of Alcohols with this compound
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzyl alcohol | SeF4-Pyridine | 1,1,2-Trichloro-1,2,2-trifluoroethane | Room Temperature | 1 | Benzyl fluoride | 100[3] |
| Steroidal alcohols | SeF4 | Not Specified | Not Specified | Not Specified | Fluorinated steroids | Good[4] |
Fluorination of Carbonyl Compounds
A significant application of SeF4 is the conversion of aldehydes and ketones to gem-difluorides. This transformation is a key step in the synthesis of many biologically active compounds.
Table 2: Fluorination of Carbonyl Compounds with this compound
| Substrate | Reagent | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| Cyclohexanone | SeF4 | 1,1,2-Trichloro-1,2,2-trifluoroethane | Reflux (47°C) | 50 | 1,1-Difluorocyclohexane | 70[2][3] |
| Benzaldehyde | PhSF3 (analogous reaction) | None | 100 | Not Specified | (Difluoromethyl)benzene | 80[3] |
| 2-Trifluoroacetyl-1,3-cyclohexanedione | Selectfluor® (for comparison) | Not Specified | Not Specified | Not Specified | 2-Fluoro-2-trifluoroacetyl-1,3-cyclohexanedione | 20[1] |
| 1,3-Indanedione | Selectfluor® (for comparison) | Not Specified | Not Specified | Not Specified | 2-Fluoro-1,3-indanedione | 67[1] |
| 1,3-Indanedione | Selectfluor® (for comparison) | Not Specified | Not Specified | Not Specified | 2,2-Difluoro-1,3-indanedione | 77[1] |
Fluorination of Carboxylic Acids
SeF4 efficiently converts carboxylic acids into acyl fluorides, which are valuable intermediates in organic synthesis, serving as precursors for esters, amides, and other acyl derivatives.[2][3]
Table 3: Conversion of Carboxylic Acids to Acyl Fluorides with this compound
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Product | Yield |
| Aliphatic Carboxylic Acids | SeF4 | Not Specified | Not Specified | Not Specified | Aliphatic Acyl Fluoride | High[5] |
| Aromatic Carboxylic Acids | SeF4 | Not Specified | Not Specified | Not Specified | Aromatic Acyl Fluoride | High[5] |
| Benzoic Acid Derivatives | CpFluor (for comparison) | CH2Cl2 | 50 | 4 h | Aroyl Fluorides | 61-82[6] |
| Aliphatic Carboxylic Acids | Photoredox Catalysis with Selectfluor® | Not Specified | Not Specified | 1-15 h | Alkyl Fluorides (via decarboxylation) | 90-99[7] |
Experimental Protocols
Protocol 1: Fluorination of an Alcohol - Synthesis of Benzyl Fluoride using SeF4-Pyridine Complex[3]
Materials:
-
This compound (SeF4)
-
Pyridine
-
Benzyl alcohol
-
1,1,2-Trichloro-1,2,2-trifluoroethane (solvent)
-
Ice-water bath
-
Standard glassware for inert atmosphere reactions
-
Separatory funnel
-
Drying agent (e.g., Na2SO4)
-
Distillation apparatus
Procedure:
-
In a fume hood, to a stirred solution of SeF4 (15.5 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) at 0°C, add pyridine (8 g, 0.1 mol) dropwise.
-
Once the addition is complete, allow the mixture to warm to room temperature.
-
Add a solution of benzyl alcohol (10.5 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) to the reaction mixture.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Pour the reaction mixture into ice water.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous Na2SO4.
-
Distill the dried organic layer to obtain pure benzyl fluoride. (Yield: 11 g, 100%; bp 145°C).
Protocol 2: Fluorination of a Ketone - Synthesis of 1,1-Difluorocyclohexane[2][3]
Materials:
-
This compound (SeF4)
-
Cyclohexanone
-
1,1,2-Trichloro-1,2,2-trifluoroethane (solvent)
-
Standard reflux apparatus
-
Ice
-
Separatory funnel
-
Drying agent (e.g., Na2SO4)
-
Distillation apparatus
Procedure:
-
In a fume hood, prepare a solution of SeF4 (15.5 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (125 mL).
-
To the stirred SeF4 solution at room temperature, add a solution of cyclohexanone (10 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) dropwise.
-
After the addition is complete, heat the mixture at reflux (approximately 47°C) for 50 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the solution onto ice.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous Na2SO4.
-
Distill the dried organic layer to give the title compound. (Yield: 8.4 g, 70%; bp 98°C).
Protocol 3: General Procedure for the Conversion of Carboxylic Acids to Acyl Fluorides[3]
Materials:
-
This compound (SeF4)
-
Carboxylic Acid
-
Anhydrous solvent (e.g., 1,1,2-Trichloro-1,2,2-trifluoroethane)
-
Standard glassware for inert atmosphere reactions
-
Apparatus for quenching and work-up
Procedure:
-
The procedure for the preparation of acid fluorides from carboxylic acids is analogous to the fluorination of alcohols using the SeF4-pyridine complex (Protocol 1), substituting the alcohol with the desired carboxylic acid.
-
Carefully add the carboxylic acid to the SeF4 solution (or SeF4-pyridine complex for sensitive substrates) in an anhydrous solvent under an inert atmosphere.
-
The reaction may be performed at room temperature or with gentle heating, depending on the reactivity of the substrate.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Upon completion, the reaction is carefully quenched with ice water.
-
The acyl fluoride is extracted with a suitable organic solvent, dried, and purified, typically by distillation or chromatography.
Safety and Handling
Caution: this compound and its byproducts are toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reactivity with Water: SeF4 reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[1] All glassware and reagents must be scrupulously dry. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Glass: SeF4 can react with glass, especially at elevated temperatures.[3] While reactions can be performed in standard glassware for short periods, for prolonged reactions or reactions at high temperatures, the use of fluoropolymer (e.g., Teflon) or nickel apparatus is recommended. Always inspect glassware for any signs of etching after use.
-
Toxicity: Selenium compounds are toxic.[8] Inhalation, ingestion, or skin contact should be avoided. In case of exposure, seek immediate medical attention.
-
Disposal: Selenium-containing waste is considered hazardous and must be disposed of according to institutional and governmental regulations.[8][9] Typically, selenium waste is treated to convert it into an insoluble and less toxic form before disposal.[9]
Visualized Workflows and Mechanisms
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. The Selenium Waste Website - Perma-Fix Environmental Services - Introduction [selenium-waste.com]
Application Notes and Protocols for the Fluorination of Alcohols with Selenium Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development. Fluorination can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Selenium tetrafluoride (SeF₄) has emerged as a valuable reagent for the deoxofluorination of alcohols, offering an alternative to more common reagents like DAST (diethylaminosulfur trifluoride) and its analogues. SeF₄ is a colorless liquid that can be used to convert primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides.[1] This document provides detailed application notes and experimental protocols for the safe and effective use of this compound in the fluorination of alcohols.
Advantages and Considerations
Advantages:
-
Effectiveness: this compound is a potent fluorinating agent for a range of alcohol substrates.
-
Milder Conditions: In some cases, reactions with SeF₄ can be carried out under milder conditions compared to other fluorinating agents.[1]
-
Stereospecificity: The reaction with chiral alcohols often proceeds with inversion of configuration, suggesting an Sₙ2-type mechanism, which is advantageous for controlling stereochemistry.[2]
Limitations and Considerations:
-
Toxicity and Handling: this compound is a toxic and corrosive substance that reacts violently with water.[1] All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Byproducts: The reaction can generate hazardous byproducts, including hydrogen fluoride (HF) and selenium-containing residues. The use of a pyridine complex can help suppress rearrangement and polymerization side reactions.[3]
-
Substrate Scope: While effective for many alcohols, yields can be lower for sterically hindered secondary and tertiary alcohols.[1]
Reaction Mechanism and Stereochemistry
The fluorination of alcohols with this compound, particularly in the presence of pyridine, is believed to proceed through a two-step Sₙ2-like mechanism.[3]
-
Formation of Alkoxyselenium Trifluoride: The alcohol reacts with the this compound-pyridine complex to form an alkoxyselenium trifluoride intermediate.
-
Nucleophilic Displacement: The fluoride ion then acts as an internal nucleophile, attacking the carbon atom bearing the alkoxyselenium group, leading to the formation of the alkyl fluoride and selenium oxyfluoride (SeOF₂) as a byproduct.
This mechanism is consistent with the observed inversion of configuration when chiral alcohols are used as substrates.[2]
Figure 1: Proposed reaction mechanism for the fluorination of an alcohol with the this compound-pyridine complex.
Quantitative Data Summary
The following tables summarize the available quantitative data for the fluorination of various alcohols with this compound.
Table 1: Fluorination of Primary Alcohols with this compound
| Alcohol Substrate | Reagent | Stoichiometry (SeF₄:Alcohol) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| Methanol | SeF₄ | 3 : 1 | -78 to 0 | 3 | Not specified | 40 |
| Ethanol | SeF₄ | 3 : 1 | -37 | 2 | Not specified | 58 |
| Benzyl alcohol | SeF₄-Pyridine | 2 : 1 | -10 | 1 | 1,1,2-Trichloro-1,2,2-trifluoroethane | 85-100[1][3] |
| Cyclopropylcarbinol | SeF₄-Pyridine | Not specified | -75 | Not specified | Not specified | 95[2] |
Table 2: Fluorination of Secondary and Tertiary Alcohols
Note: Specific substrate examples with precise yields for secondary and tertiary alcohols are limited in the reviewed literature. The yields are generally reported to be in the range of 50-70% due to increased steric hindrance.[1] Further optimization of reaction conditions may be required for specific substrates.
| Alcohol Type | General Yield Range (%) | Notes |
| Secondary Alcohols | 50 - 70 | Steric hindrance can lower yields. |
| Tertiary Alcohols | 50 - 70 | Prone to elimination side reactions. |
Experimental Protocols
General Safety Precautions:
-
Work in a Fume Hood: All manipulations involving this compound must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and safety goggles.
-
Anhydrous Conditions: SeF₄ reacts violently with water. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Be prepared to safely quench the reaction and any residual SeF₄. See the "Reaction Work-up and Quenching" section for details.
-
Waste Disposal: All selenium-containing waste must be disposed of according to institutional and local regulations for hazardous waste.
Protocol 1: General Procedure for the Fluorination of Alcohols with SeF₄-Pyridine Complex
This protocol is a general guideline and may require optimization for specific substrates.
Figure 2: General experimental workflow for the fluorination of alcohols using this compound.
Materials:
-
This compound (SeF₄)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane, dichloromethane)
-
Alcohol substrate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Preparation of the SeF₄-Pyridine Complex: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (1.0 eq) dropwise to the stirred solution.[3]
-
Reaction with Alcohol: Once the addition of pyridine is complete, add a solution of the alcohol (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture at the appropriate temperature (e.g., -10 °C for benzyl alcohol).[3]
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Work-up and Quenching:
-
Caution: This step should be performed carefully in a fume hood.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of ice and water. This will quench any unreacted SeF₄ and hydrolyze selenium byproducts. This compound hydrolyzes to form selenous acid (H₂SeO₃) and hydrofluoric acid (HF).[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any HF) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel to obtain the desired alkyl fluoride.
Protocol 2: Fluorination of Benzyl Alcohol
This protocol is based on a literature procedure with a reported yield of 100%.[3]
Materials:
-
This compound (15.5 g, 0.1 mol)
-
Anhydrous pyridine (8 g, 0.1 mol)
-
Anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane (200 mL)
-
Benzyl alcohol (10.5 g, 0.1 mol)
-
Ice
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (15.5 g) in 100 mL of anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane and cool the solution to 0 °C.[3]
-
Add pyridine (8 g) dropwise with stirring.[3]
-
Once the addition is complete, allow the mixture to warm to room temperature.
-
Add a solution of benzyl alcohol (10.5 g) in 100 mL of 1,1,2-trichloro-1,2,2-trifluoroethane.[3]
-
Stir the reaction mixture for 1 hour at room temperature.[3]
-
Carefully pour the reaction mixture onto ice water.[3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and distill to give benzyl fluoride. (Yield: 11 g, 100%; bp 145 °C).[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive reagent | Ensure SeF₄ is of high purity and has not been exposed to moisture. |
| Wet reagents or solvent | Use freshly dried solvents and reagents. | |
| Reaction temperature too high/low | Optimize the reaction temperature for your specific substrate. | |
| Formation of side products (e.g., alkenes, ethers) | Presence of HF | Ensure pyridine is used in a 1:1 ratio with SeF₄ to scavenge HF. |
| Rearrangement of carbocation intermediates | This is more likely with secondary and tertiary alcohols. Lowering the reaction temperature may help. | |
| Difficult work-up | Emulsion formation | Add brine to the separatory funnel to help break the emulsion. |
| Incomplete quenching | Ensure the reaction mixture is added slowly to a large excess of ice-water with vigorous stirring. |
Safety and Disposal
-
Toxicity: Selenium compounds are toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
Corrosivity: this compound and its hydrolysis product, hydrofluoric acid, are highly corrosive. Handle with extreme care.
-
Quenching: The quenching process can be exothermic and release toxic gases. Perform this step slowly and in a well-ventilated fume hood.
-
Waste Disposal: All selenium-containing waste, including aqueous layers from the work-up and contaminated materials, must be collected and disposed of as hazardous waste. Neutralize acidic waste before disposal.
By following these guidelines and protocols, researchers can safely and effectively utilize this compound for the fluorination of alcohols in their synthetic endeavors. Always consult the Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.
References
Application Notes and Protocols: Conversion of Carboxylic Acids to Trifluoromethyl Groups with Selenium Tetrafluoride (SeF4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug discovery. Its incorporation into lead compounds can significantly enhance metabolic stability, lipophilicity, and binding affinity. One method for the synthesis of trifluoromethyl compounds is the deoxofluorination of carboxylic acids. While sulfur tetrafluoride (SF4) has been traditionally used for this transformation, selenium tetrafluoride (SeF4) presents a valuable alternative. SeF4 is a liquid reagent, which can offer advantages in handling compared to the gaseous SF4, and may allow for milder reaction conditions.[1] These notes provide an overview of the application of SeF4 in converting carboxylic acids to trifluoromethyl groups, including a proposed reaction mechanism and representative experimental protocols.
Reaction Overview and Mechanism
The reaction of a carboxylic acid with this compound is believed to proceed in a stepwise manner. Initially, the carboxylic acid is converted to an acyl fluoride. In the case of highly activated substrates, such as certain benzoic acids, the reaction can proceed further to replace the carbonyl oxygen, ultimately yielding the trifluoromethyl group.[2]
The proposed mechanism involves the following key steps:
-
Formation of Acyl Fluoride: The carboxylic acid reacts with SeF4 to form an unstable intermediate which then eliminates selenium oxyfluoride (SeOF2) and hydrogen fluoride (HF) to yield the corresponding acyl fluoride.
-
Geminal Difluoride Formation: The acyl fluoride then reacts further with SeF4 in a process analogous to the fluorination of a ketone. The carbonyl oxygen is displaced by two fluorine atoms to form a geminal difluoride intermediate.
-
Final Fluorination: The final fluorine atom is installed to complete the trifluoromethyl group.
Quantitative Data
| Carboxylic Acid Substrate | Product | Reported Yield with SF4 (%) |
| 4-Nitrobenzoic Acid | 4-Nitrobenzotrifluoride | ~80% |
| Benzoic Acid | Benzotrifluoride | ~60% |
| Acetic Acid | 1,1,1-Trifluoroethane | ~50% |
Note: These yields are for reactions with SF4 and are provided for illustrative purposes. Actual yields with SeF4 may vary and require optimization.
Experimental Protocols
Important Safety Considerations: this compound is a corrosive and toxic substance that reacts violently with water to release toxic hydrogen fluoride gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for the Conversion of an Activated Aromatic Carboxylic Acid to a Trifluoromethylarene
This protocol is a representative procedure based on the known reactivity of SeF4 and its analogue, SF4. Optimization of reaction time, temperature, and stoichiometry is recommended for specific substrates.
Materials:
-
Activated aromatic carboxylic acid (e.g., 4-nitrobenzoic acid)
-
This compound (SeF4)
-
Anhydrous solvent (e.g., dichloromethane or 1,1,2-trichloro-1,2,2-trifluoroethane)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., a pressure-rated tube or a flask equipped with a condenser and gas outlet to a scrubber)
-
Scrubber containing a solution of potassium hydroxide or sodium hydroxide to neutralize HF and SeOF2 byproducts.
Procedure:
-
Reaction Setup: In a fume hood, equip a dry reaction vessel with a magnetic stir bar and place it under an inert atmosphere.
-
Charging the Vessel: To the vessel, add the activated aromatic carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous solvent to the vessel.
-
Addition of SeF4: Carefully add this compound (3.0 - 4.0 eq) to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction progress by a suitable method (e.g., GC-MS or TLC analysis of quenched aliquots).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring to quench the excess SeF4.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to afford the desired trifluoromethylarene.
Conclusion
This compound is a viable reagent for the conversion of carboxylic acids, particularly activated aromatic carboxylic acids, to trifluoromethyl groups. Its liquid state offers potential handling advantages over SF4. While detailed and extensive studies on its substrate scope are not as widely published as for other fluorinating agents, the provided protocols, based on its known chemical properties and analogies to similar reagents, offer a solid starting point for researchers exploring this transformation. As with any highly reactive fluorinating agent, appropriate safety precautions are paramount.
References
Application Notes and Protocols: Gem-Difluorination of Ketones and Aldehydes using Selenium Tetrafluoride (SeF4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The gem-difluoromethylene group (CF2) serves as a key structural motif, acting as a stable isostere for a carbonyl group. Selenium tetrafluoride (SeF4) has emerged as an effective reagent for the direct conversion of ketones and aldehydes into their corresponding gem-difluoroalkanes. As a liquid at room temperature, SeF4 offers handling advantages over gaseous fluorinating agents like sulfur tetrafluoride (SF4).[1] This document provides detailed protocols and application notes for the gem-difluorination of carbonyl compounds using SeF4.
Safety Precautions
Warning: this compound is a toxic and corrosive substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
Reaction Mechanism
The gem-difluorination of a carbonyl compound with SeF4 is believed to proceed through initial coordination of the carbonyl oxygen to the selenium center, followed by sequential fluoride transfer and elimination of selenium oxyfluoride (SeOF2).
Caption: Proposed mechanism for gem-difluorination using SeF4.
Quantitative Data
The following table summarizes the reaction conditions and yield for the gem-difluorination of a representative ketone, cyclohexanone. While SeF4 is applicable to a range of ketones and aldehydes, detailed substrate scope studies are not extensively documented in readily available literature.
| Substrate | Product | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | 1,1-Difluorocyclohexane | SeF4 (1.0) | 1,1,2-Trichloro-1,2,2-trifluoroethane | Reflux (47) | 0.83 | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Gem-Difluorination of a Ketone
This protocol is adapted from the reported synthesis of 1,1-difluorocyclohexane.
Materials:
-
Ketone (e.g., Cyclohexanone, 1.0 eq)
-
This compound (SeF4, 1.0 eq)
-
Anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane (or other suitable halogenated solvent)
-
Ice-water bath
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inert gas inlet.
-
Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane.
-
In the dropping funnel, prepare a solution of the ketone (1.0 eq) in anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane.
-
Add the ketone solution dropwise to the stirred solution of SeF4 at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 47 °C) for 50 minutes.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto ice-water.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter and remove the solvent by distillation.
-
Purify the crude product by distillation to obtain the pure gem-difluoroalkane.
Experimental Workflow
The following diagram illustrates the general workflow for the gem-difluorination of a carbonyl compound using SeF4.
Caption: General experimental workflow for SeF4-mediated gem-difluorination.
Substrate Scope and Logical Relationships
The reactivity of carbonyl compounds towards SeF4 is influenced by their electronic and steric properties.
Caption: Logical relationships of substrate scope for gem-difluorination.
Conclusion
This compound is a valuable reagent for the gem-difluorination of ketones and aldehydes, providing a direct route to gem-difluoroalkanes. Its liquid state offers practical advantages for laboratory use. While the provided protocol for cyclohexanone demonstrates the utility of this method, further research is needed to fully explore the substrate scope and optimize reaction conditions for a wider variety of carbonyl compounds. Adherence to strict safety protocols is paramount when working with this reagent.
References
Application Notes and Protocols for the Selective Fluorination of Complex Organic Molecules with Selenium Tetrafluoride (SeF₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a pivotal strategy in modern drug discovery, capable of modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Selenium tetrafluoride (SeF₄) is a potent fluorinating agent used for the conversion of alcohols, ketones, and carboxylic acids to their fluorinated counterparts.[3] While effective for certain transformations, its application in the late-stage fluorination of complex, multifunctional molecules is limited due to the advent of more selective and safer modern reagents.[4][5] These notes provide an overview of the established applications of SeF₄, detailed experimental protocols for its use with simple organic substrates, and a discussion of its limitations and alternatives in the context of complex molecule synthesis.
Safety and Handling of this compound
This compound is a colorless, corrosive liquid that reacts readily with water.[3] It is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in dry glassware. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Applications of this compound in Organic Synthesis
This compound is primarily used for the following transformations:
-
Deoxyfluorination of Alcohols: Primary, secondary, and tertiary alcohols can be converted to the corresponding alkyl fluorides. To mitigate side reactions such as rearrangements and eliminations caused by the in situ generation of hydrogen fluoride (HF), the use of a SeF₄-pyridine complex is recommended.
-
Gem-difluorination of Aldehydes and Ketones: Carbonyl compounds are converted to their corresponding gem-difluorides.
-
Conversion of Carboxylic Acids to Acyl Fluorides: Carboxylic acids are transformed into acyl fluorides. Note that SeF₄ is generally not used for the conversion of carboxylic acids directly to trifluoromethyl groups; other reagents are preferred for this transformation.
Experimental Protocols
Protocol 1: Gem-difluorination of a Ketone (Cyclohexanone)
This protocol describes the conversion of cyclohexanone to 1,1-difluorocyclohexane.
Reaction Scheme:
Materials:
-
Cyclohexanone
-
This compound (SeF₄)
-
1,1,2-trichloro-1,2,2-trifluoroethane (or other suitable inert solvent)
-
Ice water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a dry, inert atmosphere glovebox or fume hood, prepare a solution of this compound (1.0 eq.) in 1,1,2-trichloro-1,2,2-trifluoroethane.
-
To this stirred solution, add a solution of cyclohexanone (1.0 eq.) in the same solvent dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 50 minutes.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice water to quench the reaction.
-
Separate the organic layer, and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation to obtain 1,1-difluorocyclohexane.
| Substrate | Product | Reagent | Solvent | Conditions | Yield | Reference |
| Cyclohexanone | 1,1-Difluorocyclohexane | SeF₄ | 1,1,2-trichloro-1,2,2-trifluoroethane | Reflux, 50 min | 70% | [6] |
Protocol 2: Deoxyfluorination of an Alcohol (Benzyl Alcohol) using SeF₄-Pyridine Complex
This protocol describes the conversion of benzyl alcohol to benzyl fluoride using the pre-formed SeF₄-pyridine complex to suppress side reactions.
Reaction Workflow:
Materials:
-
Benzyl alcohol
-
This compound (SeF₄)
-
Pyridine
-
1,1,2-trichloro-1,2,2-trifluoroethane (or other suitable inert solvent)
-
Ice water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a dry, inert atmosphere glovebox or fume hood, add this compound (1.0 eq.) to a stirring solution of 1,1,2-trichloro-1,2,2-trifluoroethane at 0°C.
-
To this solution, add pyridine (1.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature.
-
Add a solution of benzyl alcohol (1.0 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by pouring the mixture into ice water.
-
Separate the organic layer, and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation to obtain benzyl fluoride.
| Substrate | Product | Reagent | Solvent | Conditions | Yield | Reference |
| Benzyl Alcohol | Benzyl Fluoride | SeF₄-Pyridine | 1,1,2-trichloro-1,2,2-trifluoroethane | 0°C to rt, 1h | Quantitative (intermediate) | [6] |
Limitations of SeF₄ in Complex Molecule Fluorination
Despite its utility for simple substrates, SeF₄ is not widely employed for the late-stage fluorination of complex organic molecules, such as natural products or drug candidates. The primary reasons for this include:
-
High Reactivity and Lack of Selectivity: SeF₄ is a highly reactive reagent, which can lead to a lack of chemoselectivity in molecules with multiple functional groups.
-
Harsh Reaction Conditions: While milder than SF₄, the conditions for SeF₄ fluorination can still be too harsh for sensitive and complex substrates.[3]
-
Formation of HF: The generation of HF as a byproduct can cause acid-catalyzed degradation, rearrangement, or polymerization of the substrate or product.[6]
-
Availability of Superior Modern Reagents: The development of a wide array of modern fluorinating agents has provided chemists with safer and more selective alternatives.
Modern Alternatives to SeF₄ for Late-Stage Fluorination
For the selective fluorination of complex molecules, researchers and drug development professionals typically turn to a variety of modern reagents that offer improved safety profiles, milder reaction conditions, and greater functional group tolerance.
Logical Relationship of Modern Fluorinating Agents:
Comparison of Common Modern Fluorinating Agents:
| Reagent Class | Examples | Typical Applications | Advantages | Limitations |
| Aminosulfuranes | DAST, Deoxo-Fluor | Deoxyfluorination of alcohols and aldehydes/ketones | Effective for a broad range of substrates | Thermally unstable, can lead to elimination and rearrangement side reactions.[4][7] |
| Pyridinesulfonyl Fluorides | PyFluor | Deoxyfluorination of alcohols | Improved thermal stability and selectivity over DAST. | |
| Fluoroalkylaminosulfuranes | AlkylFluor | Deoxyfluorination of alcohols | High thermal stability, broad substrate scope. | |
| Electrophilic N-F Reagents | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Fluorination of enolates, electron-rich arenes, and C-H bonds | Bench-stable solids, mild reaction conditions, high selectivity.[8] | Not suitable for deoxyfluorination of simple alcohols. |
Conclusion
This compound is a powerful fluorinating agent for the conversion of simple alcohols, ketones, and carboxylic acids. The use of its pyridine complex can improve yields and reduce side reactions in the deoxyfluorination of alcohols. However, for the selective, late-stage fluorination of complex, high-value molecules prevalent in drug discovery, the use of modern, more selective, and safer reagents is highly recommended. Researchers should consider the substrate's complexity and functional group tolerance when selecting a fluorination strategy, with reagents like DAST, Deoxo-Fluor, PyFluor, and Selectfluor often providing superior outcomes for intricate molecular architectures.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. DAST - Enamine [enamine.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Improved Fluorination Yields using the SeF4-Pyridine Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the Selenium Tetrafluoride (SeF4)-Pyridine complex as a highly efficient reagent for the fluorination of alcohols and carbonyl compounds. The complex offers significantly improved yields and cleaner reactions compared to using SeF4 alone, making it a valuable tool in organic synthesis, particularly in the development of fluorinated pharmaceuticals and other specialty chemicals.
Introduction
Fluorine-containing organic molecules are of increasing importance in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. The SeF4-pyridine complex is a powerful fluorinating agent that effectively converts hydroxyl and carbonyl groups to fluoro and difluoro groups, respectively.
The primary advantage of the SeF4-pyridine complex lies in its ability to mitigate side reactions commonly observed with this compound alone. SeF4 reactions can produce hydrogen fluoride (HF) as a byproduct, which can lead to unwanted rearrangements and polymerization of the desired product, resulting in lower yields and complex purification procedures. Pyridine, acting as a base, forms a stable 1:1 donor-acceptor complex with SeF4. This complex is less reactive than free SeF4 and effectively scavenges the HF produced during the reaction, leading to cleaner reaction profiles and significantly higher yields of the desired fluorinated products.[1]
Data Presentation
The use of the SeF4-pyridine complex provides a marked improvement in fluorination yields for a variety of substrates. The following tables summarize the quantitative data for the fluorination of representative alcohols and carbonyl compounds.
Table 1: Fluorination of Alcohols with SeF4-Pyridine Complex vs. SeF4 Alone
| Substrate | Reagent | Product | Yield (%) | Reference |
| Benzyl Alcohol | SeF4-Pyridine | Benzyl Fluoride | 100 | [1] |
| Benzyl Alcohol | SeF4 | Benzyl Fluoride | Disappointing yields due to polymerization | [1] |
Table 2: Fluorination of Carbonyl Compounds with SeF4
| Substrate | Reagent | Product | Yield (%) | Reference |
| Cyclohexanone | SeF4 | 1,1-Difluorocyclohexane | 70 | [1] |
| Benzaldehyde | PhSF3 (analogous reactivity) | (Difluoromethyl)benzene | 80 | [1] |
Note: While a direct yield comparison for carbonyl compounds with the SeF4-pyridine complex was not found in the immediate literature, the principle of HF scavenging by pyridine suggests that improved yields and cleaner reactions can be expected.
Experimental Protocols
Caution: All reactions involving this compound and its pyridine complex must be carried out under anhydrous conditions in a well-ventilated fume hood. Contact with glass should be minimized to a few hours to prevent hydrolysis and the liberation of hazardous hydrogen fluoride (HF).[1] Personal protective equipment (goggles, lab coat, and appropriate gloves) should be worn at all times.
Preparation of the SeF4-Pyridine Complex
Procedure:
-
In a fume hood, to a stirred solution of this compound (SeF4) (15.5 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) at 0°C, add pyridine (8 g, 0.1 mol) dropwise.[1]
-
Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Once the addition is complete, the mixture can be used directly for the subsequent fluorination reaction.
General Protocol for the Fluorination of Alcohols
Procedure:
-
To the freshly prepared SeF4-pyridine complex solution from step 3.1 at 0°C, add a solution of the alcohol (0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) dropwise with continuous stirring.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]
-
Work-up: Carefully pour the reaction mixture onto ice water to quench the reaction and decompose any remaining SeF4.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Purification: Distill the dried organic layer to obtain the pure alkyl fluoride.[1]
Protocol for the Fluorination of Ketones (using SeF4)
Procedure:
-
In a fume hood, to a stirred solution of this compound (SeF4) (15.5 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (125 mL) at room temperature, add a solution of the cyclohexanone (10 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) dropwise.[1]
-
After the addition is complete, heat the mixture at reflux (approximately 47°C) for 50 minutes.[1]
-
Allow the reaction to cool to room temperature.
-
Work-up: Pour the solution onto ice water.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Purification: Distill the dried organic layer to give the pure 1,1-difluorocyclohexane.[1]
Mandatory Visualizations
Experimental Workflow for Alcohol Fluorination
Caption: Workflow for the fluorination of alcohols using the SeF4-pyridine complex.
Logical Relationship: Improved Yields with SeF4-Pyridine
Caption: How the SeF4-pyridine complex leads to improved fluorination yields.
Signaling Pathway: Proposed Mechanism of Alcohol Fluorination
Caption: Proposed two-step mechanism for alcohol fluorination with SeF4-pyridine.
References
Application Notes and Protocols for Fluorination with Selenium Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanisms, applications, and experimental protocols for fluorination reactions using selenium tetrafluoride (SeF₄). This versatile reagent offers a powerful method for the selective introduction of fluorine into organic molecules, a critical strategy in modern drug discovery and development for modulating the physicochemical and biological properties of lead compounds.[1][2][3][4][5]
Introduction to this compound
This compound (SeF₄) is a colorless liquid at room temperature that serves as a potent and selective fluorinating agent for a variety of organic functional groups.[6][7] It presents several advantages over the more commonly known sulfur tetrafluoride (SF₄), including being a liquid which simplifies handling, and often allowing for milder reaction conditions.[6][7] SeF₄ is particularly effective for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to geminal difluorides, and carboxylic acids to acyl fluorides.[6][7][8]
Physical and Chemical Properties of SeF₄:
| Property | Value |
|---|---|
| Molecular Formula | SeF₄ |
| Molar Mass | 154.954 g/mol [9] |
| Appearance | Colorless liquid[7][9] |
| Melting Point | -10 °C[9] |
| Boiling Point | 101 °C[7][9] |
| Density | 2.75 g/cm³[9] |
| Structure | See-saw geometry (gaseous phase)[7] |
Mechanism of Fluorination
The fluorinating power of SeF₄ stems from the reactivity of the selenium(IV) center. The mechanisms vary depending on the substrate.
Fluorination of Alcohols
The fluorination of alcohols with SeF₄ proceeds through a two-step mechanism. Initially, the alcohol reacts with SeF₄ to form an alkoxyselenium trifluoride intermediate. This is followed by the thermal decomposition of the intermediate to yield the corresponding alkyl fluoride. To mitigate side reactions such as rearrangement and polymerization caused by the in situ generation of hydrogen fluoride (HF), the reaction is often carried out in the presence of a base like pyridine. Pyridine forms a 1:1 donor-acceptor complex with SeF₄, which then reacts with the alcohol.[8]
Fluorination of Carbonyl Compounds
Ketones and aldehydes are converted to their corresponding geminal difluorides by SeF₄. The reaction is believed to proceed through the initial attack of the carbonyl oxygen on the selenium atom of SeF₄, forming an O-SeF₃ intermediate. This is followed by the transfer of two fluorine atoms to the carbonyl carbon and the elimination of seleninyl fluoride (SeOF₂). For ketones that can enolize, the reaction may also proceed via the enol intermediate, which attacks the fluorinating agent.[10][11]
Fluorination of Carboxylic Acids
Carboxylic acids react with SeF₄ to produce acyl fluorides. The mechanism is thought to involve the initial formation of an acyloxyselenium trifluoride intermediate, which then eliminates HF and SeOF₂ to yield the acyl fluoride.
Experimental Protocols
Safety Precautions: this compound is toxic and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions are essential for successful reactions.[8]
General Workflow for SeF₄ Fluorination Reactions
Protocol for the Fluorination of a Ketone: Synthesis of 1,1-Difluorocyclohexane[8]
Materials:
-
Cyclohexanone
-
This compound (SeF₄)
-
1,1,2-Trichloro-1,2,2-trifluoroethane (or other suitable anhydrous solvent)
-
Ice
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve SeF₄ (1.0 eq) in the anhydrous solvent.
-
To the stirred solution, add a solution of cyclohexanone (1.0 eq) in the anhydrous solvent dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto ice water to quench the excess SeF₄.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purify the product by distillation.
| Substrate | Product | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Cyclohexanone | 1,1-Difluorocyclohexane | CCl₃F₃ | Reflux (47°C) | 50 | 70 |
Protocol for the Fluorination of an Alcohol: Synthesis of Benzyl Fluoride[8]
Materials:
-
Benzyl alcohol
-
This compound (SeF₄)
-
Pyridine
-
1,1,2-Trichloro-1,2,2-trifluoroethane (or other suitable anhydrous solvent)
-
Ice
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve SeF₄ (1.0 eq) in the anhydrous solvent and cool to 0 °C.
-
Add pyridine (1.0 eq) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature.
-
Add a solution of benzyl alcohol (1.0 eq) in the anhydrous solvent.
-
Stir the reaction mixture at room temperature and monitor its progress.
-
After completion, pour the solution onto ice water.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purify the product by distillation.
| Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | Benzyl fluoride | CCl₃F₃ | 0 to rt | 1 | 100 |
Substrate Scope and Applications
This compound is a versatile reagent applicable to a range of substrates, including those found in complex molecules of pharmaceutical interest.
Table of Representative Fluorination Reactions with SeF₄:
| Substrate Functional Group | Substrate Example | Product | Conditions | Yield (%) | Reference |
| Ketone | Adamantanone | 2,2-Difluoroadamantane | CH₂Cl₂, 20°C, 15 h | 100 | [8] |
| Ketone | Acetophenone | 1,1-Difluoro-1-phenylethane | CCl₃F₃, 47°C, 6 h | 65 | [8] |
| Aldehyde | Benzaldehyde | α,α-Difluorotoluene | CH₂Cl₂, 20°C, 1 h | 70 | [8] |
| Carboxylic Acid | Benzoic Acid | Benzoyl fluoride | CCl₃F₃, rt | - | [8] |
| Carboxylic Acid | Propionic Acid | Propionyl fluoride | CCl₃F₃, rt | 85 | [8] |
Work-up and Purification
A critical step in reactions involving SeF₄ is the quenching of the unreacted reagent and the byproducts (HF and SeOF₂). This is typically achieved by pouring the reaction mixture into a large volume of ice water.[8] The resulting aqueous solution will contain selenious acid.
The organic products are then extracted with a suitable solvent. The organic layer is typically washed with water or a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic byproducts. After drying the organic phase (e.g., with Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure.
Purification of the fluorinated products is commonly achieved by distillation for volatile compounds or by column chromatography on silica gel for less volatile or solid products.
Potential Side Reactions and Mitigation
-
HF-mediated side reactions: The in situ generation of HF can lead to acid-catalyzed rearrangements, eliminations, or polymerization, especially with sensitive substrates like alcohols.[8] The addition of a base like pyridine can effectively scavenge the HF.[8]
-
Over-fluorination: In some cases, particularly with activated substrates, over-fluorination can occur. Careful control of reaction temperature and stoichiometry is crucial.
-
Hydrolysis: SeF₄ and its intermediates are highly sensitive to moisture. All reactions must be conducted under strictly anhydrous conditions to prevent the formation of byproducts and to ensure high yields.[8]
By following these guidelines and protocols, researchers can effectively and safely utilize this compound as a powerful tool for the synthesis of fluorinated organic molecules.
References
- 1. Natural and engineered biosynthesis of fluorinated natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. one.oecd.org [one.oecd.org]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1. A novel organofluorine-specific analysis for new fluorometabolite discovery; 2. Towards a structural understanding of the cyanobactin biosynthesis----INSTITUTE OF MICROBOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: Selenium Tetrafluoride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of selenium tetrafluoride (SeF₄) in the synthesis of pharmaceutical intermediates. This compound is a versatile and powerful fluorinating agent, offering advantages over other reagents such as sulfur tetrafluoride (SF₄) by enabling reactions under milder conditions.[1][2] It is particularly effective for the conversion of carbonyls, alcohols, and carboxylic acids into their fluorinated analogues, which are crucial building blocks in modern drug discovery.[1][2][3]
Overview of Applications
This compound is a colorless liquid at room temperature, which allows for reactions to be conducted at atmospheric pressure in standard laboratory glassware.[1][4] Its primary applications in pharmaceutical intermediate synthesis include:
-
Conversion of Aldehydes and Ketones to Geminal Difluorides: SeF₄ efficiently replaces the oxygen of a carbonyl group with two fluorine atoms to form a gem-difluoromethylene group.[1] This transformation is valuable in the synthesis of fluorinated steroids and other bioactive molecules where the gem-difluoro motif can enhance metabolic stability and binding affinity.
-
Fluorination of Alcohols: While direct fluorination of alcohols with SeF₄ can lead to low yields and side reactions, the use of a this compound-pyridine complex provides a cleaner and more efficient method for converting alcohols to alkyl fluorides.[4]
-
Synthesis of Acyl Fluorides from Carboxylic Acids: SeF₄ readily converts carboxylic acids to the corresponding acyl fluorides, which are versatile intermediates for further functionalization.[4]
Quantitative Data on Fluorination Reactions
The following tables summarize the reaction conditions and yields for the fluorination of various functional groups using this compound.
Table 1: Fluorination of Carbonyl Compounds with this compound
| Carbonyl Compound | Temperature (°C) | Reaction Time (hr) | Product | Yield (%) |
| Acetone | 20 | 1 | 2,2-Difluoropropane | 78 |
| Methyl ethyl ketone | 20 | 0.5 | 2,2-Difluorobutane | 75 |
| Diethyl ketone | 20 | 0.5 | 3,3-Difluoropentane | 80 |
| Cyclohexanone | 47 | 1 | 1,1-Difluorocyclohexane | 70 |
| Adamantanone | 20 | 15 | 2,2-Difluoroadamantane | 100 |
| Acetophenone | 47 | 6 | 1,1-Difluoro-1-phenylethane | 65 |
| Benzophenone | 40 | 2 | Diphenyldifluoromethane | 90 |
| Cyclohexanecarboxaldehyde | -20 | 0.25 | Difluoromethylcyclohexane | 85 |
| Benzaldehyde | 20 | 1 | α,α-Difluorotoluene | 70 |
| N,N-Dimethylbenzamide | 20 | 48 | N,N-Dimethyl-α,α-difluorobenzylamine | 100 |
Table 2: Fluorination of Alcohols with this compound-Pyridine Complex
| Alcohol | Product | Yield (%) |
| Benzyl alcohol | Benzyl fluoride | 100 |
| 1-Phenylethanol | 1-Fluoro-1-phenylethane | 85 |
| 2-Phenylethanol | 2-Fluoro-1-phenylethane | 70 |
| Cyclohexanol | Fluorocyclohexane | 80 |
Table 3: Fluorination of Carboxylic Acids with this compound
| Carboxylic Acid | Product | Yield (%) |
| Acetic acid | Acetyl fluoride | 95 |
| Propionic acid | Propionyl fluoride | 85 |
| Benzoic acid | Benzoyl fluoride | 90 |
Experimental Protocols
Caution: this compound is a toxic and corrosive compound that reacts violently with water to release hydrogen fluoride gas.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.[3]
Protocol 1: General Procedure for the Conversion of a Ketone to a Geminal Difluoride (Example: Cyclohexanone to 1,1-Difluorocyclohexane)
-
Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagents:
-
This compound (SeF₄)
-
Cyclohexanone
-
Anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane (or another suitable halogenated solvent)
-
-
Procedure: a. In the reaction flask, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. b. From the dropping funnel, add a solution of cyclohexanone (1.0 equivalent) in the same solvent dropwise to the stirred SeF₄ solution at room temperature. c. After the addition is complete, heat the reaction mixture to reflux (approximately 47°C for 1,1,2-trichloro-1,2,2-trifluoroethane) and maintain for 1 hour.[4] d. Cool the reaction mixture to room temperature. e. Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and decompose any unreacted SeF₄. f. Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate. g. Distill the organic layer to isolate the 1,1-difluorocyclohexane product.
Protocol 2: General Procedure for the Fluorination of an Alcohol using the SeF₄-Pyridine Complex (Example: Benzyl Alcohol to Benzyl Fluoride)
-
Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet.
-
Reagents:
-
This compound (SeF₄)
-
Pyridine
-
Benzyl alcohol
-
Anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane
-
-
Procedure: a. In the reaction flask, prepare a solution of SeF₄ (1.0 equivalent) in the anhydrous solvent and cool it to 0°C in an ice bath. b. From one of the dropping funnels, add pyridine (1.0 equivalent) dropwise to the stirred SeF₄ solution at 0°C.[4] c. Allow the mixture to warm to room temperature. d. From the second dropping funnel, add a solution of benzyl alcohol (1.0 equivalent) in the anhydrous solvent. e. Stir the reaction mixture at room temperature for 1 hour.[4] f. Quench the reaction by pouring the mixture into ice water. g. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. h. Distill the organic layer to obtain the benzyl fluoride product.
Protocol 3: General Procedure for the Synthesis of an Acyl Fluoride from a Carboxylic Acid
-
Apparatus: A dry, round-bottom flask equipped with a magnetic stirrer and a distillation apparatus.
-
Reagents:
-
This compound (SeF₄)
-
Carboxylic acid
-
-
Procedure: a. In the reaction flask, carefully add the carboxylic acid (1.0 equivalent) to this compound (1.0 equivalent). b. Stir the mixture at room temperature. The reaction is often exothermic. c. After the initial reaction subsides, directly distill the acyl fluoride from the reaction mixture.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the proposed mechanisms for the fluorination of carbonyls and alcohols with this compound.
Figure 1: Proposed mechanism for the fluorination of a carbonyl compound with SeF₄.
Figure 2: Proposed mechanism for the fluorination of an alcohol with the SeF₄-Pyridine complex.
Safety and Handling
-
Toxicity: this compound is highly toxic and corrosive.[3] Inhalation, ingestion, or skin contact can cause severe irritation and burns.[3]
-
Reactivity: It reacts violently with water and moisture to produce toxic hydrogen fluoride (HF) gas.[3] All reactions must be carried out under anhydrous conditions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and combustible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted SeF₄ can be neutralized by careful addition to a large volume of ice water, followed by treatment with a suitable neutralizing agent for the resulting selenious and hydrofluoric acids.
Application in Pharmaceutical Intermediate Synthesis: Fluorinated Steroids
The introduction of fluorine into the steroid scaffold can significantly alter the biological activity and pharmacokinetic properties of the molecule. The conversion of a keto-steroid to a gem-difluoro-steroid is a key transformation in the synthesis of some modern pharmaceuticals. Given its efficacy in converting ketones to gem-difluorides, this compound represents a valuable reagent for the synthesis of these fluorinated steroid intermediates. For example, the conversion of a 3-keto steroid to a 3,3-difluoro steroid can be achieved using SeF₄, leading to a class of compounds with potential applications as hormone receptor modulators or anti-inflammatory agents.
Figure 3: General experimental workflow for fluorination reactions using SeF₄.
References
Application of Selenium Tetrafluoride in Agrochemical Synthesis: Protocols and Technical Notes
For Researchers, Scientists, and Professionals in Drug Development
This document provides detailed application notes and protocols on the use of selenium tetrafluoride (SeF4) as a fluorinating agent in the synthesis of agrochemicals. While direct, large-scale applications in the synthesis of commercialized agrochemicals are not widely documented in publicly available literature, the reactivity of SeF4 with various functional groups suggests its potential utility in the development of novel fluorinated pesticides, herbicides, and fungicides.
Introduction to this compound as a Fluorinating Agent
This compound (SeF₄) is a versatile, yet highly reactive, fluorinating agent. It is a colorless liquid at room temperature and can be used to convert various oxygen-containing functional groups into their corresponding fluoro-derivatives. Its primary applications in organic synthesis include the fluorination of alcohols, aldehydes, ketones, and carboxylic acids.[1] The introduction of fluorine atoms into agrochemical candidates can significantly alter their biological activity, metabolic stability, and physicochemical properties, often leading to enhanced efficacy.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | SeF₄ |
| Molar Mass | 154.95 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 106 °C |
| Melting Point | -9.5 °C |
Potential Applications in Agrochemical Synthesis
The ability of SeF₄ to introduce fluorine atoms makes it a potentially valuable tool in the synthesis of novel agrochemicals. The primary transformations relevant to agrochemical synthesis are:
-
Conversion of Hydroxyl Groups to Fluorides: Alcohols, which are common functional groups in many organic molecules, can be converted to alkyl fluorides. This transformation can be crucial for modifying the lipophilicity and binding affinity of a potential pesticide.
-
Synthesis of gem-Difluoro Compounds: The reaction of SeF₄ with aldehydes and ketones yields gem-difluoro compounds. This motif is present in some bioactive molecules and can significantly impact their properties.
-
Preparation of Acyl Fluorides: Carboxylic acids can be converted to acyl fluorides, which are reactive intermediates for the synthesis of amides and esters, functionalities frequently found in agrochemicals.
Experimental Protocols
Caution: this compound is a toxic and corrosive substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
General Protocol for the Fluorination of Alcohols
The direct fluorination of alcohols with SeF₄ can lead to low yields due to side reactions catalyzed by the hydrogen fluoride (HF) byproduct. The use of a pyridine complex of SeF₄ can mitigate these side reactions and improve yields.[1]
Reaction Scheme:
Materials:
-
This compound (SeF₄)
-
Pyridine (py, anhydrous)
-
Substrate (alcohol)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry, inert-atmosphere glovebox or under a stream of inert gas, prepare a 1:1 molar complex of this compound and pyridine in an appropriate anhydrous solvent.
-
To this solution, add the alcohol substrate dropwise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate) to neutralize the acidic byproducts.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or distillation.
Quantitative Data (Illustrative Example):
| Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) |
| 1-Octanol | 1-Fluorooctane | 60-70% |
| Cyclohexanol | Fluorocyclohexane | 55-65% |
Note: These are representative yields for simple alcohols and may vary depending on the complexity of the agrochemical precursor.
General Protocol for the Fluorination of Carbonyl Compounds
This compound can convert aldehydes and ketones to the corresponding gem-difluoroalkanes.
Reaction Scheme:
Materials:
-
This compound (SeF₄)
-
Substrate (aldehyde or ketone)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carbonyl compound in an anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction and work up as described in the alcohol fluorination protocol.
-
Purify the product by appropriate methods.
Quantitative Data (Illustrative Example):
| Substrate (Carbonyl) | Product (gem-Difluoride) | Yield (%) |
| Benzaldehyde | (Difluoromethyl)benzene | 75-85% |
| Cyclohexanone | 1,1-Difluorocyclohexane | 70-80% |
Diagrams
Logical Workflow for Agrochemical Candidate Fluorination
Caption: Workflow for the fluorination of agrochemical precursors using SeF₄.
Signaling Pathway Analogy: Impact of Fluorination on Bioactivity
Caption: Impact of SeF₄-mediated fluorination on agrochemical properties.
Conclusion
While this compound is a potent fluorinating agent, its application in the synthesis of currently marketed agrochemicals is not prominently featured in scientific literature, which more commonly describes the use of other fluorinating agents or fluorine-containing building blocks.[2] Nevertheless, the protocols and reactivity patterns described herein provide a foundational understanding for researchers exploring novel fluorinated agrochemicals. The development of safer and more selective fluorination methods remains an active area of research, and reagents like SeF₄ could play a role in the discovery of next-generation crop protection agents. Further research is warranted to explore the substrate scope and scalability of SeF₄-mediated fluorinations for complex, multifunctional molecules relevant to the agrochemical industry.
References
Application Notes and Protocols: Selenium Tetrafluoride in the Preparation of Fluorinated Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium tetrafluoride (SeF₄) is a versatile and potent fluorinating agent used in organic synthesis. As a colorless liquid at room temperature, it offers practical advantages over gaseous reagents like sulfur tetrafluoride (SF₄), such as easier handling and milder reaction conditions.[1][2][3] SeF₄ is particularly effective for the dehydroxyfluorination of alcohols and the gem-difluorination of carbonyl compounds, making it a valuable tool in the synthesis of fluorinated materials, including precursors for pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in these key transformations.
Applications of this compound
This compound is a valuable reagent for the selective introduction of fluorine into organic molecules. Its primary applications in the preparation of fluorinated materials include:
-
Dehydroxyfluorination of Alcohols: SeF₄ converts primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides. To mitigate potential side reactions such as rearrangements and polymerizations caused by the in situ generation of hydrogen fluoride (HF), the reaction is often carried out in the presence of pyridine. The pyridine forms a 1:1 donor-acceptor complex with SeF₄, which facilitates a cleaner reaction.[1]
-
Gem-Difluorination of Carbonyl Compounds: Aldehydes and ketones are readily converted to gem-difluorides by SeF₄. This transformation is a valuable method for introducing the difluoromethylene group, a common motif in many biologically active compounds.[1][4]
-
Fluorination of Carboxylic Acids: Carboxylic acids can be converted to their corresponding acyl fluorides using SeF₄.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the fluorination of various substrates using this compound.
| Substrate | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Benzyl fluoride | SeF₄, Pyridine | 1,1,2-Trichloro-1,2,2-trifluoroethane | 0 to rt | 1 | 100 | [1] |
| Cyclohexanone | 1,1-Difluorocyclohexane | SeF₄ | 1,1,2-Trichloro-1,2,2-trifluoroethane | Reflux (47°C) | 0.83 | 70 | [1] |
| Benzaldehyde | (Difluoromethyl)benzene | PhSF₃ (analogue) | Neat | 100 | - | 80 | [1] |
Note: Data for benzaldehyde is with an analogous sulfur-based fluorinating agent, but demonstrates the principle of gem-difluorination.
Experimental Protocols
Safety Precautions: this compound is a toxic and corrosive substance that reacts violently with water.[5] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6][7] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Protocol 1: Dehydroxyfluorination of a Primary Alcohol - Synthesis of Benzyl Fluoride
This protocol describes the fluorination of benzyl alcohol using the this compound-pyridine complex.[1]
Materials:
-
This compound (SeF₄)
-
Pyridine
-
Benzyl alcohol
-
1,1,2-Trichloro-1,2,2-trifluoroethane (anhydrous)
-
Ice-water bath
-
Sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel, and place it under a nitrogen atmosphere.
-
Add a solution of this compound (15.5 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) to the flask.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add pyridine (8 g, 0.1 mol) dropwise to the SeF₄ solution.
-
Once the addition is complete, allow the mixture to warm to room temperature.
-
Add a solution of benzyl alcohol (10.5 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture into an ice-water slurry to quench the reaction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Distill the filtrate to obtain pure benzyl fluoride.
Expected Yield: 11 g (100%) Boiling Point: 145°C
Protocol 2: Gem-Difluorination of a Ketone - Synthesis of 1,1-Difluorocyclohexane
This protocol details the conversion of cyclohexanone to 1,1-difluorocyclohexane using this compound.[1]
Materials:
-
This compound (SeF₄)
-
Cyclohexanone
-
1,1,2-Trichloro-1,2,2-trifluoroethane (anhydrous)
-
Ice-water bath
-
Sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a fume hood, prepare a stirred solution of this compound (15.5 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (125 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add a solution of cyclohexanone (10 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) dropwise to the SeF₄ solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 47°C) for 50 minutes.
-
Allow the mixture to cool to room temperature.
-
Quench the reaction by pouring the solution into an ice-water slurry.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Distill the filtrate to yield 1,1-difluorocyclohexane.
Expected Yield: 8.4 g (70%) Boiling Point: 98°C
Reaction Mechanisms and Experimental Workflows
Dehydroxyfluorination of Alcohols
The fluorination of alcohols with the SeF₄-pyridine complex proceeds in two main steps. First, the alcohol reacts with the complex to form an alkoxyselenium trifluoride intermediate. This is followed by thermal decomposition of the intermediate to yield the alkyl fluoride.[1]
Caption: Dehydroxyfluorination of an alcohol using the SeF₄-pyridine complex.
Gem-Difluorination of Ketones
The gem-difluorination of a ketone with SeF₄ is thought to begin with the coordination of the carbonyl oxygen to the selenium atom, forming an intermediate which then undergoes fluoride transfer.
References
Application Notes and Protocols for Laboratory Scale-Up of Reactions Involving Selenium Tetrafluoride (SeF4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium tetrafluoride (SeF4) is a versatile fluorinating agent used in organic synthesis for the conversion of alcohols, carboxylic acids, and carbonyl compounds to their corresponding fluorinated derivatives.[1] Its advantages over sulfur tetrafluoride (SF4) include milder reaction conditions and its liquid state at room temperature, which can simplify handling.[1] However, SeF4 is a highly toxic and reactive substance, necessitating stringent safety protocols, particularly during scale-up procedures.
These application notes provide a comprehensive guide to the laboratory scale-up of reactions involving SeF4, with a strong emphasis on safety, detailed experimental protocols, and data management. The procedures outlined herein are intended to serve as a template and should be adapted based on the specific reactivity of the substrates and the available laboratory infrastructure. A thorough risk assessment must be conducted before any scale-up is attempted.
Hazard Assessment and Safety Precautions
2.1 Hazards of this compound (SeF4)
This compound is a colorless liquid that reacts readily with water.[1] It is crucial to understand and mitigate the risks associated with its use.
-
Toxicity: SeF4 is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[2]
-
Corrosivity: As with many fluorine compounds, SeF4 and its hydrolysis product, hydrofluoric acid (HF), are highly corrosive and can cause severe skin burns and eye damage.
-
Reactivity: It reacts violently with water and can generate toxic and corrosive fumes upon heating or decomposition.
-
Environmental Hazards: SeF4 is very toxic to aquatic life with long-lasting effects.[2]
2.2 Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling SeF4.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of SeF4 and its corrosive byproducts. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile). Consider double-gloving. | Prevents skin contact with the highly corrosive SeF4. |
| Body Protection | A flame-resistant lab coat, fully buttoned, over chemical-resistant overalls. | Provides a barrier against spills and splashes. |
| Respiratory Protection | A full-face respirator with a cartridge suitable for acid gases and selenium compounds, or a self-contained breathing apparatus (SCBA). | Protects against inhalation of toxic SeF4 vapors and HF. |
| Foot Protection | Closed-toe, chemical-resistant safety shoes. | Protects feet from spills. |
2.3 Engineering Controls
-
All manipulations of SeF4 must be performed in a certified and properly functioning chemical fume hood with a tested face velocity.
-
An emergency safety shower and eyewash station must be immediately accessible.
-
Ensure a reliable supply of inert gas (e.g., nitrogen or argon) for creating an inert atmosphere during reactions.
Materials and Equipment
3.1 Reagents
-
This compound (SeF4)
-
Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)
-
Substrate (e.g., alcohol, carboxylic acid)
-
Inert gas (Nitrogen or Argon)
-
Quenching agent (e.g., isopropanol, followed by water or a basic solution like sodium bicarbonate)
-
Neutralizing agent (e.g., sodium bicarbonate, calcium hydroxide)
3.2 Equipment
-
Glassware (oven-dried and cooled under an inert atmosphere)
-
Schlenk line or glovebox for inert atmosphere operations
-
Mechanical stirrer
-
Addition funnel
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water, dry ice/acetone)
-
Secondary containment for the reaction vessel
-
Spill kit containing appropriate neutralizing agents (e.g., sodium bicarbonate, calcium carbonate)
3.3 Materials Compatibility
Careful consideration must be given to the materials of construction for the reactor and associated equipment.
| Material | Compatibility with SeF4 | Notes |
| Glass (Borosilicate) | Good | Suitable for laboratory-scale reactions. Ensure glassware is free of cracks or stars. |
| Teflon® (PTFE, FEP, PFA) | Excellent | Recommended for tubing, gaskets, and valve components. |
| Stainless Steel (316, 304) | Moderate | May be susceptible to corrosion, especially at elevated temperatures and in the presence of moisture. Passivation may improve resistance. |
| Nickel-based alloys (e.g., Monel®, Hastelloy®) | Excellent | Preferred for larger scale or high-temperature applications due to superior corrosion resistance to fluoride salts.[3] |
| Elastomers (e.g., Viton®, Kalrez®) | Good to Excellent | Check specific chemical compatibility charts for the grade of elastomer. |
Experimental Protocols
4.1 General Reaction: Deoxyfluorination of a Primary Alcohol
The following protocols describe the deoxyfluorination of a generic primary alcohol as an example. Note: These are template procedures and must be adapted for specific substrates and scales. A small-scale trial is mandatory before any scale-up.
4.1.1 Laboratory-Scale Protocol (Example: 1-10 mmol)
| Parameter | Value/Condition |
| Scale | 5.0 mmol |
| Substrate (Alcohol) | 5.0 mmol, 1.0 equiv. |
| SeF4 | 5.5 mmol, 1.1 equiv. |
| Solvent (Anhydrous CH2Cl2) | 25 mL |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 1-4 hours (monitor by TLC/GC/NMR) |
Procedure:
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Place the flask in a secondary container.
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes.
-
Reagent Preparation: In the fume hood, carefully draw the required amount of SeF4 into a syringe and transfer it to the addition funnel, diluted with a small amount of anhydrous solvent.
-
Reaction Setup: Dissolve the alcohol in anhydrous solvent in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of SeF4: Add the SeF4 solution dropwise from the addition funnel to the stirred alcohol solution, maintaining the internal temperature below -70 °C. The addition rate should be controlled to manage any exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for the required time. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or 19F NMR).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add a quenching agent like isopropanol dropwise to react with any excess SeF4. After the initial vigorous reaction subsides, slowly add water or a saturated sodium bicarbonate solution.
-
Work-up: Transfer the quenched reaction mixture to a separatory funnel. Separate the organic layer, wash it with water and brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
4.2 Scale-Up Protocol (Iterative Approach)
Scaling up reactions with hazardous materials like SeF4 must be done cautiously and incrementally. Never scale a reaction by more than a factor of 3-5 from a previously successful run. [4]
Proposed Scale-Up Increments:
-
Initial Scale: 1-10 mmol
-
Intermediate Scale: 10-50 mmol
-
Larger Laboratory Scale: 50-200 mmol
Key Considerations for Scale-Up:
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. Use a larger reaction vessel to ensure adequate headspace and surface area for cooling. A mechanical stirrer is recommended for efficient mixing.
-
Reagent Addition: The rate of addition of SeF4 becomes more critical. A syringe pump for controlled, slow addition is highly recommended.
-
Exotherm Monitoring: Continuously monitor the internal reaction temperature. Have a larger cooling bath ready and be prepared to slow or stop the addition if the temperature rises unexpectedly.
-
Quenching: The quenching process will be more exothermic on a larger scale. Perform the quench at a low temperature (0 °C or below) and add the quenching agent very slowly. Ensure the quenching vessel is large enough to accommodate potential foaming or gas evolution.
-
Extended Reaction Times: Be aware that reaction and work-up times will be longer.
Example Scale-Up Table (Illustrative Data):
| Parameter | Intermediate Scale (50 mmol) | Larger Laboratory Scale (200 mmol) |
| Substrate (Alcohol) | 50 mmol, 1.0 equiv. | 200 mmol, 1.0 equiv. |
| SeF4 | 55 mmol, 1.1 equiv. | 220 mmol, 1.1 equiv. |
| Solvent (Anhydrous CH2Cl2) | 250 mL | 1000 mL |
| Reaction Temperature | -78 °C to room temperature | -78 °C to room temperature |
| Addition Time | 1-2 hours | 3-4 hours (via syringe pump) |
| Quenching Agent (Isopropanol) | ~20 mL | ~80 mL |
| Expected Yield | 75-85% (based on small scale) | 70-80% (potential for slight decrease) |
Diagrams
Caption: Experimental Workflow for SeF4 Reaction Scale-Up.
Caption: SeF4 Safety and Emergency Protocol Flowchart.
Waste Disposal
All waste containing selenium compounds must be treated as hazardous waste.
-
Quenched Reaction Mixtures: Neutralize the aqueous layer to a pH between 6 and 8 before disposal into a designated aqueous waste container. The organic layer should be disposed of in a halogenated organic waste container.
-
Contaminated Materials: Any materials that have come into contact with SeF4 (e.g., syringes, gloves, paper towels) must be collected in a sealed, labeled hazardous waste bag for incineration.
-
Empty Reagent Bottles: Triple rinse the empty SeF4 bottle with an inert solvent (e.g., the reaction solvent) in the fume hood. The rinsate should be quenched and disposed of as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal guidelines.
Conclusion
The scale-up of reactions involving this compound presents significant challenges but can be performed safely by adhering to a meticulous and incremental approach. A thorough understanding of the hazards, implementation of robust engineering controls, and unwavering adherence to PPE and handling protocols are paramount to ensuring the safety of personnel and the environment. This document provides a framework for such scale-up activities; however, it is the responsibility of the researcher to conduct a comprehensive risk assessment and adapt these procedures to their specific experimental context.
References
Application Notes and Protocols for Selenium Tetrafluoride (SeF₄)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling and storage protocols for selenium tetrafluoride (SeF₄), a versatile but hazardous fluorinating agent. Strict adherence to these guidelines is crucial to ensure laboratory safety and experimental integrity.
Chemical and Physical Properties
This compound is a colorless liquid that reacts readily with water.[1] It is a powerful fluorinating agent used in organic synthesis for the conversion of alcohols, carboxylic acids, and carbonyl compounds to their fluorinated derivatives.[1][2] Its utility is enhanced by the fact that it can often be used under milder conditions compared to sulfur tetrafluoride and is a liquid, which can simplify handling.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | SeF₄ | [3][4] |
| Molecular Weight | 154.95 g/mol | [3][4] |
| Appearance | Colorless liquid | [1][3][4] |
| Density | 2.75 g/cm³ at 18°C | [3] |
| Melting Point | -9.5 °C | [3] |
| Boiling Point | 101 °C | [1][3] |
| Solubility | Reacts violently with water.[2][3][4] Miscible with ether, ethanol, and sulfuric acid. Soluble in chloroform (CHCl₃) and carbon tetrachloride (CCl₄).[3][4] | |
| Reactivity | Fumes in air. Strong oxidizing agent. Attacks glass, silicon, phosphorus, arsenic, antimony, and bismuth.[3][4] |
Hazard Identification and Toxicity
This compound is classified as a highly toxic and corrosive compound.[2] Exposure through inhalation, ingestion, or skin contact can lead to severe irritation and burns.[2] It is crucial to handle this substance with extreme caution in a well-ventilated area, preferably within a fume hood.
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Statement | Reference |
| H301 | Toxic if swallowed | [2][4][5] |
| H331 | Toxic if inhaled | [2][4][5] |
| H373 | May cause damage to organs through prolonged or repeated exposure | [2][4][5] |
| H400 | Very toxic to aquatic life | [4][5] |
| H410 | Very toxic to aquatic life with long lasting effects | [4][5] |
Quantitative Toxicity Data:
Occupational Exposure Limits:
There are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies like OSHA, NIOSH, or ACGIH. However, for selenium and its compounds (as Se), the following limits are established and should be used as a conservative guideline:
Table 3: Occupational Exposure Limits for Selenium and its Compounds (as Se)
| Organization | Limit | Value |
| OSHA | PEL (8-hour TWA) | 0.2 mg/m³ |
| NIOSH | REL (10-hour TWA) | 0.2 mg/m³ |
| ACGIH | TLV (8-hour TWA) | 0.2 mg/m³ |
TWA = Time-Weighted Average, PEL = Permissible Exposure Limit, REL = Recommended Exposure Limit, TLV = Threshold Limit Value.
For selenium hexafluoride (SeF₆), a related compound, the OSHA PEL, NIOSH REL, and ACGIH TLV are all 0.05 ppm as an 8-hour TWA.[6] Given the similar toxic components, this lower value should be considered for risk assessment.
Handling Protocols
Personal Protective Equipment (PPE)
Due to the corrosive and toxic nature of this compound, appropriate PPE is mandatory.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required.
-
Skin Protection: A chemical-resistant laboratory coat must be worn. Gloves should be chosen based on their resistance to both selenium compounds and hydrofluoric acid (a hydrolysis product). Neoprene or nitrile gloves are recommended, but it is crucial to check the manufacturer's compatibility data. Double gloving is a recommended practice.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[2] For emergency situations or where ventilation is inadequate, a full-facepiece respirator with cartridges suitable for acid gases and selenium compounds or a self-contained breathing apparatus (SCBA) should be used.
Safe Handling Practices
-
Always work in a well-ventilated area, preferably in a chemical fume hood with the sash at the lowest practical height.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep containers tightly closed when not in use.
-
Prevent contact with water and moisture, as it reacts violently to produce toxic hydrofluoric acid and selenous acid.[2]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use compatible tools and equipment (see Section 4.0 for material compatibility).
-
Prepare a spill kit and have emergency procedures readily available before starting any work.
Storage Protocols
Proper storage of this compound is critical to prevent hazardous reactions and ensure the stability of the compound.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.
-
The storage area should be secured and accessible only to authorized personnel.
-
Store in a locked cabinet if possible.[7]
-
Keep containers tightly closed and dry.[7]
Material Compatibility
-
Compatible Materials: Nickel and its alloys, as well as fluorinated polymers such as polytetrafluoroethylene (PTFE), are recommended for storage containers and reaction vessels.
-
Incompatible Materials:
-
Water and Moisture: Reacts violently.[2]
-
Glass: Slowly attacks glass, including Pyrex®, to form silicon tetrafluoride and selenium dioxide.[2] Long-term storage in glass containers is not recommended.
-
Metals: Attacks many metals, especially in the presence of moisture.
-
Acids, Strong Oxidizers, Chromium Trioxide, Potassium Bromate, Cadmium: Incompatible with selenium compounds in general.
-
Ammonia: Incompatible with the related compound, selenium hexafluoride.[6]
-
Experimental Protocols
Fluorination of an Alcohol (Example: Benzyl Alcohol)
This protocol is adapted from a published procedure and should be performed with strict adherence to all safety precautions.
Materials:
-
This compound (SeF₄)
-
Benzyl alcohol
-
1,1,2-trichloro-1,2,2-trifluoroethane (or another suitable inert solvent)
-
Ice water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Glass reaction vessel equipped with a magnetic stirrer and a nitrogen inlet (Note: Due to reactivity with glass, prolonged reactions or storage in glass are not advised. For extended reactions, a fluoropolymer-lined reactor is recommended).
Procedure:
-
Under a continuous flow of dry nitrogen, charge the reaction vessel with the desired amount of this compound.
-
Cool the vessel in an ice bath.
-
Slowly add a solution of benzyl alcohol in the inert solvent to the stirred this compound solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture into ice water to quench the reaction and hydrolyze the remaining SeF₄. Caution: This step will produce hydrofluoric acid and should be performed in a fume hood with appropriate PPE.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill the dried organic layer to isolate the fluorinated product.
Emergency Procedures
Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry absorbent material such as vermiculite, sand, or a commercial sorbent rated for hazardous chemical spills. Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material into a sealed, compatible container (e.g., a heavy-duty plastic or lined metal drum).
-
Wipe the spill area with a damp cloth (use water with caution, as it will react with any remaining SeF₄ to form acids). Then, neutralize the area with a dilute solution of sodium bicarbonate.
-
Label the waste container appropriately and dispose of it as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and post a warning sign.
-
Contact your institution's emergency response team or local hazardous materials unit.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Exposures
-
Inhalation:
-
Immediately move the affected person to fresh air.
-
If breathing is difficult or has stopped, provide artificial respiration (use a barrier device to avoid direct contact).
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.
-
After flushing, apply a 2.5% calcium gluconate gel to the affected area to neutralize absorbed fluoride ions.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
Disposal
All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.
Visualizations
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision tree for responding to this compound emergencies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 13465-66-2 [smolecule.com]
- 3. This compound | 13465-66-2 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | F4Se | CID 123311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Safe Disposal of Selenium Tetrafluoride Waste
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenium tetrafluoride (SeF₄) is a versatile fluorinating agent used in organic synthesis. However, it is a highly reactive and toxic substance that requires specialized handling and disposal procedures. This document provides detailed application notes and protocols for the safe disposal of SeF₄ waste, focusing on controlled hydrolysis and neutralization techniques. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazards of this compound
This compound is a colorless liquid that reacts vigorously with water.[1][2][3] Its primary hazards include:
-
High Reactivity: SeF₄ reacts violently with water, moisture, and many other common laboratory materials.[4][5]
-
Toxicity: It is toxic upon inhalation, ingestion, and skin contact. Selenium compounds can have cumulative toxic effects.[6]
-
Corrosivity: The hydrolysis of SeF₄ produces hydrofluoric acid (HF) and selenous acid (H₂SeO₃), both of which are highly corrosive.[4][7] HF, in particular, can cause severe and painful burns that may not be immediately apparent.
-
Reaction with Glass: SeF₄ can slowly react with glass, such as Pyrex, to form silicon tetrafluoride and selenium dioxide.[7]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound and its hydrolysis products, a high level of personal protective equipment is mandatory. The required PPE corresponds to Level B protection at a minimum.[8][9]
Required PPE includes:
-
Respiratory Protection: A positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[9][10]
-
Body Protection: A fully encapsulating, chemical-resistant suit.[10] Alternatively, hooded chemical-resistant clothing with a face shield can be used.[8]
-
Eye Protection: Chemical splash goggles and a face shield.[8]
-
Hand Protection: Inner and outer chemical-resistant gloves (e.g., nitrile and neoprene).[9]
-
Foot Protection: Chemical-resistant, steel-toed boots.[8]
All handling and disposal procedures must be conducted in a well-ventilated fume hood.[11] An emergency shower and eyewash station must be readily accessible.[12]
Disposal Protocols
The primary method for the safe disposal of this compound waste is through controlled hydrolysis followed by neutralization of the resulting acidic products.
Protocol 1: Controlled Hydrolysis and Neutralization
This protocol involves the slow addition of SeF₄ to a large excess of a basic solution to control the exothermic reaction and neutralize the acidic byproducts in situ.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (10% w/v)
-
Large beaker or flask (at least 10 times the volume of the SeF₄ waste)
-
Stir plate and stir bar
-
Dropping funnel or peristaltic pump
-
pH meter or pH paper
Procedure:
-
Preparation: In a fume hood, place a large beaker containing a 10% solution of sodium bicarbonate or sodium carbonate on a stir plate. The volume of the basic solution should be at least 20 times the volume of the SeF₄ waste. Begin stirring the solution.
-
Slow Addition: Carefully transfer the SeF₄ waste to a dropping funnel. Slowly add the SeF₄ dropwise to the stirred basic solution. The rate of addition should be controlled to prevent excessive heat generation and fuming. A peristaltic pump can also be used for a more controlled addition.
-
Reaction: The hydrolysis reaction is as follows: SeF₄ + 3H₂O → H₂SeO₃ + 4HF[4] The acidic products are then neutralized by the base: H₂SeO₃ + 2NaHCO₃ → Na₂SeO₃ + 2H₂O + 2CO₂ HF + NaHCO₃ → NaF + H₂O + CO₂
-
Monitoring: Monitor the temperature of the reaction mixture. If the temperature rises significantly, pause the addition and allow the solution to cool.
-
Completion and pH Adjustment: After all the SeF₄ has been added, continue stirring the solution for at least one hour to ensure the reaction is complete. Check the pH of the solution. It should be in the range of 6-8. If the solution is still acidic, add more sodium bicarbonate solution until the pH is within the acceptable range.
-
Final Disposal: The resulting neutralized solution contains sodium selenite and sodium fluoride. This solution must be collected in a properly labeled hazardous waste container for disposal through an approved environmental health and safety program. Do not dispose of this solution down the drain.[11]
Protocol 2: Two-Step Hydrolysis and Neutralization
This method is suitable for smaller quantities of SeF₄ waste and involves a controlled hydrolysis step followed by neutralization.
Materials:
-
This compound waste
-
Ice bath
-
Large beaker or flask
-
Stir plate and stir bar
-
Dropping funnel
-
Calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO)
-
pH meter or pH paper
Procedure:
-
Controlled Hydrolysis: In a fume hood, place a beaker of water in an ice bath on a stir plate. The volume of water should be at least 20 times the volume of the SeF₄ waste. Begin stirring.
-
Slow Addition of SeF₄: Slowly add the SeF₄ waste dropwise to the cold, stirred water. The ice bath will help to dissipate the heat from the exothermic reaction.
-
Neutralization: Once the addition of SeF₄ is complete and the solution has been stirred for at least 30 minutes, slowly add calcium hydroxide or calcium oxide to the solution to neutralize the selenous acid and hydrofluoric acid. H₂SeO₃ + Ca(OH)₂ → CaSeO₃(s) + 2H₂O 2HF + Ca(OH)₂ → CaF₂(s) + 2H₂O
-
Precipitation and pH Check: The addition of calcium hydroxide will result in the precipitation of calcium selenite and calcium fluoride. Continue adding the neutralizing agent until the pH of the solution is between 6 and 8.
-
Waste Collection: Allow the precipitate to settle. The entire mixture, including the precipitate and the supernatant, should be collected in a designated hazardous waste container for disposal.
Data Presentation
| Parameter | Protocol 1: In-Situ Neutralization | Protocol 2: Two-Step Neutralization |
| Neutralizing Agent | 10% Sodium Bicarbonate/Carbonate | Calcium Hydroxide/Oxide |
| Reaction Control | Slow addition to a large excess of base | Slow addition to iced water |
| Final Selenium Form | Soluble Sodium Selenite (Na₂SeO₃) | Insoluble Calcium Selenite (CaSeO₃) |
| Final Fluoride Form | Soluble Sodium Fluoride (NaF) | Insoluble Calcium Fluoride (CaF₂) |
| Key Advantage | Single-step process | Formation of insoluble precipitates |
Experimental Workflows
Diagram: In-Situ Hydrolysis and Neutralization Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound Facts for Kids [kids.kiddle.co]
- 4. This compound | 13465-66-2 | Benchchem [benchchem.com]
- 5. CCIX.—On this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. This compound | F4Se | CID 123311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 13465-66-2 [smolecule.com]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Selenium Hexafluoride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Application Notes and Protocols for Fluorination Reactions with Selenium Tetrafluoride (SeF4)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting fluorination reactions using selenium tetrafluoride (SeF4). SeF4 is a versatile fluorinating agent for the conversion of alcohols, and carbonyl compounds to their corresponding fluorinated derivatives.[1] It offers advantages over sulfur tetrafluoride (SF4), such as being a liquid at room temperature, which allows for reactions to be carried out under milder conditions.[1]
Safety Precautions
This compound is a toxic and corrosive substance that reacts readily with water.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2][3] A self-contained breathing apparatus should be available for emergency use.[4] Accidental contact with skin should be washed immediately with soap and plenty of water.[3] All waste materials must be disposed of according to institutional and local environmental regulations.[5]
Emergency Procedures:
-
Inhalation: Move the victim to an uncontaminated area and provide fresh air. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Setup
Reactor Materials:
Due to the corrosive nature of SeF4 and the hydrogen fluoride (HF) byproduct, reactions should be carried out in vessels made of compatible materials. While standard glassware can be used for short reaction times, prolonged contact should be avoided.[6] For reactions requiring elevated temperatures or extended durations, specialized reactors are recommended. Suitable materials include:
-
Fluoropolymers: Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), and Fluorinated ethylene propylene (FEP) are highly resistant to both SeF4 and HF.
-
Nickel-based alloys: Hastelloy and Nimonic PE16 are known for their excellent corrosion resistance in fluoride environments.[7]
Apparatus:
A typical experimental setup for an SeF4 fluorination reaction at atmospheric pressure consists of a three-necked flask equipped with:
-
A magnetic stirrer.
-
A dropping funnel for the addition of the substrate solution.
-
A reflux condenser connected to a gas outlet/scrubber to neutralize any evolved HF gas.
For reactions requiring elevated pressure, a "Hastalloy"-lined pressure vessel is recommended.[8]
Experimental Protocols
Fluorination of an Alcohol (e.g., Benzyl Alcohol)
This protocol describes the conversion of benzyl alcohol to benzyl fluoride.
Materials:
-
This compound (SeF4)
-
Benzyl Alcohol
-
Pyridine
-
1,1,2-trichloro-1,2,2-trifluoroethane (or another suitable inert solvent)
-
Ice water
-
Sodium Sulfate (Na2SO4), anhydrous
Procedure:
-
Reaction Setup: In a fume hood, equip a flame-dried, three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Maintain a nitrogen atmosphere throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve SeF4 (15.5 g, 0.1 mol) in 100 mL of 1,1,2-trichloro-1,2,2-trifluoroethane and cool the solution to 0°C in an ice bath.[6]
-
Pyridine Addition: Slowly add pyridine (8 g, 0.1 mol) dropwise to the stirred SeF4 solution at 0°C.[6]
-
Substrate Addition: Once the pyridine addition is complete, allow the mixture to warm to room temperature. Then, add a solution of benzyl alcohol (10.5 g, 0.1 mol) in 100 mL of 1,1,2-trichloro-1,2,2-trifluoroethane dropwise.[6]
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[6]
-
Quenching: Carefully pour the reaction mixture onto ice water to quench the reaction.[6]
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).[6]
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield benzyl fluoride.[6]
Fluorination of a Ketone (e.g., Cyclohexanone)
This protocol describes the conversion of cyclohexanone to 1,1-difluorocyclohexane.
Materials:
-
This compound (SeF4)
-
Cyclohexanone
-
1,1,2-trichloro-1,2,2-trifluoroethane (or another suitable inert solvent)
-
Ice water
-
Sodium Sulfate (Na2SO4), anhydrous
Procedure:
-
Reaction Setup: In a fume hood, equip a flame-dried, three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: In the reaction flask, prepare a solution of SeF4 (15.5 g, 0.1 mol) in 125 mL of 1,1,2-trichloro-1,2,2-trifluoroethane.[6]
-
Substrate Addition: Add a solution of cyclohexanone (10 g, 0.1 mol) in 100 mL of 1,1,2-trichloro-1,2,2-trifluoroethane dropwise to the stirred SeF4 solution at room temperature.[6]
-
Reaction: Heat the mixture to reflux (approximately 47°C) for 50 minutes.[6]
-
Cooling: Allow the reaction mixture to cool to room temperature.[6]
-
Quenching: Pour the cooled solution onto ice water.[6]
-
Work-up:
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).[6]
-
-
Purification: Remove the solvent by distillation. The resulting crude product can be further purified by distillation to yield 1,1-difluorocyclohexane.[6]
Data Presentation
| Substrate | Product | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl Alcohol | Benzyl Fluoride | SeF4, Pyridine | 1,1,2-trichloro-1,2,2-trifluoroethane | Room Temp. | 1 h | 100 | [6] |
| Cyclohexanone | 1,1-Difluorocyclohexane | SeF4 | 1,1,2-trichloro-1,2,2-trifluoroethane | Reflux (47°C) | 50 min | 70 | [6] |
Analytical Methods
The progress of the fluorination reaction and the purity of the final product can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC): Useful for analyzing volatile fluorinated compounds. For biological samples, a derivatization step to form trimethylfluorosilane (TMFS) can be employed for sensitive detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for the structural elucidation of the fluorinated products.
-
Ion-Selective Electrode (ISE): Can be used to determine the concentration of fluoride ions in aqueous solutions, which can be useful for monitoring the reaction progress or in work-up procedures.
Visualizations
Caption: Experimental workflow for a typical SeF4 fluorination reaction.
Caption: Key safety precautions for handling this compound (SeF4).
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webqc.org [webqc.org]
- 6. moltexenergy.com [moltexenergy.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Monitoring Selenium Tetrafluoride Reactions with NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium tetrafluoride (SeF₄) is a versatile and selective fluorinating agent used in organic synthesis to convert alcohols to organofluorine compounds and carbonyls to gem-difluorides. Monitoring the progress of reactions involving the highly reactive and toxic SeF₄ is crucial for optimizing reaction conditions, ensuring complete conversion of starting materials, and identifying the formation of intermediates and byproducts. This application note provides detailed protocols for monitoring SeF₄ reactions in real-time using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Safety Precautions: this compound is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Anhydrous conditions are essential for successful and safe reactions.
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for monitoring the progress of chemical reactions. For SeF₄ reactions, both ⁷⁷Se NMR and ¹⁹F NMR provide valuable insights into the transformation of reactants to products.
Principles of NMR Monitoring
-
⁷⁷Se NMR: The ⁷⁷Se nucleus (spin ½, 7.63% natural abundance) has a very wide chemical shift range, making it highly sensitive to changes in the electronic environment around the selenium atom.[1][2] The consumption of SeF₄ and the formation of selenium-containing byproducts like seleninyl fluoride (SeOF₂) can be directly observed. In SeF₄, the selenium signal appears as a characteristic triplet of triplets due to coupling with two axial and two equatorial fluorine atoms in its see-saw geometry.[3]
-
¹⁹F NMR: The ¹⁹F nucleus (spin ½, 100% natural abundance) is highly sensitive and offers a wide chemical shift range, making it ideal for monitoring fluorination reactions.[4][5] The disappearance of the SeF₄ signal and the appearance of new signals corresponding to the fluorinated organic product and SeOF₂ can be readily tracked.
Representative Reaction: Fluorination of a Primary Alcohol
A primary alcohol (R-CH₂OH) reacts with SeF₄ to form an alkoxyselenium trifluoride intermediate, which can then decompose to the corresponding alkyl fluoride (R-CH₂F) and SeOF₂.
Reaction Scheme:
R-CH₂OH + SeF₄ → [R-CH₂OSeF₃] + HF → R-CH₂F + SeOF₂
Quantitative NMR Data for Monitoring Alcohol Fluorination
| Compound | ⁷⁷Se Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Key Splitting Patterns |
| SeF₄ | ~1450 | ~30 | ⁷⁷Se: Triplet of triplets |
| R-CH₂OH | N/A | N/A | N/A |
| [R-CH₂OSeF₃] | ~1300-1400 (Broad) | Variable | Complex multiplets |
| R-CH₂F | N/A | -200 to -230 | Triplet (coupling to CH₂) |
| SeOF₂ | ~1250[6] | ~-45[6] | ⁷⁷Se: Triplet; ¹⁹F: Singlet w/ ⁷⁷Se satellites |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific substrates.
Experimental Protocol: In-Situ NMR Monitoring
-
Sample Preparation:
-
In a dry NMR tube, dissolve the alcohol (1 equivalent) in an anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂).
-
Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis.
-
Acquire an initial ¹H and ¹⁹F NMR spectrum of the starting material.
-
In a fume hood, carefully add SeF₄ (1.1 equivalents) to the NMR tube at low temperature (e.g., -78 °C).
-
Quickly cap the NMR tube and carefully transfer it to the pre-cooled NMR spectrometer.
-
-
Data Acquisition:
-
Acquire ⁷⁷Se and ¹⁹F NMR spectra at regular intervals as the reaction warms to the desired temperature.
-
Monitor the decrease in the integral of the SeF₄ signal and the increase in the integrals of the product and SeOF₂ signals.
-
Use the internal standard to quantify the concentration of reactants and products over time.
-
Monitoring by Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for monitoring chemical reactions by observing changes in the vibrational frequencies of functional groups. It is particularly useful for tracking the disappearance of reactant functional groups and the appearance of product-specific vibrations.
Principles of IR Monitoring
-
Disappearance of Reactant Bands: The progress of the reaction can be followed by the decrease in the intensity of characteristic vibrational bands of the starting materials, such as the O-H stretch of an alcohol or the C=O stretch of a ketone.
-
Appearance of Product Bands: The formation of products is indicated by the appearance of new absorption bands, such as the C-F stretch in the fluorinated product and the Se=O and Se-F stretches of the SeOF₂ byproduct.
Representative Reaction: Fluorination of a Ketone
A ketone (R₂C=O) reacts with SeF₄ to produce a gem-difluoride (R₂CF₂) and SeOF₂.
Reaction Scheme:
R₂C=O + SeF₄ → R₂CF₂ + SeOF₂
Quantitative IR Data for Monitoring Ketone Fluorination
| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity | Notes |
| C=O (Ketone) | 1715 - 1680[7] | Strong | Disappears as the reaction proceeds. |
| Se-F (in SeF₄) | ~745, ~720, ~622[8] | Strong | Disappears as SeF₄ is consumed. |
| C-F (in R₂CF₂) | 1100 - 1000 | Strong | Appears as the product is formed. |
| Se=O (in SeOF₂) | ~930[6] | Strong | Appears as the byproduct is formed. |
| Se-F (in SeOF₂) | ~750, ~710[6] | Strong | Appears as the byproduct is formed. |
Experimental Protocol: In-Situ IR Monitoring
-
Setup:
-
Use an in-situ IR probe (e.g., ATR probe) compatible with anhydrous and corrosive reagents.
-
Set up the reaction in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask should be equipped with a magnetic stirrer and placed in a cooling bath.
-
-
Data Acquisition:
-
Dissolve the ketone in a dry, IR-transparent solvent (e.g., dichloromethane).
-
Insert the IR probe into the reaction mixture and acquire a background spectrum.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Slowly add SeF₄ to the stirred solution.
-
Begin collecting IR spectra at regular intervals.
-
Monitor the decrease in the absorbance of the C=O band and the increase in the absorbance of the C-F and Se=O bands.
-
Visualization of Experimental Workflows
References
- 1. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Handling Highly Reactive SeF4
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with selenium tetrafluoride (SeF4). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective handling of this highly reactive fluorinating agent.
Quick Reference: Physical and Chemical Properties
For your convenience, the key physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | SeF4 |
| Molar Mass | 154.954 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Density | 2.77 g/cm³[1] |
| Melting Point | -13.2 °C (8.2 °F; 259.9 K)[1] |
| Boiling Point | 101 °C (214 °F; 374 K)[1] |
| Solubility | Reacts readily with water.[1] Soluble in halogenated solvents.[2] |
| Oxidation State of Se | +4[1] |
Troubleshooting Guide
This section addresses common issues encountered during experiments involving SeF4.
Issue 1: Low or No Conversion of Starting Material
-
Question: My fluorination reaction with SeF4 is showing low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
-
Answer: Low conversion in SeF4 fluorination reactions can stem from several factors. A primary reason is the presence of moisture, which rapidly deactivates the reagent.[1] Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Another common issue is suboptimal reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while for other substrates, lower temperatures might be necessary to prevent decomposition. It is also possible that the SeF4 reagent has degraded due to improper storage. Always use freshly opened or properly stored SeF4. Finally, for certain substrates, particularly alcohols, the direct reaction with SeF4 can be inefficient. The addition of a base like pyridine can significantly improve yields by forming a more reactive complex.[2]
Issue 2: Formation of Unwanted Byproducts
-
Question: I am observing the formation of significant amounts of byproducts in my reaction. How can I improve the selectivity?
-
Answer: The formation of byproducts is often due to the high reactivity of SeF4 and the generation of hydrogen fluoride (HF) during the reaction.[2] HF can catalyze side reactions such as polymerization or rearrangement, especially with sensitive substrates like alcohols.[2] To mitigate this, consider adding a mild base, such as pyridine, to scavenge the HF as it is formed.[2] Running the reaction at a lower temperature can also help to improve selectivity. Additionally, ensure your starting material is of high purity, as impurities can lead to undesired side reactions.
Issue 3: Equipment Corrosion
-
Question: I am noticing corrosion on my reaction apparatus. What materials are compatible with SeF4?
-
Answer: SeF4 is a corrosive substance, and its reactivity is exacerbated by the in-situ generation of HF. Glassware, particularly borosilicate glass, is susceptible to etching and can be severely damaged, especially at elevated temperatures.[3] For reactions involving SeF4, it is highly recommended to use equipment made of fluoropolymers such as Polytetrafluoroethylene (PTFE) or stainless steel (316 grade is preferred for higher corrosion resistance).[4][5][6] Nickel and copper alloys also show good resistance.[7] Always inspect your equipment for any signs of degradation before use.
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q: What are the essential safety precautions for handling SeF4?
-
A: SeF4 is toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[2] Always handle SeF4 in a well-ventilated fume hood.[8] Personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a face shield, and a flame-resistant lab coat.[8]
-
Q: How should I properly store SeF4?
-
A: SeF4 should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.[7] Containers should be made of compatible materials like fluoropolymers or stainless steel and should be kept tightly sealed to prevent exposure to moisture.[7]
Reaction Procedures
-
Q: How do I manage the hydrogen fluoride (HF) byproduct generated during my reaction?
-
A: The HF generated can be managed by adding a scavenger, such as pyridine, to the reaction mixture.[2] This forms a stable salt and prevents HF from causing unwanted side reactions or corroding your equipment. Alternatively, the reaction can be worked up by carefully pouring the mixture onto ice water and then neutralizing the aqueous layer with a base like sodium bicarbonate.[2]
-
Q: How do I quench a reaction containing SeF4?
-
A: Quenching a reaction with unreacted SeF4 must be done with extreme caution due to its vigorous reaction with water. The reaction mixture should be cooled in an ice bath.[9] Slowly and carefully add a less reactive quenching agent like isopropanol first.[9] Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be added, followed by the slow addition of water.[9] This entire process should be performed under an inert atmosphere in a fume hood.
Disposal
-
Q: What is the correct procedure for disposing of SeF4 waste?
-
A: SeF4 and selenium-containing waste are considered hazardous and must be disposed of according to institutional and local regulations.[10] After quenching, the resulting aqueous solution should be neutralized.[11][12][13] The neutralized selenium-containing waste should be collected in a designated, properly labeled hazardous waste container for disposal by a certified waste management company. Do not pour selenium waste down the drain.[10]
Experimental Protocols
Fluorination of an Alcohol using SeF4 and Pyridine
This protocol is adapted from a general procedure for the fluorination of alcohols.[2]
-
Preparation: In a flame-dried flask made of a compatible material (e.g., PTFE or stainless steel) under an inert atmosphere (e.g., argon or nitrogen), dissolve SeF4 (1.0 eq) in an anhydrous halogenated solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Pyridine Addition: Slowly add pyridine (1.0 eq) dropwise to the stirred solution.
-
Alcohol Addition: Once the pyridine addition is complete, slowly add a solution of the alcohol (1.0 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, carefully pour the reaction mixture onto ice water. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Fluorination of a Ketone to a gem-Difluoride
This protocol is a generalized procedure for the conversion of ketones to gem-difluorides.[2]
-
Preparation: In a suitable reaction vessel (PTFE or stainless steel) under an inert atmosphere, prepare a solution of SeF4 (1.0 eq) in an anhydrous halogenated solvent.
-
Substrate Addition: Slowly add a solution of the ketone (1.0 eq) in the same anhydrous solvent to the stirred SeF4 solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the cooled solution onto ice water.
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by distillation or column chromatography.
Visualizations
Caption: General experimental workflow for fluorination using SeF4.
Caption: Troubleshooting flowchart for low reaction yield with SeF4.
Caption: Safe quenching protocol for reactions containing SeF4.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. graco.com [graco.com]
- 6. themetalcompany.co.nz [themetalcompany.co.nz]
- 7. researchgate.net [researchgate.net]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 11. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. Neutralisation and Aqueous Treatment - RED Industries Waste Management Sustainable Solutions [redindustries.co.uk]
- 13. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
Technical Support Center: Handling and Use of Selenium Tetrafluoride (SeF₄)
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the hydrolysis of selenium tetrafluoride (SeF₄) during experimental procedures. Strict adherence to anhydrous techniques is critical for successful and safe outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorination reaction with SeF₄ has a significantly lower yield than expected. What could be the cause?
A1: Low yields are a common indicator of SeF₄ degradation, primarily through hydrolysis. Trace amounts of water in your reaction system can consume the reagent, leading to the formation of inactive byproducts.[1] Key areas to investigate include:
-
Solvent Purity: Ensure your solvent is rigorously dried. The presence of residual water is a frequent cause of inconsistent results.[1]
-
Reagent Integrity: The SeF₄ itself may have been compromised by exposure to atmospheric moisture. It is best to use a fresh bottle or one that has been properly stored under an inert atmosphere.
-
Atmospheric Contamination: Inadequate inert atmosphere techniques can allow moisture to enter the reaction vessel.
Q2: I observed a white precipitate forming in my reaction vessel. What is it and how can I prevent it?
A2: The formation of a white precipitate is a strong indication of SeF₄ hydrolysis. SeF₄ reacts with water (H₂O) to form solid selenium dioxide (SeO₂) and corrosive hydrofluoric acid (HF).
Reaction: SeF₄ + 2H₂O → SeO₂ (s) + 4HF
To prevent this, all components of your reaction must be scrupulously dry. This includes glassware, solvents, and the inert gas supply.[1]
Q3: When transferring SeF₄ with a syringe, the needle frequently clogs. Why does this happen?
A3: Clogging is typically caused by the rapid hydrolysis of the SeF₄ at the needle tip upon contact with atmospheric moisture.[1] This forms solid SeO₂, which blocks the needle. To avoid this, purge the syringe and needle thoroughly with a dry, inert gas (e.g., argon or nitrogen) immediately before drawing up the reagent. It is also good practice to draw a small "buffer" of inert gas into the syringe after the liquid to protect it from exposure.[1]
Q4: Can I use standard borosilicate (Pyrex) glassware for my reaction with SeF₄?
A4: Caution is advised. This compound is known to react slowly with borosilicate glass, which can introduce impurities and potentially compromise the integrity of your reaction vessel over time.[2] For reactions requiring high purity or prolonged reaction times, consider using apparatus made of fluorinated polymers like PFA or FEP, or stainless steel where compatible.
Q5: How can I be certain my solvent is dry enough for the reaction?
A5: Visual inspection is insufficient. The most reliable method for quantifying trace amounts of water in solvents is Karl Fischer titration.[3][4] This technique can accurately determine water content down to the parts-per-million (ppm) level, ensuring your solvent meets the stringent requirements for moisture-sensitive reactions.[5]
Data Presentation: Solvent Drying Efficiency
The choice of drying agent and method significantly impacts the residual water content in a solvent. The following table summarizes the efficiency of common drying agents for various solvents, with water content determined by coulometric Karl Fischer titration.[6][7]
| Solvent | Drying Agent (Method) | Residual H₂O (ppm) | Time |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves | < 10 | 48-72 h |
| Activated Neutral Alumina (Column) | < 10 | Single Pass | |
| Dichloromethane (DCM) | CaH₂ (Stirring/Reflux) | ~13 | 24 h |
| P₂O₅ (Stirring) | < 1 | 24 h | |
| Acetonitrile (ACN) | Activated 3Å Molecular Sieves (10% m/v) | < 10 | 24 h |
| P₂O₅ (5% w/v, stirring) | ~9 | 24 h | |
| Methanol (MeOH) | Activated 3Å Molecular Sieves (10% m/v) | < 50 | 72 h |
| Mg/I₂ (Reflux) | ~54 | N/A |
Note: The efficiency of drying agents can be influenced by their activation status and the initial water content of the solvent.
Experimental Protocols
Protocol 1: Rigorous Solvent Drying and Verification
This protocol describes the drying of an organic solvent (e.g., Dichloromethane) using calcium hydride (CaH₂), followed by verification of water content using Karl Fischer titration.
Materials:
-
Glassware (round-bottom flask, condenser), flame-dried under vacuum.
-
Calcium hydride (CaH₂), powder.
-
Anhydrous grade solvent (e.g., Dichloromethane).
-
Inert gas supply (Argon or Nitrogen) with a bubbler.
-
Schlenk line or glovebox.
-
Karl Fischer titrator.
Procedure:
-
Glassware Preparation: Assemble the reflux apparatus (flask and condenser) and flame-dry all parts under high vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
Solvent Pre-drying: Add the anhydrous grade solvent to the cooled flask via cannula transfer.
-
Drying Agent Addition: Under a positive flow of inert gas, carefully add calcium hydride to the solvent (approximately 5-10 g per liter).
-
Reflux: Stir the mixture and gently heat to reflux under the inert atmosphere for at least 4 hours (or overnight).
-
Distillation: After refluxing, distill the solvent directly into a flame-dried Schlenk flask for storage or immediate use.
-
Verification (Karl Fischer Titration): a. Prepare the Karl Fischer titrator according to the manufacturer's instructions. b. Using a dry, inert gas-purged syringe, carefully extract an aliquot of the distilled solvent. c. Inject the solvent into the titration cell. d. Perform the titration. The instrument will provide a direct reading of the water content in ppm or percentage.[8] e. The solvent is considered suitably dry if the water content is below the threshold required for your reaction (typically < 20 ppm for SeF₄).
Protocol 2: Safe Transfer of SeF₄ Using Inert Atmosphere Techniques
Materials:
-
SeF₄ lecture bottle or container.
-
Flame-dried reaction flask equipped with a septum.
-
Dry, gas-tight syringe with a stainless-steel needle.
-
Schlenk line or glovebox.
Procedure:
-
System Purge: Ensure the reaction flask is under a positive pressure of dry inert gas.
-
Syringe Preparation: Take a dry syringe and flush it with inert gas at least 10 times to remove any atmospheric moisture.
-
Reagent Withdrawal: a. Insert a needle connected to the inert gas line into the septum of the SeF₄ container to maintain positive pressure. b. Insert the prepared syringe needle through the septum into the headspace above the liquid SeF₄. c. Slowly draw the required volume of liquid SeF₄ into the syringe. d. Once the desired volume is obtained, withdraw the needle into the headspace and pull a small amount (~0.2 mL) of inert gas into the syringe. This gas buffer protects the reagent at the needle tip from hydrolysis.[1]
-
Reagent Transfer: a. Quickly and carefully transfer the syringe to the reaction flask. b. Insert the needle through the septum of the reaction flask. c. Invert the syringe and gently push the inert gas buffer into the flask, followed by the slow, dropwise addition of the SeF₄ to your reaction mixture.
-
Syringe Quenching: Immediately after use, carefully quench the residual SeF₄ in the syringe by aspirating a suitable anhydrous solvent (e.g., hexane) and expelling it into a quenching solution (e.g., a stirred mixture of sodium bicarbonate and an alcohol).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 13465-66-2 [smolecule.com]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. Karl Fischer water content titration - Scharlab [scharlab.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Selenium Tetrafluoride (SeF4)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of selenium tetrafluoride (SeF4). The primary focus is on minimizing the formation of byproducts, particularly selenium hexafluoride (SeF6), to ensure high product purity.
Troubleshooting Guide
This guide addresses common issues encountered during SeF4 synthesis in a question-and-answer format.
Question 1: My SeF4 synthesis via direct fluorination of selenium is producing a significant amount of SeF6. How can I minimize this byproduct?
Answer:
The formation of SeF6 during the direct fluorination of selenium (Se + 2F₂ → SeF₄) is typically a result of over-fluorination due to excessive temperature or an unfavorable fluorine-to-selenium ratio.[1] To minimize SeF6 formation, precise control over reaction parameters is crucial.
Potential Causes and Solutions:
| Potential Cause | Solution |
| High Reaction Temperature | Maintain a low reaction temperature, ideally around 0°C. Cooling the reaction vessel with an ice bath is recommended to prevent the reaction from becoming too vigorous.[1] |
| Excess Fluorine | Use a stoichiometric amount or a slight excess of fluorine gas. Diluting the fluorine gas with an inert gas like nitrogen (e.g., a 1:1 ratio) can help control the reaction rate and prevent localized overheating.[1] |
| Poor Heat Dissipation | Ensure efficient heat dissipation from the reactor. Using a reactor with a high surface area-to-volume ratio and ensuring good thermal contact with the cooling medium is important. |
| Inadequate Mixing | Ensure the selenium is spread in a thin layer to allow for uniform reaction with the fluorine gas and prevent localized "hot spots" where SeF6 formation is more likely. |
Question 2: I am using SF4 to fluorinate SeO2, but the yield of SeF4 is low, and I suspect byproduct formation. What are the likely side reactions and how can I optimize the process?
Answer:
The reaction of selenium dioxide (SeO₂) with sulfur tetrafluoride (SF₄) (SeO₂ + SF₄ → SeF₄ + SO₂) is a common method for SeF4 synthesis.[2] Low yields can be attributed to incomplete reaction or the formation of oxyfluoride byproducts.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Suboptimal Temperature | The reaction typically requires heating. A temperature range of 100-240°C in a pressure vessel is often employed.[3] Optimization of the temperature is key; too low a temperature will result in a slow or incomplete reaction, while excessively high temperatures may promote side reactions. |
| Incorrect Stoichiometry | An excess of SeO₂ is recommended to drive the reaction to completion and minimize the formation of selenium oxyfluoride (SeOF₂) as a major byproduct.[3] |
| Presence of Moisture | All reagents and the reaction vessel must be scrupulously dry. Moisture can lead to the formation of undesirable oxyfluorides and hydrofluoric acid. |
| Impure Reactants | Use high-purity SeO₂ and SF₄. Impurities in the starting materials can lead to side reactions and contaminate the final product. |
Question 3: After synthesis, my SeF4 is contaminated with SeF6. How can I effectively separate these two compounds?
Answer:
Separating SeF4 from SeF6 can be achieved through physical methods based on their different physical properties.
Purification Methods:
| Method | Description |
| Fractional Distillation | Due to the difference in their boiling points (SeF4: ~106°C, SeF6: -46.6°C sublimes), fractional distillation is an effective method for separation.[1] SeF4 can be collected as a liquid, while SeF6 will remain as a more volatile gas at appropriate temperatures and pressures. |
| Fractional Condensation | By carefully controlling the temperature of a cold trap, SeF4 can be condensed while the more volatile SeF6 passes through. A trap cooled to -78°C (dry ice/acetone) will condense SeF4, while SeF6 will require a much lower temperature (e.g., liquid nitrogen at -196°C) to be trapped.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for SeF4?
A1: The primary methods for synthesizing SeF4 are:
-
Direct fluorination of elemental selenium: Se + 2F₂ → SeF₄.[1][2] This method can produce high-purity SeF4 but requires careful control of reaction conditions to avoid the formation of SeF6.[1]
-
Fluorination of selenium dioxide with sulfur tetrafluoride: SeO₂ + SF₄ → SeF₄ + SO₂.[2] This is often considered a more convenient laboratory-scale method.
-
Reaction of selenium with chlorine trifluoride: 3Se + 4ClF₃ → 3SeF₄ + 2Cl₂.[2]
Q2: What is the primary mechanism for SeF6 formation during direct fluorination?
A2: SeF6 is formed through the further fluorination of the desired SeF4 product (SeF₄ + F₂ → SeF₆). This subsequent reaction is more likely to occur at higher temperatures and with an excess of fluorine.
Q3: How can I confirm the purity of my synthesized SeF4 and detect the presence of SeF6?
A3: Several analytical techniques can be used to assess the purity of SeF4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It can effectively separate and identify SeF4 and SeF6.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: SeF4 and SeF6 have distinct vibrational modes that result in unique absorption bands in their infrared spectra, allowing for their identification and quantification in a mixture.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy can be used to distinguish between SeF4 and SeF6 due to the different chemical environments of the fluorine atoms in each molecule.
Q4: What are the safety precautions I should take when working with SeF4 and related reagents?
A4: SeF4, SeF6, and many of the reagents used in their synthesis (e.g., F₂, SF₄, ClF₃) are highly toxic, corrosive, and moisture-sensitive.
-
All manipulations should be carried out in a well-ventilated fume hood or a glove box.
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.
-
Ensure all glassware and reaction systems are thoroughly dried to prevent the formation of hydrofluoric acid (HF) upon contact with moisture.
-
Be aware of the high reactivity of fluorinating agents and take appropriate measures to control the reaction rate and temperature.
Experimental Protocols
Protocol 1: Synthesis of SeF4 via Direct Fluorination of Selenium with Minimized SeF6 Formation
Objective: To synthesize SeF4 with high purity by controlling the reaction between elemental selenium and fluorine gas.
Materials:
-
Elemental selenium (powder, 99.5% or higher)
-
Fluorine gas (diluted with nitrogen, 1:1 mixture)
-
A well-dried reaction vessel (e.g., a nickel or Monel tube)
-
Cold trap system
-
Ice bath
Procedure:
-
Place a known quantity of dried elemental selenium as a thin layer in the reaction vessel.
-
Assemble the reaction apparatus, ensuring all connections are secure and leak-proof. The outlet of the reactor should be connected to a series of cold traps, with the first trap cooled to -78°C to collect SeF4 and a subsequent trap at -196°C to capture any volatile byproducts like SeF6.
-
Cool the reaction vessel to 0°C using an ice bath.
-
Slowly introduce the diluted fluorine gas mixture into the reaction vessel over the selenium.
-
Monitor the reaction progress. The reaction is exothermic, and the rate of fluorine addition should be controlled to maintain the temperature at or near 0°C.[1]
-
Continue the fluorine addition until the selenium is consumed.
-
Once the reaction is complete, stop the fluorine flow and purge the system with dry nitrogen.
-
The SeF4 product will have condensed in the -78°C cold trap. The trap can then be isolated and the product carefully collected under an inert atmosphere.
Protocol 2: Purification of SeF4 by Fractional Distillation
Objective: To remove SeF6 and other volatile impurities from crude SeF4.
Materials:
-
Crude SeF4
-
A fractional distillation apparatus suitable for corrosive materials (e.g., constructed from nickel, Monel, or Teflon)
-
Heating mantle and temperature controller
-
Vacuum pump and pressure gauge
Procedure:
-
Charge the distillation flask with the crude SeF4 under an inert atmosphere.
-
Assemble the fractional distillation apparatus. Ensure the fractionating column is efficient for separating components with different boiling points.
-
Slowly heat the distillation flask.
-
The more volatile SeF6 (sublimes at -46.6°C) will pass over first.[1] The temperature at the head of the column should be monitored closely.
-
After the SeF6 has been removed, increase the temperature to distill the SeF4 (boiling point ~106°C).[1]
-
Collect the SeF4 fraction in a pre-weighed, dry receiving flask.
-
Analyze the purity of the collected SeF4 using appropriate analytical methods (e.g., GC-MS or FTIR).[4][5]
Visualizations
Caption: Reaction pathways for SeF4 synthesis and SeF6 byproduct formation.
Caption: Troubleshooting workflow for minimizing SeF6 byproduct.
References
Technical Support Center: Managing the Corrosive Properties of Selenium Tetrafluoride Towards Glassware
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the safe handling and use of selenium tetrafluoride (SeF4) with a focus on mitigating its corrosive effects on laboratory glassware. Adherence to these protocols is critical for ensuring experimental integrity and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why is this compound corrosive to glassware?
A1: this compound's corrosivity towards glassware, which is primarily composed of silicon dioxide (SiO₂), stems from two main chemical processes:
-
Direct Reaction: Anhydrous this compound can directly react with silicon dioxide, especially at elevated temperatures. This reaction forms volatile silicon tetrafluoride (SiF₄) and selenium dioxide (SeO₂), leading to the etching and degradation of the glass surface.
-
Hydrolysis to Hydrofluoric Acid (HF): this compound is extremely sensitive to moisture. In the presence of even trace amounts of water, it readily hydrolyzes to form highly corrosive hydrofluoric acid (HF). Hydrofluoric acid vigorously attacks all forms of silica-based glass, including borosilicate and quartz, causing severe and rapid damage.
Q2: What are the visible signs of glassware corrosion by this compound?
A2: Corrosion of glassware by SeF₄ may manifest as:
-
Etching or Frosting: The glass surface may appear cloudy, frosted, or etched.
-
Loss of Transparency: The clarity of the glass will be diminished.
-
Visible Pitting or Cracks: In severe cases, pitting, stress cracks, or even complete failure of the glassware can occur.
-
Formation of Solid Byproducts: A white solid, likely selenium dioxide (SeO₂), may be observed deposited on the glassware surface.
Q3: Is there a difference in the corrosion resistance of borosilicate glass versus quartz glass?
A3: While both borosilicate and quartz glass are susceptible to attack by this compound and its hydrolysis product (HF), quartz glass, being composed of a higher purity of SiO₂, generally exhibits slightly higher resistance to chemical attack compared to borosilicate glass. However, neither material is completely inert to SeF₄, and proper handling procedures are essential for both.
Q4: What materials are compatible with this compound?
A4: Due to its high reactivity, selecting appropriate materials for handling and storing this compound is crucial. The following provides a general guideline:
| Material Category | Compatible Materials | Incompatible Materials |
| Plastics | Perfluoroalkoxy (PFA), Fluorinated ethylene propylene (FEP), Polytetrafluoroethylene (PTFE) | All other plastics |
| Metals | Nickel, Monel®, Stainless Steel (316L) - Requires proper passivation | Aluminum, Carbon Steel, Zinc, Copper and its alloys |
| Elastomers (for gaskets) | PTFE, Perfluoroelastomers (FFKM) | Most standard elastomers (e.g., Viton®, EPDM, Silicone) |
Note: Material compatibility can be affected by temperature, pressure, and the presence of impurities. Always consult specific chemical compatibility charts and consider testing materials under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid etching or frosting of glassware. | 1. Presence of moisture in the SeF₄ or the reaction setup, leading to HF formation.2. Inadequate passivation of the glassware.3. Operating at excessively high temperatures. | 1. Ensure all reagents and solvents are rigorously dried. Purge the reaction system with a dry, inert gas (e.g., Nitrogen, Argon) before introducing SeF₄.2. Follow a thorough passivation protocol for all glassware (see Experimental Protocols section).3. If possible, conduct the reaction at a lower temperature. |
| Formation of a white precipitate in the reaction vessel. | The white precipitate is likely selenium dioxide (SeO₂), a byproduct of the reaction between SeF₄ and the SiO₂ in the glassware. | This indicates that corrosion is occurring. If the reaction is sensitive to SeO₂, consider using a more inert reactor material such as PFA or a properly passivated metal vessel. For cleaning, see the decontamination protocol below. |
| Leakage from reaction setup, especially at joints and seals. | 1. Use of incompatible gasket or sealing materials.2. Corrosion of ground glass joints leading to a poor seal. | 1. Use only PTFE or FFKM gaskets and seals.2. Inspect ground glass joints for any signs of etching. If corrosion is present, discard the glassware. Ensure a proper seal is made with appropriate grease (use with caution as it can be a source of moisture) or use a greaseless sealing system with compatible materials. |
| Inconsistent or poor reaction yields. | Corrosion of the glassware can introduce impurities (SiF₄, SeO₂) into the reaction mixture, which may interfere with the desired chemical transformation. | 1. Use passivated glassware or an inert reactor.2. Verify the purity of the SeF₄, as moisture contamination can lead to side reactions. |
Experimental Protocols
Protocol 1: Passivation of Glassware for Use with Anhydrous this compound
Objective: To create a temporary protective layer on the glass surface to minimize direct contact with SeF₄ and reduce corrosion. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Glassware to be passivated
-
A suitable silylating agent (e.g., hexamethyldisilazane (HMDS) or a similar volatile organosilane)
-
Anhydrous, inert solvent (e.g., dry toluene or hexane)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Oven
Procedure:
-
Thorough Cleaning: Clean the glassware meticulously to remove any organic or inorganic residues. This can be achieved by washing with a suitable detergent, followed by rinsing with deionized water and then a solvent like acetone to aid drying.
-
Drying: Dry the glassware in an oven at a temperature above 120°C for at least 4 hours to ensure the removal of all adsorbed water.
-
Assembly and Inert Atmosphere: Assemble the glassware while still hot and immediately place it under a dynamic vacuum or purge with a dry, inert gas using a Schlenk line.
-
Silylation:
-
Introduce a solution of the silylating agent (e.g., a 5-10% solution of HMDS in a dry, inert solvent) into the cooled glassware under an inert atmosphere.
-
Ensure all internal surfaces are wetted by the solution.
-
Allow the silylation reaction to proceed at room temperature for at least one hour, or gently warm to 40-50°C to accelerate the process.
-
-
Removal of Excess Reagent: Remove the silylating agent solution under an inert atmosphere.
-
Rinsing: Rinse the glassware several times with the dry, inert solvent to remove any unreacted silylating agent and byproducts.
-
Drying: Dry the passivated glassware under a high vacuum to remove all traces of the solvent.
-
Storage: Store the passivated glassware under an inert atmosphere until use.
Protocol 2: Decontamination and Cleaning of Glassware After Use with this compound
Objective: To safely neutralize residual SeF₄ and its byproducts and clean the glassware. This procedure must be performed in a fume hood.
Materials:
-
Contaminated glassware
-
A suitable quenching agent (e.g., a basic solution like aqueous sodium bicarbonate or calcium hydroxide slurry)
-
Appropriate cleaning solutions (e.g., laboratory detergent, dilute bleach solution for selenium residues)
-
Personal protective equipment (chemical resistant gloves, safety goggles, lab coat)
Procedure:
-
Quenching:
-
Under an inert atmosphere, slowly and carefully add a quenching agent to the cooled reaction vessel to neutralize any remaining reactive selenium compounds. Be aware that this reaction may be exothermic and may generate gases. .
-
-
Initial Rinsing: Once the quenching reaction is complete, rinse the glassware multiple times with water.
-
Removal of Selenium Residues: If a red or black film of elemental selenium is present, a dilute bleach solution can be effective for its removal.[1] Soak the glassware in the bleach solution until the residue is gone, then rinse thoroughly with water.
-
Standard Cleaning: Proceed with a standard laboratory glassware cleaning procedure using an appropriate detergent.
-
Final Rinsing: Rinse thoroughly with deionized water.
-
Drying: Dry the glassware as required for its next use.
Visualizations
Caption: Experimental workflow for using SeF4 with glassware.
Caption: Pathways of glassware corrosion by SeF4.
References
Optimizing reaction conditions for SeF4 fluorination (temperature, solvent)
Welcome to the technical support center for optimizing reaction conditions for fluorination using selenium tetrafluoride (SeF4). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to assist in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during fluorination reactions with SeF4.
Q1: My reaction with SeF4 is giving a low yield. What are the most critical parameters to optimize?
A1: Low yields in SeF4 fluorination can often be attributed to several factors. The most critical parameters to investigate are temperature, solvent, and the presence of moisture. SeF4 is highly reactive with water, which can consume the reagent and generate HF, leading to side reactions.[1][2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be rigorously dried, and reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be anhydrous.
-
Temperature Optimization: The optimal temperature is substrate-dependent. For sensitive substrates, begin at low temperatures (e.g., 0 °C or lower) and gradually warm to room temperature. For less reactive substrates, heating may be necessary.[3]
-
Solvent Selection: The choice of solvent is crucial. Halogenated solvents are often good choices for SeF4 reactions.[3] The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.
-
Reagent Purity: Ensure the SeF4 used is of high purity, as impurities can lead to undesired side reactions.
-
Q2: I am observing significant side product formation, such as rearrangement or polymerization. How can I minimize these?
A2: The formation of hydrogen fluoride (HF) as a byproduct during the fluorination of alcohols and other substrates can catalyze side reactions like carbocationic rearrangements and polymerization.[3]
-
Troubleshooting Steps:
-
Use of a Scavenger/Base: The addition of a base, most commonly pyridine, can mitigate these side reactions. Pyridine forms a 1:1 donor-acceptor complex with SeF4, which is a milder fluorinating agent and scavenges the HF produced.[1][3] This often leads to cleaner reactions and higher yields, especially for alcohols.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize these side reactions.
-
Slow Addition of Reagent: Adding the SeF4 or its pyridine complex slowly to the substrate solution can help control the reaction rate and minimize local excesses of the reagent and HF.
-
Q3: How does the choice of solvent affect the fluorination of different functional groups with SeF4?
A3: The solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction rate and selectivity.
-
General Guidance:
-
Alcohols: For the deoxyfluorination of alcohols, halogenated solvents like 1,1,2-trichloro-1,2,2-trifluoroethane have been used effectively, particularly with the SeF4-pyridine complex.[3]
-
Ketones and Aldehydes: Halogenated solvents are also suitable for the conversion of carbonyls to geminal difluorides.[3]
-
Carboxylic Acids: The conversion of carboxylic acids to acyl fluorides can also be performed in halogenated solvents.[3]
-
It is advisable to perform small-scale solvent screening to identify the optimal medium for a specific substrate.
-
Q4: What are the typical temperature ranges for SeF4 fluorination of alcohols, ketones, and carboxylic acids?
A4: The optimal temperature is highly dependent on the substrate's reactivity.
-
General Temperature Guidelines:
-
Alcohols: With the SeF4-pyridine complex, reactions can often be carried out at or below room temperature. For example, benzyl alcohol can be fluorinated at 0 °C to room temperature.[1][3] Direct fluorination with SeF4 might require higher temperatures but risks more side reactions.[3]
-
Ketones: The fluorination of ketones, such as cyclohexanone, has been reported at reflux in 1,1,2-trichloro-1,2,2-trifluoroethane (47°C).[3]
-
Carboxylic Acids: The conversion to acyl fluorides using the SeF4-pyridine complex can proceed at room temperature.[3]
-
Q5: Are there any known incompatibilities with functional groups when using SeF4?
A5: SeF4 is a strong fluorinating agent and can react with various functional groups. Groups that are sensitive to acidic conditions or strong oxidants may not be compatible. It is always recommended to perform a thorough literature search for the specific substrate or closely related analogues before proceeding.
Data on Reaction Conditions
The following tables summarize illustrative reaction conditions for the fluorination of various functional groups with SeF4. Note that optimal conditions will vary depending on the specific substrate.
Table 1: Fluorination of Alcohols with SeF4-Pyridine Complex
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | 1,1,2-Trichloro-1,2,2-trifluoroethane | 0 to rt | 1 | 100 | [3] |
| Secondary Alcohols | Not specified | Not specified | Not specified | 50-70 | [1] |
Table 2: Fluorination of Carbonyls with SeF4
| Substrate | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Cyclohexanone | 1,1,2-Trichloro-1,2,2-trifluoroethane | Reflux (47) | 50 | 70 | [3] |
| Benzaldehyde | Neat | 100 | Not specified | 80 | [3] |
Table 3: Fluorination of Carboxylic Acids with SeF4-Pyridine Complex
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Carboxylic Acids | 1,1,2-Trichloro-1,2,2-trifluoroethane | rt | Not specified | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Deoxyfluorination of an Alcohol using SeF4-Pyridine Complex [3]
-
Preparation of the SeF4-Pyridine Complex: In a dry flask under an inert atmosphere (N2 or Ar), dissolve SeF4 (1.0 eq.) in anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane. Cool the solution to 0 °C. Slowly add pyridine (1.0 eq.) dropwise with stirring. Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Reaction with Alcohol: To the freshly prepared SeF4-pyridine complex, add a solution of the alcohol (1.0 eq.) in anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-water. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO3, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Protocol 2: General Procedure for the Fluorination of a Ketone using SeF4 [3]
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the ketone (1.0 eq.) in an anhydrous halogenated solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane).
-
Reagent Addition: To this solution, add a solution of SeF4 (1.0-1.2 eq.) in the same solvent dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by distillation or column chromatography.
Visual Guides
Experimental Workflow for Optimizing SeF4 Fluorination
Caption: General experimental workflow for SeF4 fluorination.
Troubleshooting Decision Tree for SeF4 Fluorination
Caption: Troubleshooting common issues in SeF4 fluorination.
References
Technical Support Center: Troubleshooting Low Yields in Selenium Tetrafluoride Fluorination Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during fluorination reactions using selenium tetrafluoride (SeF₄).
Frequently Asked Questions (FAQs)
Q1: My SeF₄ fluorination reaction has a very low yield or did not proceed at all. What are the common causes?
Low or no conversion in SeF₄ fluorination reactions can often be attributed to several critical factors:
-
Presence of Moisture: this compound is highly sensitive to moisture.[1][2] Water will hydrolyze SeF₄ to selenous acid (H₂SeO₃) and hydrogen fluoride (HF), consuming the reagent and introducing protic acid that can promote side reactions.[1] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.
-
Reagent Quality: The purity of SeF₄ is crucial. If it has been improperly stored or is old, it may have already hydrolyzed. It is a colorless liquid; a discolored appearance may indicate impurities.[2]
-
Sub-optimal Reaction Temperature: The reactivity of SeF₄ is temperature-dependent. Some reactions may require heating to proceed at an appreciable rate, while others may need to be run at lower temperatures to prevent decomposition of the substrate or product.[3] A gradual increase in temperature can be attempted if the reaction is sluggish.
-
Inadequate Mixing: If the reaction is heterogeneous, ensure efficient stirring to maximize contact between the reactants.
-
Incorrect Stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of the limiting reagent may be necessary in some cases to drive the reaction to completion.
Q2: I am observing significant formation of side products. What are the likely culprits and how can I minimize them?
The formation of byproducts is a common cause of low yields of the desired fluorinated product.
-
Hydrolysis Products: The presence of water leads to the formation of selenous acid and HF.[1] HF can catalyze polymerization or rearrangement of sensitive substrates, particularly alcohols.[4] To mitigate this, rigorously exclude water from the reaction.
-
Rearrangement/Polymerization (with Alcohols): The HF generated during the fluorination of alcohols can lead to carbocationic rearrangements or polymerization, significantly reducing the yield of the desired alkyl fluoride.[4]
-
Over-fluorination: In the synthesis of SeF₄, using an excess of a strong fluorinating agent like fluorine gas can lead to the formation of selenium hexafluoride (SeF₆), which has different reactivity.[1]
-
Ether Cleavage: If your substrate contains an ether functional group, the HF generated in situ can potentially cleave this bond, leading to undesired byproducts.[5][6][7][8][9]
Q3: How can I effectively remove selenium byproducts during the workup?
The primary inorganic byproduct of SeF₄ fluorination is selenium dioxide (SeO₂), which is formed upon reaction with carbonyls or hydrolysis.[10]
-
Aqueous Workup: SeO₂ is soluble in water, where it forms selenous acid.[4][10] Therefore, quenching the reaction mixture by pouring it into ice water is an effective first step. The organic products can then be extracted with a suitable solvent.
-
Reduction and Filtration: Selenous acid can be reduced to elemental selenium, which is a solid and can be removed by filtration. Common reducing agents for this purpose include sulfur dioxide. The selenium often precipitates as a red amorphous solid which can be easily filtered off.
-
Basic Wash: Washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) can help to remove acidic byproducts like HF and residual selenous acid.
Q4: My reaction is very slow. How can I increase the reaction rate?
-
Increase Temperature: Carefully increasing the reaction temperature can significantly increase the reaction rate.[3] However, be mindful of potential decomposition of your substrate or product at higher temperatures.
-
Solvent Choice: The choice of solvent can influence reaction rates. SeF₄ is soluble in halogenated solvents.[4] While specific studies on solvent effects for SeF₄ are limited, for other fluorinations, ethereal solvents like dimethoxyethane (DME) have been shown to sometimes improve yields and rates by suppressing anode passivation in electrochemical fluorinations.[4] However, be aware that some fluorinating agents can react exothermically with solvents like DMF, pyridine, and DMSO.
-
Catalyst: While not broadly applicable to SeF₄, some fluorination reactions can be accelerated with catalysts. This is highly substrate and reaction-dependent.
Quantitative Data on SeF₄ Fluorination Yields
The following tables summarize yields for specific SeF₄ fluorination reactions as reported in the literature.
Table 1: Fluorination of Carbonyl Compounds
| Substrate | Product | Reagent | Solvent | Conditions | Yield (%) | Reference |
| Cyclohexanone | 1,1-Difluorocyclohexane | SeF₄ | 1,1,2-Trichloro-1,2,2-trifluoroethane | Reflux (47°C), 50 min | 70 |
Table 2: Fluorination of Alcohols
| Substrate | Product | Reagent | Solvent | Conditions | Yield (%) | Reference |
| Benzyl alcohol | Benzyl fluoride | SeF₄-Pyridine | 1,1,2-Trichloro-1,2,2-trifluoroethane | 0°C to rt, 1 h | 100 |
Experimental Protocols
Protocol 1: Geminal Difluorination of a Ketone (Example: Cyclohexanone)
This protocol is adapted from a literature procedure.
-
Preparation: In a fume hood, equip an oven-dried, three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube.
-
Reagent Setup: Charge the flask with this compound (15.5 g, 0.1 mol) dissolved in anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane (125 mL).
-
Substrate Addition: Add a solution of cyclohexanone (10 g, 0.1 mol) in anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) dropwise to the stirred SeF₄ solution at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 47°C) for 50 minutes.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the solution onto ice water in a beaker.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and remove the solvent by distillation to obtain 1,1-difluorocyclohexane.
Protocol 2: Deoxyfluorination of an Alcohol using SeF₄-Pyridine Complex (Example: Benzyl Alcohol)
This protocol is adapted from a literature procedure.
-
Complex Formation: In a fume hood, add pyridine (8 g, 0.1 mol) dropwise to a stirred solution of SeF₄ (15.5 g, 0.1 mol) in anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) at 0°C.
-
Warm to Room Temperature: Once the addition is complete, allow the mixture to warm to room temperature.
-
Substrate Addition: Add a solution of benzyl alcohol (10.5 g, 0.1 mol) in anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL).
-
Reaction: Stir the reaction mixture for 1 hour at room temperature.
-
Workup:
-
Pour the solution onto ice water.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and distill the solvent to yield benzyl fluoride.
Protocol 3: Preparation of an Acyl Fluoride from a Carboxylic Acid
The procedure for the fluorination of alcohols using the SeF₄-pyridine complex can also be adapted for the conversion of carboxylic acids to acyl fluorides.
-
Complex Formation: Prepare the SeF₄-pyridine complex as described in Protocol 2, step 1.
-
Warm to Room Temperature: Allow the mixture to warm to room temperature.
-
Substrate Addition: Add a solution of the desired carboxylic acid (0.1 mol) in an anhydrous solvent.
-
Reaction: Stir the reaction mixture at room temperature, monitoring by an appropriate method (e.g., TLC, GC-MS) until completion.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 2.
Visual Troubleshooting Guides
References
- 1. Chemistry Teaching Labs - Aqueous Workup [chemtl.york.ac.uk]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. Selenium dioxide | 7446-08-4 [chemicalbook.com]
- 4. US3268294A - Process for producing selenium dioxide - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Selenium dioxide - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]
- 10. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Purification of Products from Reactions Involving Selenium Tetrafluoride
Welcome to the technical support center for experiments involving selenium tetrafluoride (SeF₄). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of fluorination reactions using SeF₄.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up and purification of products from reactions with this compound.
Issue 1: Presence of a Red/Orange Precipitate in the Crude Product
| Question | Answer |
| What is the likely identity of the red/orange precipitate observed after quenching the reaction? | The precipitate is most likely elemental selenium in its amorphous, red allotrope.[1] This is formed from the reduction of selenium-containing byproducts, such as selenous acid (H₂SeO₃), which are generated during the aqueous work-up.[1] |
| How can I remove the elemental selenium precipitate? | Elemental selenium is insoluble in most common organic solvents.[1][2] Therefore, it can typically be removed by filtering the organic solution of your crude product through a plug of Celite® or silica gel. |
| The red precipitate seems to have dissolved in my extraction solvent. What should I do? | While uncommon, amorphous selenium has slight solubility in carbon disulfide.[1][2] If you are using CS₂, consider switching to a different solvent for extraction. If the precipitate has dissolved in another solvent, it may indicate the presence of more complex organoselenium byproducts. In this case, purification by column chromatography is recommended. |
Issue 2: Low Yield of the Fluorinated Product After Aqueous Work-up
| Question | Answer |
| My yield is significantly lower than expected after extraction. What could be the cause? | Several factors could contribute to low yield. The product may have some water solubility, leading to loss in the aqueous phase. Additionally, strong acids like HF, generated during the reaction and work-up, can cause product decomposition, rearrangement, or polymerization, particularly with sensitive substrates like alcohols.[3] |
| How can I minimize product loss during extraction? | If your product is suspected to be water-soluble, perform multiple extractions with smaller volumes of organic solvent. Saturating the aqueous layer with a salt like NaCl (brine wash) can also decrease the solubility of organic compounds in the aqueous phase. |
| How can I mitigate the effects of HF during the reaction and work-up? | For reactions with sensitive substrates, consider using a SeF₄-pyridine complex instead of SeF₄ alone. The pyridine acts as an HF scavenger, preventing acid-catalyzed side reactions.[3] During work-up, neutralizing the aqueous layer with a weak base like sodium bicarbonate (NaHCO₃) before extraction can also protect the product. |
Issue 3: Difficulty in Removing All Selenium-Containing Impurities
| Question | Answer |
| After basic filtration and extraction, I still detect selenium in my product. What are these impurities and how do I remove them? | The primary selenium byproduct from the fluorination reaction itself is selenium oxyfluoride (SeOF₂).[4] During aqueous work-up, this and any unreacted SeF₄ hydrolyze to selenous acid (H₂SeO₃). While selenous acid is water-soluble, some selenium species can be extracted into organic solvents, especially ketones and ethers, from highly acidic solutions.[5] These impurities are best removed by flash column chromatography. |
| What analytical techniques can I use to confirm the removal of selenium? | Highly sensitive methods like graphite furnace atomic absorption spectroscopy (GFAAS) or inductively coupled plasma-mass spectrometry (ICP-MS) are ideal for detecting trace amounts of selenium.[6][7] For a qualitative and quicker check, a simple visual inspection for any red particulate matter (elemental Se) is a good first step. |
Frequently Asked Questions (FAQs)
Quenching and Work-up
-
Q1: What is the standard quenching procedure for a reaction involving SeF₄? A1: The most common method is to slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice or ice-cold water.[3] This hydrolyzes reactive selenium fluorides and dilutes the generated HF. The procedure should always be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
Q2: Are there alternative, more controlled quenching methods for large-scale reactions? A2: Yes, for larger reactions or when dealing with highly concentrated mixtures, a sequential quenching procedure is safer. First, cool the reaction vessel in an ice bath. Then, slowly add a less reactive alcohol like isopropanol. Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be added, followed finally by the addition of pure water.[8][9]
-
Q3: What are the primary byproducts I need to remove during the work-up? A3: The main byproducts are selenium compounds (elemental selenium, selenous acid) and hydrofluoric acid (HF).[1] Selenous acid and HF are water-soluble and will be in the aqueous phase after extraction. Elemental selenium is a solid that can be filtered off.[1]
Purification of Specific Product Classes
-
Q4: What is the general purification strategy for an alkyl fluoride synthesized from an alcohol and SeF₄? A4: After the initial aqueous work-up and extraction, the organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The crude product is then typically purified by fractional distillation.[3]
-
Q5: How do I purify a gem-difluoride made from a ketone and SeF₄? A5: The procedure is very similar to that for alkyl fluorides. It involves an aqueous work-up, extraction, drying of the organic phase, and subsequent purification of the product by distillation.[3]
-
Q6: What purification methods are suitable for acyl fluorides produced from carboxylic acids? A6: Acyl fluorides can often be purified by distillation.[10] For less volatile or more sensitive acyl fluorides, flash column chromatography on silica gel is an effective alternative.[11]
Safety and Waste Disposal
-
Q7: What are the major safety hazards associated with SeF₄ reactions and their work-up? A7: this compound is toxic and corrosive. It reacts with water to produce highly toxic and corrosive hydrofluoric acid (HF).[4] All manipulations must be performed in a well-ventilated fume hood, and appropriate PPE, including acid-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles, is mandatory. An HF-specific calcium gluconate gel should be readily available in case of skin contact.
-
Q8: How should I dispose of the aqueous waste from the work-up? A8: The aqueous layer will contain selenous acid and hydrofluoric acid, making it hazardous waste. It should be neutralized with a base like calcium hydroxide or sodium bicarbonate before being collected in a designated aqueous hazardous waste container. Never pour it down the drain. All selenium-containing waste must be disposed of following institutional and regulatory guidelines for heavy metal waste.
Data Presentation
Table 1: Summary of Purification Methods for Products of SeF₄ Fluorination
| Substrate Class | Product Class | Key Impurities | Recommended Purification Protocol | Typical Yields |
| Alcohols | Alkyl Fluorides | SeOF₂, H₂SeO₃, HF, Elemental Se | 1. Aqueous Quench2. Extraction3. Filtration (if needed)4. Distillation | 70-100%[3] |
| Ketones/Aldehydes | gem-Difluorides | SeOF₂, H₂SeO₃, HF, Elemental Se | 1. Aqueous Quench2. Extraction3. Filtration (if needed)4. Distillation | ~70%[3] |
| Carboxylic Acids | Acyl Fluorides | SeOF₂, H₂SeO₃, HF, Elemental Se | 1. Aqueous Quench2. Extraction3. Column Chromatography or Distillation | 80-95% |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Work-up
-
Preparation: Prepare a beaker with crushed ice and water (approximately 5-10 times the volume of the reaction mixture) on a stir plate in a fume hood.
-
Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully, add the reaction mixture dropwise or via a cannula to the stirred ice/water slurry.
-
Neutralization (Optional but Recommended): After the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with a saturated NaCl solution (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of a Liquid Fluorinated Product by Distillation
-
Setup: Assemble a distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask).
-
Distillation: Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.
-
Collection: Collect the fraction that distills at the expected boiling point of the pure product.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the eluent through the column, collecting fractions in test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for purification of products from SeF₄ reactions.
References
- 1. Selenium - Sciencemadness Wiki [sciencemadness.org]
- 2. Table 4-2, Physical and Chemical Properties of Selenium and Selenium Compoundsa - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. solventextraction.gr.jp [solventextraction.gr.jp]
- 6. rjptonline.org [rjptonline.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. rubingroup.org [rubingroup.org]
- 10. researchgate.net [researchgate.net]
- 11. Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor [organic-chemistry.org]
Technical Support Center: Separation of Selenium-Containing Byproducts After Fluorination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of selenium-containing byproducts following fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common selenium-containing byproducts in fluorination reactions?
A1: When using selenium-based fluorinating agents like selenium tetrafluoride (SeF₄), common byproducts can include unreacted SeF₄, selenium dioxide (SeO₂), seleninyl fluoride (SeOF₂), and various organoselenium compounds. The exact nature of the byproducts depends on the reaction conditions, substrate, and workup procedure.[1][2]
Q2: Why is it crucial to remove selenium byproducts from my fluorinated product?
A2: Selenium compounds are known for their toxicity.[3] For applications in drug development and life sciences, even trace amounts of selenium impurities can have significant toxicological effects and interfere with biological assays.[4] Therefore, rigorous purification is essential to ensure the safety and efficacy of the final product.
Q3: What are the primary challenges in separating selenium byproducts?
A3: Challenges in separating selenium byproducts include their potential volatility, which can make removal under vacuum difficult, and their similar polarities to the desired fluorinated product, complicating chromatographic separation.[5] Some selenium compounds can also be smelly and require handling in a well-ventilated fume hood.[2]
Q4: Which analytical techniques are suitable for detecting residual selenium impurities?
A4: Several analytical techniques can be used to detect and quantify selenium impurities. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS) offers high sensitivity and specificity for selenium speciation.[6][7][8][9][10] 77Se NMR spectroscopy is a powerful tool for structural characterization of selenium-containing compounds and can be used to identify and quantify impurities.[11][12][13][14]
Troubleshooting Guides
This section provides detailed protocols for common issues encountered during the purification of fluorinated compounds from selenium-containing byproducts.
Issue 1: My crude product contains residual, water-soluble selenium byproducts after reaction with SeF₄.
This guide details a standard aqueous workup procedure to remove inorganic selenium salts and other water-soluble impurities.
Experimental Protocol: Aqueous Workup
-
Quenching:
-
Carefully and slowly quench the reaction mixture at a low temperature (typically 0 °C) by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. This will hydrolyze any remaining SeF₄ and other reactive selenium species.[15]
-
Caution: The quenching process can be exothermic and may release gaseous byproducts. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the fluorinated product.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the water-soluble selenium salts.[16]
-
-
Washing:
-
Drying and Concentration:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[16]
-
Filter or decant the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Caption: Workflow for aqueous workup.
Issue 2: My fluorinated product is contaminated with non-polar organoselenium byproducts.
For non-polar impurities that are not effectively removed by aqueous workup, flash column chromatography is a suitable purification technique.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a suitable solvent system that provides good separation between your desired product and the selenium byproduct. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[5][17]
-
Aim for an Rf value of approximately 0.3 for your product.[18]
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent in which it is highly soluble.
-
If the sample is not very soluble in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[5]
-
Carefully load the sample onto the top of the packed column.[18]
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying positive pressure.
-
Collect fractions and monitor the elution of your product and impurities using TLC.
-
Combine the fractions containing the pure product.
-
-
Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified fluorinated product.
-
Data Presentation: Solvent System Selection Guide
| Polarity of Fluorinated Product | Starting Solvent System (Non-polar:Polar) | Gradient Elution Suggestion |
| Non-polar | Hexanes:Ethyl Acetate (9:1) | Gradually increase the proportion of ethyl acetate. |
| Moderately Polar | Hexanes:Ethyl Acetate (7:3) | Gradually increase the proportion of ethyl acetate. |
| Polar | Dichloromethane:Methanol (9.5:0.5) | Gradually increase the proportion of methanol. |
Caption: Workflow for flash chromatography.
Issue 3: My product and the selenium byproduct have very similar polarities.
When standard purification methods fail, consider recrystallization or distillation, depending on the physical properties of your product.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
The ideal solvent should dissolve your compound when hot but not at room temperature. The impurity should either be soluble at all temperatures or insoluble at all temperatures.[19][20]
-
Test small amounts of your crude product in various solvents to find a suitable one. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexanes, or mixtures thereof.[21]
-
-
Dissolution:
-
In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystals of your pure product should form.
-
Cooling the flask in an ice bath can further increase the yield of crystals.[19]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals to obtain the purified product.
-
Caption: Logic for selecting a recrystallization solvent.
Experimental Protocol: Distillation
This method is suitable for liquid products with a boiling point significantly different from the selenium byproducts.
-
Apparatus Setup:
-
Set up a distillation apparatus (simple or fractional, depending on the boiling point difference).
-
-
Distillation:
-
Heat the crude product in the distillation flask.
-
Collect the fraction that distills at the boiling point of your desired product.
-
Monitor the temperature throughout the distillation to ensure a clean separation.
-
Data Presentation: Purification Method Selection
| Property of Product | Recommended Purification Method | Key Consideration |
| Solid | Recrystallization | Finding a suitable solvent is crucial.[19][22] |
| Liquid (Boiling Point > 150 °C) | Vacuum Distillation | Reduces the boiling point to prevent decomposition.[4] |
| Liquid (Boiling Point < 150 °C) | Simple or Fractional Distillation | The difference in boiling points between the product and impurity should be significant for simple distillation.[4] |
This technical support guide provides a starting point for troubleshooting the separation of selenium-containing byproducts after fluorination. The optimal purification strategy will depend on the specific properties of the fluorinated product and the selenium impurities. It is recommended to use a combination of the techniques described for the best results. Always handle selenium compounds with appropriate safety precautions in a well-ventilated area.[3]
References
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. How To [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. Selenium speciation by HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. DSpace [scholarworks.umass.edu]
- 10. Quantitative Speciation of Selenium in Human Blood Serum and Urine with AE- RP- and AF-HPLC-ICP/MS -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 11. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 12. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]
- 13. Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 18. Purification [chem.rochester.edu]
- 19. scribd.com [scribd.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
Addressing safety concerns and toxicity of selenium tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on addressing the safety concerns and toxicity of selenium tetrafluoride (SeF₄). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary hazards?
This compound (SeF₄) is a colorless liquid at room temperature and is a versatile fluorinating agent used in organic synthesis.[1][2] However, it is a highly toxic and corrosive compound.[3] Its primary hazards include:
-
Toxicity: It is toxic if swallowed or inhaled.[4] Prolonged or repeated exposure may cause damage to organs.[4]
-
Corrosivity: It can cause severe skin burns and eye damage.
-
Reactivity with Water: SeF₄ reacts violently with water, including moisture in the air, to produce toxic and corrosive fumes of hydrofluoric acid (HF) and selenous acid (H₂SeO₃).[3]
2. What are the occupational exposure limits for this compound?
While specific occupational exposure limits for this compound are not explicitly defined, the limits for selenium compounds are applicable and should be strictly followed as a conservative measure. The established limits are (as Se):
| Agency | TWA (8-hour Time-Weighted Average) | IDLH (Immediately Dangerous to Life or Health) |
| OSHA (PEL) | 0.2 mg/m³[5][6] | 1 mg/m³[5][7] |
| NIOSH (REL) | 0.2 mg/m³[5][6] | 1 mg/m³[7] |
| ACGIH (TLV) | 0.2 mg/m³[5] | Not Established |
3. What personal protective equipment (PPE) is required when handling this compound?
Due to its high toxicity and reactivity, a stringent PPE protocol is mandatory. This includes:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are essential.[8]
-
Skin Protection:
-
Wear a chemical-resistant apron and full-body suit.
-
Use double gloves. An inner nitrile glove and an outer, heavy-duty glove (e.g., neoprene or butyl rubber) are recommended.[9]
-
-
Respiratory Protection: All work with SeF₄ must be conducted in a certified chemical fume hood. In situations where exposure may exceed the occupational exposure limits, a NIOSH-approved self-contained breathing apparatus (SCBA) is required.[10]
-
Foot Protection: Chemical-resistant, steel-toed boots should be worn.[11]
4. How should this compound be stored?
Store SeF₄ in a cool, dry, and well-ventilated area, away from incompatible materials, especially water and moisture. The container must be tightly sealed. Storage in a locked cabinet or a designated and restricted area is recommended.
5. What should I do in case of a this compound spill?
A SeF₄ spill is a serious incident that requires immediate and careful attention. The primary hazard is the release of hydrofluoric acid upon contact with moisture.
Immediate Actions:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Alert: Notify your institution's environmental health and safety (EHS) office and follow their emergency procedures.
Spill Cleanup Procedure (for trained personnel with appropriate PPE only):
-
Contain the Spill: If the spill is small, contain it by creating a dike around the spill with a suitable absorbent material that does not react with SeF₄ or HF. Do not use water or combustible materials.
-
Neutralize: Cautiously and slowly cover the spill with a neutralizing agent. Suitable neutralizers for the resulting hydrofluoric acid include:
-
Absorb: Once the reaction has ceased, absorb the mixture with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect and Dispose: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.[6] All materials used for cleanup (including PPE) must be disposed of as hazardous waste.[6]
-
Decontaminate: Decontaminate the spill area with a solution of sodium bicarbonate, followed by a thorough cleaning with soap and water.[13]
6. How should this compound waste be disposed of?
All waste containing this compound, including unused product, reaction residues, and spill cleanup materials, is considered hazardous waste.[14]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound".
-
Storage: Store waste in sealed, compatible containers in a designated hazardous waste accumulation area.
-
Disposal: Follow all local, state, and federal regulations for the disposal of selenium-containing hazardous waste.[14] Contact your institution's EHS department for specific disposal procedures. The EPA regulates selenium as a hazardous waste (D010).[14]
Troubleshooting Guides for Fluorination Reactions
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive SeF₄ | SeF₄ is moisture-sensitive. Ensure it has been stored under anhydrous conditions. Use a fresh, unopened container if possible. |
| Insufficient Reagent | Increase the molar equivalents of SeF₄. For sterically hindered substrates, a larger excess may be necessary.[15] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some fluorination reactions require heating to proceed at a reasonable rate.[15] |
| Poor Leaving Group (for alcohols) | If starting from an alcohol, the hydroxyl group may not be sufficiently activated. Consider converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination.[15] |
Issue 2: Formation of Side Products (e.g., Elimination, Rearrangement)
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature. Elimination and rearrangement reactions are often favored at higher temperatures.[15] |
| Presence of HF | The reaction of SeF₄ with alcohols generates HF, which can catalyze side reactions.[16] Consider adding a mild base, such as pyridine, to scavenge the HF. SeF₄ forms a complex with pyridine which can lead to higher yields.[16] |
| Solvent Incompatibility | Ensure the solvent is anhydrous and compatible with SeF₄. Dichloromethane and other halogenated solvents are commonly used.[16] |
Experimental Protocols
Protocol 1: Fluorination of a Ketone (Cyclohexanone)
This protocol describes the conversion of cyclohexanone to 1,1-difluorocyclohexane.
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a dry, halogenated solvent (e.g., dichloromethane).
-
Slowly add a solution of cyclohexanone (1.0 eq) in the same solvent to the SeF₄ solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Fluorination of an Alcohol (Benzyl Alcohol) using SeF₄-Pyridine Complex
This protocol describes the conversion of benzyl alcohol to benzyl fluoride using the pre-formed SeF₄-pyridine complex to minimize side reactions.
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in a dry, halogenated solvent.
-
Cool the solution to 0 °C.
-
Slowly add pyridine (1.0 eq) to form the SeF₄-pyridine complex.
-
To this complex, slowly add a solution of benzyl alcohol (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture and quench by carefully pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: A typical experimental workflow for fluorination reactions using this compound.
Caption: Decision-making workflow for responding to a this compound spill.
References
- 1. Chemizorb® HF Absorbent and neutralizer for spilled hydrofluoric acid, with indicator | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sailorgroup.ucsd.edu [sailorgroup.ucsd.edu]
- 4. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]
- 5. 5.4.2 Spill Absorbent Materials [ehs.cornell.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. solusgrp.com [solusgrp.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Selenium Hexafluoride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. ws.engr.illinois.edu [ws.engr.illinois.edu]
- 13. sjsu.edu [sjsu.edu]
- 14. actenviro.com [actenviro.com]
- 15. benchchem.com [benchchem.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
Emergency procedures for selenium tetrafluoride spills or exposure
This technical support center provides emergency procedures for handling spills or exposure to Selenium Tetrafluoride (SeF4). The following troubleshooting guides and frequently asked questions are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound (SeF4)?
A1: this compound is a corrosive and toxic compound. Its primary hazards are:
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][3]
-
Corrosivity: Contact can cause severe irritation and burns to the skin and eyes.[2]
-
Water Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[2]
Q2: What are the immediate symptoms of SeF4 exposure?
A2: Acute exposure can lead to severe irritation of the skin, eyes, and respiratory tract.[2][4] Inhalation may cause coughing, shortness of breath, and potentially a life-threatening build-up of fluid in the lungs (pulmonary edema).[5] Skin or eye contact will result in a burning sensation.[2]
Q3: What Personal Protective Equipment (PPE) is required when handling SeF4?
A3: Due to its high toxicity and reactivity, stringent personal protective measures are necessary. Always handle this compound inside a certified chemical fume hood. Essential PPE includes:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Respiratory Protection: For any potential exposure outside of a fume hood, a self-contained breathing apparatus (SCBA) is necessary.[6]
-
Body Protection: A lab coat or chemical-resistant apron. For emergencies or large spills, a gas-tight chemical protection suit is recommended.[6]
Q4: What should I do if I inhale SeF4?
A4: Immediate action is critical. Move the exposed individual to fresh air at once.[1] If the person has stopped breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[7] Call for immediate emergency medical help.[6]
Q5: What is the first-aid procedure for skin contact with SeF4?
A5: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing while flushing. Seek immediate medical attention. Because SeF4 reacts with moisture to form hydrogen fluoride, burns may need to be treated as HF burns, which may include the application of calcium gluconate gel by trained personnel.[4][7]
Q6: How do I handle eye contact with SeF4?
A6: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1][6] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention from an ophthalmologist.
Q7: What should be done if SeF4 is accidentally ingested?
A7: If the person is conscious, rinse their mouth thoroughly with water.[1] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[1] Call a poison control center or seek immediate medical attention.
Troubleshooting Guides for Spills
Q: I've spilled a small amount (<5g) of solid SeF4 inside a certified chemical fume hood. What is the cleanup protocol?
A: For a minor spill contained within a fume hood, you may proceed with cleanup if you are trained and have the correct PPE and materials.
-
Alert Personnel: Inform others in the lab of the spill.
-
Ensure Ventilation: Keep the fume hood sash as low as possible while still allowing access.
-
Wear Proper PPE: Don two pairs of chemically resistant gloves, safety goggles, a face shield, and a lab coat.
-
Contain and Absorb: Do NOT use water. Cover the spill with a dry, inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[8] Do not use paper towels, as they can react or increase evaporation.[8]
-
Collect Residue: Carefully scoop the mixture into a clearly labeled, sealable, and dry hazardous waste container made of compatible material.
-
Decontaminate: Wipe the spill area with a cloth lightly dampened with an appropriate solvent (e.g., mineral oil), followed by soap and water, ensuring all moisture is removed afterward. Dispose of cleaning materials in the hazardous waste container.
-
Disposal: Dispose of the sealed waste container through your institution's hazardous waste program.[1]
Q: A larger quantity of SeF4 has been spilled, or the spill occurred outside of a fume hood. What is the emergency procedure?
A: This is considered a major spill and requires an emergency response.
-
Evacuate Immediately: Alert all personnel in the immediate vicinity and evacuate the area.
-
Isolate the Area: Close the doors to the affected area to contain the vapors.
-
Call for Emergency Response: From a safe location, call your institution's emergency number or 911. Inform them of the nature of the chemical spill (this compound).
-
Render First Aid: If anyone was exposed, move them to a safe area and begin first-aid procedures immediately.
-
Do Not Attempt to Clean: Do not re-enter the area or attempt to clean the spill yourself. Wait for the trained hazardous materials response team. They have the specialized PPE (including SCBA) and equipment to handle the situation safely.[6][9]
Quantitative Data
Occupational Exposure Limits for Selenium and Related Compounds
| Compound/Element | Agency | Limit Type | Value |
| Selenium Compounds (as Se) | NIOSH | REL | TWA 0.2 mg/m³ |
| Selenium Compounds (as Se) | OSHA | PEL | TWA 0.2 mg/m³ |
| Selenium Hexafluoride (SeF6) | OSHA | PEL | TWA 0.05 ppm (0.4 mg/m³) |
| Selenium Hexafluoride (SeF6) | NIOSH | REL | TWA 0.05 ppm |
-
TWA: Time-Weighted Average over an 8-hour workday.
-
REL: Recommended Exposure Limit.
-
PEL: Permissible Exposure Limit. Data sourced from[5][7][10]
Detailed Emergency Protocols
Protocol 1: First Aid for this compound Exposure
Objective: To provide immediate, step-by-step first-aid measures following exposure to SeF4 to minimize injury while awaiting professional medical assistance.
Materials:
-
Emergency eyewash station
-
Safety shower
-
Soap and water
-
Calcium gluconate gel (for use by trained personnel for suspected HF burns)
-
Access to an emergency phone line
Methodology:
-
General Principles: 1.1. Ensure the scene is safe before approaching the victim. Rescuers must wear appropriate PPE to avoid becoming a second victim. 1.2. Immediately call for emergency medical assistance.[6] 1.3. Provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.[1]
-
Inhalation Exposure: 2.1. Move the victim to an area with fresh air immediately.[1] 2.2. If the victim is not breathing, trained personnel should begin artificial respiration. Use a bag-valve mask or other barrier device; do not perform mouth-to-mouth resuscitation.[7] 2.3. Keep the victim warm and at rest under observation until medical help arrives, as symptoms like pulmonary edema can be delayed.[5][7]
-
Skin Contact: 3.1. Immediately guide the victim to the nearest safety shower. 3.2. Remove all contaminated clothing, shoes, and jewelry while under the shower. 3.3. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1] 3.4. If available and if personnel are trained, apply 2.5% calcium gluconate gel to the affected area, as the hydrolysis of SeF4 forms HF.[4][7]
-
Eye Contact: 4.1. Immediately lead the victim to an eyewash station. 4.2. Hold the eyelids open and flush the eyes continuously with a gentle stream of water for at least 15-20 minutes.[1][7] 4.3. Ensure the victim rolls their eyes to rinse all surfaces. 4.4. Do not allow the victim to rub their eyes.
-
Ingestion: 5.1. If the victim is conscious and able to swallow, have them rinse their mouth with water.[1] 5.2. Do NOT induce vomiting.[6] 5.3. If the victim is unconscious or convulsing, do not give anything by mouth.[1]
Protocol 2: Minor Spill Cleanup (<5g, in a fume hood)
Objective: To safely contain, neutralize, and dispose of a small quantity of spilled SeF4.
Materials:
-
Full PPE: 2 pairs of chemical-resistant gloves, chemical splash goggles, face shield, lab coat.
-
Dry, inert absorbent material (sand, vermiculite, diatomaceous earth).
-
Scoop or other non-sparking tools.
-
Sealable, labeled hazardous waste container (dry and made of compatible material).
-
Plastic bags for contaminated PPE disposal.
Methodology:
-
Preparation: 1.1. Alert others in the area and restrict access. 1.2. Confirm the fume hood is operational. Keep the sash at the lowest practical height. 1.3. Assemble all necessary cleanup materials.
-
Containment and Absorption: 2.1. Working cautiously, gently cover the spilled solid SeF4 with a generous amount of dry, inert absorbent material.[8] 2.2. Avoid creating dust. Do not pour the absorbent from a height. 2.3. Ensure there is no water in the vicinity of the spill.
-
Collection: 3.1. Using a non-sparking scoop, carefully collect the absorbent material and spilled chemical. 3.2. Place the mixture directly into the designated hazardous waste container.[8] 3.3. Avoid any mechanical action that could generate dust or heat.
-
Final Decontamination: 4.1. Once all visible material is collected, decontaminate the scoop and the spill surface. Wipe the area with a cloth lightly dampened with mineral oil to collect any remaining residue, followed by a standard lab detergent and water cleaning. Ensure the area is thoroughly dried afterward. 4.2. Place all used cleaning materials (cloths, etc.) into the hazardous waste container.
-
Waste and PPE Disposal: 5.1. Securely seal the hazardous waste container. 5.2. Carefully remove PPE, avoiding self-contamination. Place disposable PPE into a labeled plastic bag for hazardous waste disposal. 5.3. Wash hands and forearms thoroughly with soap and water. 5.4. Arrange for pickup of the hazardous waste according to your institution's procedures.
Visualizations
Caption: Workflow for SeF4 Exposure First Aid Response.
Caption: Logical Flow for this compound Spill Response.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 13465-66-2 [smolecule.com]
- 3. This compound | F4Se | CID 123311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selenium Hexafluoride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. nj.gov [nj.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Selenium Hexafluoride | SeF6 | CID 24558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Selenium [cdc.gov]
Technical Support Center: Improving the Selectivity of Fluorination with SeF4
Welcome to the technical support center for utilizing Selenium Tetrafluoride (SeF4) in fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving selectivity, troubleshooting common issues, and implementing safe and effective experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during fluorination reactions with SeF4.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Reagent: SeF4 is sensitive to moisture. Contamination with water will deactivate the reagent. | Ensure SeF4 is handled under strictly anhydrous conditions. Use freshly prepared or properly stored reagent. |
| Insufficient Reagent: Stoichiometry is critical for complete conversion. | Use a slight excess of SeF4 (1.1-1.5 equivalents) to drive the reaction to completion. | |
| Low Reaction Temperature: The activation energy for the reaction may not be met. | Gradually and cautiously increase the reaction temperature. Note that some reactions require heating to proceed at a reasonable rate. | |
| Formation of Elimination Byproducts (e.g., Alkenes from Alcohols) | Reaction Conditions: The generation of hydrogen fluoride (HF) during the reaction can promote elimination, especially under basic conditions. | - Add a mild, non-nucleophilic base like pyridine to scavenge the in-situ generated HF. The SeF4-pyridine complex is known to suppress rearrangement and polymerization side reactions. - Consider using a less polar, non-coordinating solvent. |
| Substrate Structure: Secondary and tertiary alcohols are more prone to elimination. | For sensitive substrates, the use of the SeF4-pyridine complex at lower temperatures is highly recommended. | |
| Rearrangement of the Carbon Skeleton | Carbocationic Intermediates: The reaction mechanism may involve carbocationic intermediates, which are susceptible to rearrangement. | The use of a SeF4-pyridine complex can minimize the formation of discrete carbocationic intermediates, thus reducing the likelihood of rearrangements.[1] |
| Polymerization of the Starting Material | Acid-Catalyzed Polymerization: The HF generated during the reaction can catalyze the polymerization of sensitive substrates, such as some alcohols. | The addition of pyridine is effective in preventing polymerization by neutralizing the HF byproduct.[1] |
| Reaction with Glassware | Hydrolysis of SeF4: SeF4 reacts with moisture, including residual water on glassware, to produce HF, which can etch glass. | - Ensure all glassware is thoroughly flame-dried or oven-dried before use. - Conduct reactions in inert plasticware (e.g., Teflon) or minimize reaction times in glass apparatus to a few hours.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using SeF4 over other fluorinating agents like SF4 or DAST?
A1: SeF4 offers several advantages:
-
Milder Reaction Conditions: It can often be used under less harsh conditions compared to Sulfur Tetrafluoride (SF4).[2]
-
Physical State: SeF4 is a liquid at room temperature, making it easier to handle and measure than the gaseous SF4.[2]
-
Selectivity: With the use of additives like pyridine, SeF4 can exhibit high selectivity, particularly in the fluorination of alcohols where side reactions are a concern.[1]
Q2: What are the primary functional groups that can be fluorinated with SeF4?
A2: SeF4 is a versatile fluorinating agent for the conversion of:
-
Ketones and aldehydes to geminal difluorides.[1]
Q3: What safety precautions should be taken when working with SeF4?
A3: SeF4 is a reactive and toxic substance. The following safety precautions are essential:
-
Work in a well-ventilated fume hood.
-
Use personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle under anhydrous conditions: SeF4 reacts with water to produce toxic and corrosive HF gas.[1]
-
Avoid contact with glassware for extended periods to prevent etching.[1]
-
Quenching: Reactions should be quenched carefully by pouring the reaction mixture onto ice water.
Q4: How can I improve the selectivity of alcohol fluorination and avoid side reactions?
A4: The formation of a 1:1 donor-acceptor complex between SeF4 and pyridine is highly effective in improving the selectivity of alcohol fluorination.[1] This complex minimizes side reactions such as rearrangements and polymerization by scavenging the hydrogen fluoride (HF) that is produced during the reaction.[1]
Q5: What is the typical workup procedure for a reaction involving SeF4?
A5: A general workup procedure involves:
-
Carefully pouring the cooled reaction mixture onto ice water to quench the excess SeF4 and its byproducts.
-
Separating the organic layer.
-
Washing the organic layer with water and/or a dilute aqueous base (e.g., NaHCO3 solution) to remove any residual acidic byproducts.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Removing the solvent under reduced pressure.
-
Purifying the crude product by distillation or column chromatography.
Data Presentation
The following table summarizes representative yields for the fluorination of various functional groups with SeF4.
| Substrate | Functional Group | Product | Reagent/Conditions | Yield (%) |
| Cyclohexanone | Ketone | 1,1-Difluorocyclohexane | SeF4 in 1,1,2-trichloro-1,2,2-trifluoroethane, reflux | 70%[1] |
| Benzyl alcohol | Primary Alcohol | Benzyl fluoride | SeF4-pyridine complex in 1,1,2-trichloro-1,2,2-trifluoroethane, rt | 100%[1] |
| Carboxylic Acid | Carboxylic Acid | Acyl fluoride | SeF4-pyridine complex | High yields (generally)[1] |
Experimental Protocols
Protocol 1: Geminal Difluorination of a Ketone (Cyclohexanone)
This protocol describes the conversion of cyclohexanone to 1,1-difluorocyclohexane.[1]
Materials:
-
This compound (SeF4)
-
Cyclohexanone
-
1,1,2-trichloro-1,2,2-trifluoroethane (or other suitable anhydrous solvent)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ice
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve SeF4 (15.5 g, 0.1 mol) in 125 mL of 1,1,2-trichloro-1,2,2-trifluoroethane.
-
Prepare a solution of cyclohexanone (10 g, 0.1 mol) in 100 mL of 1,1,2-trichloro-1,2,2-trifluoroethane and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred SeF4 solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 47°C) for 50 minutes.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto ice water in a beaker.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation to obtain 1,1-difluorocyclohexane (boiling point: 98°C). The expected yield is approximately 8.4 g (70%).
Protocol 2: Deoxyfluorination of an Alcohol (Benzyl Alcohol) with Improved Selectivity
This protocol details the selective conversion of benzyl alcohol to benzyl fluoride using the SeF4-pyridine complex to minimize side reactions.[1]
Materials:
-
This compound (SeF4)
-
Pyridine (anhydrous)
-
Benzyl alcohol
-
1,1,2-trichloro-1,2,2-trifluoroethane (or other suitable anhydrous solvent)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ice
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, prepare a solution of SeF4 (15.5 g, 0.1 mol) in 100 mL of 1,1,2-trichloro-1,2,2-trifluoroethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous pyridine (8 g, 0.1 mol) dropwise to the stirred SeF4 solution.
-
Once the addition is complete, allow the mixture to warm to room temperature.
-
Prepare a solution of benzyl alcohol (10.5 g, 0.1 mol) in 100 mL of 1,1,2-trichloro-1,2,2-trifluoroethane and add it to the dropping funnel.
-
Add the benzyl alcohol solution to the SeF4-pyridine complex solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto ice water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation to obtain benzyl fluoride (boiling point: 145°C). The expected yield is approximately 11 g (100%).
Visualizations
References
Technical Support Center: Enhancing SeF4 Reactivity with Catalysts and Additives
Welcome to the technical support center for Selenium Tetrafluoride (SeF4) applications. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on the use of catalysts and additives to modulate the reactivity of SeF4, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of catalysts and additives in reactions with this compound (SeF4)?
A1: Catalysts and additives are primarily used to enhance the rate and selectivity of fluorination reactions involving SeF4. They can activate either the SeF4 molecule or the substrate, leading to milder reaction conditions and improved yields of the desired fluorinated product. For instance, Lewis acids can coordinate to the substrate to make it more susceptible to nucleophilic attack by the fluoride from SeF4. Lewis bases can interact with SeF4, potentially forming more reactive fluorinating species.
Q2: What types of compounds are typically used as catalysts or additives with SeF4?
A2: While the literature on catalysts specifically for SeF4 is not extensive, analogous fluorination chemistry suggests that Lewis acids (e.g., BF3, SbF5, AsF5) and Lewis bases (e.g., pyridine, HF) are potential candidates.[1] Lewis acids can activate carbonyl compounds, making them more susceptible to fluorination.[2][3] Hydrogen fluoride (HF) can act as both a solvent and a catalyst in some fluorination reactions.[1]
Q3: Can a catalyst change the outcome of a reaction with SeF4?
A3: Yes, a catalyst can influence the regioselectivity and stereoselectivity of a fluorination reaction. By coordinating to a specific site on a complex molecule, a catalyst can direct the fluorination to a particular position that might not be favored in the uncatalyzed reaction. Chiral catalysts can be employed to achieve enantioselective fluorination, which is crucial in the synthesis of pharmaceutical compounds.[4]
Q4: Are there any safety concerns when using catalysts and additives with SeF4?
A4: Absolutely. SeF4 is a toxic and corrosive substance that reacts violently with water.[1] The addition of catalysts, especially strong Lewis acids or reactive additives, can intensify the reaction, leading to increased heat generation and potential pressure buildup. It is crucial to conduct all reactions in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and to carefully control the addition of reagents.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | 1. Insufficient reactivity of the substrate. 2. Deactivation of SeF4 by moisture. 3. Inappropriate reaction temperature. | 1. Add a Lewis acid catalyst (e.g., BF3·OEt2) to activate the substrate. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N2 or Ar). Use anhydrous solvents. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of side products (e.g., tars, decomposition) | 1. Reaction temperature is too high. 2. The catalyst is too harsh. 3. Prolonged reaction time. | 1. Lower the reaction temperature. 2. Use a milder Lewis acid or consider a Lewis base additive like pyridine. 3. Monitor the reaction progress by TLC or GC/MS and quench the reaction upon completion. |
| Poor selectivity (e.g., fluorination at the wrong position) | 1. Uncatalyzed reaction is not selective. 2. Steric hindrance near the target site. | 1. Employ a sterically bulky catalyst that can direct the fluorination to the desired position. 2. Modify the substrate to block undesired reactive sites, which can be deprotected after fluorination. |
| Difficulty in product isolation | 1. The product is water-sensitive. 2. The catalyst or its byproducts are difficult to remove. | 1. Use a non-aqueous workup procedure. 2. Choose a catalyst that can be easily removed by filtration or extraction. For example, a solid-supported catalyst. |
Quantitative Data Summary
| Parameter | Uncatalyzed Reaction | Catalyzed/Additive-Enhanced Reaction | Anticipated Improvement |
| Reaction Rate | Slow to moderate | Moderate to fast | Significant increase |
| Reaction Temperature | Often elevated | Room temperature to moderate heating | Reduction in required temperature |
| Yield of Desired Product | Variable, can be low | Generally higher | Moderate to significant increase |
| Selectivity | May be low | Can be high | Significant improvement possible |
Experimental Protocols
Protocol: Catalytic Deoxofluorination of a Carboxylic Acid to an Acyl Fluoride using SeF4 with a Pyridine Additive
This protocol describes a general procedure for the conversion of a carboxylic acid to an acyl fluoride using SeF4 with pyridine as an activating additive.
Materials:
-
Carboxylic acid
-
This compound (SeF4)
-
Anhydrous Pyridine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a fume hood, assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add anhydrous pyridine (1.1 eq) to the solution.
-
In a separate, dry vessel, dissolve SeF4 (1.1 eq) in anhydrous DCM.
-
Transfer the SeF4 solution to the dropping funnel and add it dropwise to the cooled carboxylic acid solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for 19F NMR analysis.
-
Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate. Caution: This should be done slowly and in a fume hood as gas evolution may occur.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acyl fluoride.
-
Purify the crude product by distillation or column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for SeF4 fluorination.
Caption: Troubleshooting logic for SeF4 reactions.
References
Stability of selenium tetrafluoride under different storage conditions
Welcome to the technical support center for selenium tetrafluoride (SeF4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of SeF4 during experiments.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with this compound.
Issue 1: I observe a white solid forming in my SeF4 container or reaction vessel.
-
Question: What is the white solid, and why is it forming?
-
Answer: The white solid is likely selenium dioxide (SeO2), a product of the hydrolysis of SeF4. This indicates that the SeF4 has come into contact with moisture. SeF4 reacts readily and violently with water, so even trace amounts of moisture in the atmosphere or on the surface of your glassware can cause this decomposition.[1] Another possibility, if you are using glass reaction vessels like Pyrex, is a slow reaction between SeF4 and the glass itself, which can also produce selenium dioxide and silicon tetrafluoride (a gas).[1]
Issue 2: My fluorination reaction with SeF4 is giving a low or no yield.
-
Question: Why is my SeF4-mediated fluorination reaction failing?
-
Answer: There are several potential causes for a low-yield fluorination reaction:
-
Degraded Reagent: Your SeF4 may have been compromised by exposure to moisture, leading to the formation of inactive SeO2 and hydrofluoric acid.[1] Always use a fresh, properly stored batch of SeF4 for the best results.
-
Improper Reaction Conditions: While SeF4 is a versatile fluorinating agent, the reaction conditions, such as solvent and temperature, are crucial. Ensure your solvent is anhydrous and compatible with SeF4.
-
Incompatible Glassware: If the reaction is heated for an extended period in a glass vessel, the SeF4 can react with the glass, consuming the reagent.[1]
-
Issue 3: I notice etching or frosting of my glass reaction vessel after a reaction with SeF4.
-
Question: Is it normal for SeF4 to damage glassware?
-
Answer: Yes, this is a known issue. This compound reacts with silicon dioxide (the primary component of glass), especially at elevated temperatures. This reaction produces silicon tetrafluoride (gas) and selenium dioxide (solid), leading to the etching of the glass surface.[1] For prolonged reactions or reactions at high temperatures, it is advisable to use reaction vessels made of more inert materials.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for SeF4 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be kept tightly closed to prevent contact with moisture, which will cause it to hydrolyze. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to maintain purity.
Q2: What materials are compatible and incompatible with this compound?
A:
-
Compatible Materials: For long-term storage and reactions, especially at elevated temperatures, containers made of fluoropolymers such as Polytetrafluoroethylene (PTFE) are recommended. Nickel and its alloys (e.g., Monel) also show good resistance.
-
Incompatible Materials: SeF4 is incompatible with a wide range of common laboratory materials:
Chemical Incompatibility Diagram
This diagram illustrates the key chemical incompatibilities of this compound.
Caption: Chemical compatibility chart for SeF4.
Q3: How can I verify the purity of my this compound before an experiment?
A: The purity of SeF4 can be assessed using several analytical techniques. Given its reactivity, these analyses must be performed under anhydrous conditions.
-
¹⁹F NMR Spectroscopy: This is a powerful technique for assessing the purity of fluorinated compounds. The ⁷⁷Se NMR spectrum of SeF4 shows a triplet of a triplet, which can be used for identification.[3] Impurities such as seleninyl fluoride (SeOF2), a common hydrolysis product, would present a different signal.
-
FTIR Spectroscopy: Infrared spectroscopy can be used to identify SeF4 and its potential decomposition products. The vibrational spectra of SeF4 are well-characterized.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to separate and identify volatile impurities in the SeF4 sample.[5][6]
Q4: What are the primary decomposition products of this compound?
A: The main decomposition products depend on the conditions:
-
In the presence of water: SeF4 hydrolyzes to form selenium dioxide (SeO2) and hydrofluoric acid (HF).[1]
-
Reaction with glass (SiO2): This reaction yields selenium dioxide (SeO2) and silicon tetrafluoride (SiF4).[1]
-
Thermal decomposition: At elevated temperatures, SeF4 can decompose. Studies on related compounds suggest the formation of other selenium fluorides and elemental selenium, although specific pathways and temperature ranges for SeF4 are not well-documented in readily available literature.
Quantitative Data Summary
Quantitative data on the decomposition kinetics of this compound is not widely available in the literature. The reaction with water is generally described as "violent" or "rapid," implying a very fast reaction rate, but specific kinetic parameters are not provided. The reaction with glass is described as "slow." The table below summarizes the known physical and chemical properties.
| Property | Value | Source |
| Chemical Formula | SeF₄ | [7] |
| Molar Mass | 154.954 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 2.77 g/cm³ | [2] |
| Melting Point | -13.2 °C (8.2 °F; 259.9 K) | [2] |
| Boiling Point | 101 °C (214 °F; 374 K) | [2] |
| Hydrolysis Reaction | SeF₄ + 2H₂O → SeO₂ + 4HF | [1] |
| Reactivity with Glass | Slow reaction to form SeO₂ and SiF₄ | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability and Purity
This protocol outlines a method to assess the stability and purity of a sample of this compound, primarily focusing on detecting hydrolysis, the most common degradation pathway. All operations must be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and under a dry, inert atmosphere (e.g., in a glovebox).
Objective: To quantify the purity of a SeF4 sample and identify the presence of common degradation products like seleninyl fluoride (SeOF2) and selenium dioxide (SeO2).
1. Materials and Equipment:
-
This compound (SeF4) sample
-
Anhydrous deuterated solvent compatible with SeF4 (e.g., CDCl3, freshly distilled and stored over molecular sieves)
-
NMR tubes with PTFE caps or flame-sealed
-
Gas-tight syringes
-
Schlenk line or glovebox
-
NMR spectrometer (with ¹⁹F and ¹H capabilities)
-
FTIR spectrometer with a gas-tight cell
-
GC-MS instrument
2. Procedure:
Part A: Sample Preparation (Inert Atmosphere)
-
Visual Inspection: Before opening the container, visually inspect the SeF4. Note the presence of any white solid (potential SeO2).
-
Transfer: In a glovebox or under a positive pressure of inert gas, carefully transfer an aliquot of the SeF4 sample into a pre-weighed, oven-dried vial using a gas-tight syringe.
-
NMR Sample Preparation:
-
In the inert atmosphere, add a known volume of anhydrous deuterated solvent to the vial containing the SeF4.
-
Using a gas-tight syringe, transfer the solution to an NMR tube.
-
Securely cap the NMR tube with a PTFE cap and wrap with parafilm, or flame-seal the tube for the most rigorous exclusion of moisture.
-
Part B: Analytical Methods
-
¹⁹F NMR Spectroscopy:
-
Acquire a quantitative ¹⁹F NMR spectrum.
-
The signal for SeF4 should appear as a complex multiplet.
-
Look for other fluorine-containing species. Seleninyl fluoride (SeOF2), a primary hydrolysis intermediate, will have a distinct chemical shift.
-
Integrate the peaks corresponding to SeF4 and any impurities to determine their relative molar ratio.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
The presence of a broad peak corresponding to HF (often complexed with the solvent) is a strong indicator of hydrolysis.
-
-
FTIR Spectroscopy:
-
If using a gas-tight cell, a vapor-phase IR spectrum can be obtained.
-
Compare the obtained spectrum with literature reference spectra for SeF4 to confirm its identity and detect gaseous impurities like SiF4 (if glass was in contact) or HF.
-
-
GC-MS Analysis:
3. Data Interpretation:
-
Purity Calculation: From the ¹⁹F NMR spectrum, calculate the purity of SeF4 as the ratio of the integral of the SeF4 signal to the sum of all fluorine-containing signals.
-
Identification of Degradation Products: Use the chemical shifts in NMR, characteristic absorption bands in FTIR, and mass-to-charge ratios in MS to identify impurities like SeOF2, HF, and SiF4.
-
Stability Assessment: For a time-course study, repeat the analysis on samples stored under specific conditions (e.g., different temperatures, controlled humidity) at regular intervals to monitor the rate of degradation.
References
- 1. Buy this compound | 13465-66-2 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CCIX.—On this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: In-Situ Generation of SeF4 for Safer Handling
Welcome to the technical support center for the in-situ generation and use of Selenium Tetrafluoride (SeF4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safer handling protocols, troubleshooting common experimental issues, and answering frequently asked questions related to this powerful fluorinating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SeF4) and what are its primary applications in organic synthesis?
A1: this compound (SeF4) is an inorganic compound that serves as a fluorinating agent in organic synthesis. It is a colorless liquid that reacts readily with water.[1] Its primary use is in the conversion of alcohols to alkyl fluorides, carboxylic acids to acyl fluorides, and carbonyl compounds to gem-difluorides.[1][2] An advantage of SeF4 over the more commonly known Sulfur Tetrafluoride (SF4) is that it is a liquid rather than a gas, and reactions can often be carried out under milder conditions.[1]
Q2: Why is the in-situ generation of SeF4 recommended for safer handling?
A2: SeF4 is a hazardous substance. Direct handling and storage of SeF4 pose significant safety risks due to its reactivity and toxicity. In-situ generation, which involves synthesizing the reagent in the same vessel or in close succession to its use, minimizes the need for isolation, purification, and storage of the hazardous material. This approach significantly reduces the risk of exposure and accidental release. While the precursors for in-situ generation may also be hazardous, this method avoids handling SeF4 in its pure, isolated form.
Q3: What are the common precursors for the synthesis of SeF4?
A3: Several methods for the synthesis of SeF4 have been reported. One of the earliest methods involves the direct fluorination of selenium with elemental fluorine.[1] However, for laboratory-scale synthesis with more manageable reagents, the fluorination of selenium dioxide with sulfur tetrafluoride is a common approach.[1] Another method involves the reaction of elemental selenium with chlorine trifluoride.[1][2]
Q4: What are the primary hazards associated with SeF4 and its precursors?
A4: SeF4 is toxic and reacts violently with water, producing hydrogen fluoride (HF), which is highly corrosive and toxic. Precursors such as chlorine trifluoride (ClF3) are extremely reactive and must be handled with extreme care, avoiding contact with organic compounds and moisture.[2] Due to the hazardous nature of these chemicals, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, must be worn.
Q5: Are there safer alternatives to SeF4 for deoxyfluorination reactions?
A5: Yes, due to the hazardous nature of reagents like SF4 and SeF4, a variety of safer fluorinating agents have been developed. These include diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and N-fluorobenzenesulfonimide (NFSI).[3][4][5] More recent developments have led to even safer and more stable crystalline reagents like XtalFluor-E and XtalFluor-M.[3] These reagents are often preferred for their ease of handling and reduced safety risks.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the in-situ generation and use of SeF4 for fluorination reactions.
Problem 1: Low or no yield of the fluorinated product.
| Possible Cause | Recommended Solution |
| Inactive Fluorinating Reagent | Ensure that the precursors for SeF4 generation are of high purity and handled under strictly anhydrous conditions. Moisture can lead to the decomposition of SeF4 and the formation of unreactive byproducts. |
| Incomplete Generation of SeF4 | The reaction between the precursors may be incomplete. For the reaction of Se with ClF3, ensure the rate of addition of ClF3 is controlled to maintain the optimal reaction temperature (around 90°C) for quantitative formation of SeF4.[2] |
| Substrate Reactivity | The substrate (e.g., alcohol, ketone) may be too sterically hindered or electronically deactivated for fluorination under the chosen conditions. Consider increasing the reaction temperature or reaction time. |
| Reaction Quenching | Premature quenching of the reaction can lead to low yields. Ensure the reaction has gone to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC-MS) before quenching. |
Problem 2: Formation of significant side products (e.g., elimination products, ethers).
| Possible Cause | Recommended Solution |
| Reaction Temperature | High reaction temperatures can favor elimination pathways, especially for secondary and tertiary alcohols. Try running the reaction at a lower temperature for a longer duration. |
| Presence of Water | Traces of water can lead to the formation of HF, which can catalyze side reactions. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Substrate Structure | Substrates prone to carbocation rearrangement may lead to a mixture of products. The mechanism of fluorination with SeF4 can have both SN1 and SN2 characteristics. |
| Excess Fluorinating Agent | Using a large excess of SeF4 might lead to over-fluorination or decomposition of the desired product. Use a stoichiometric amount or a slight excess of the in-situ generated reagent. |
Problem 3: Difficulty in controlling the exothermicity of the SeF4 generation.
| Possible Cause | Recommended Solution |
| Rapid Addition of Reagents | The reaction to generate SeF4, for instance from Se and ClF3, can be highly exothermic.[2] The rate of addition of the more reactive precursor (e.g., ClF3) should be carefully controlled to maintain a steady reaction temperature. |
| Inadequate Cooling | Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat) to dissipate the heat generated during the reaction. |
Experimental Protocols
The following is a general procedure for the synthesis of SeF4 and its subsequent use in the deoxyfluorination of a ketone, based on reported methods.[2] Extreme caution should be exercised when handling the reagents mentioned.
Part A: Synthesis of this compound (SeF4)
Materials:
-
Selenium (Se) powder
-
Chlorine trifluoride (ClF3)
-
Anhydrous reaction vessel with a dropping funnel and a condenser
Procedure:
-
Place selenium powder in the reaction vessel.
-
Carefully add chlorine trifluoride dropwise to the selenium. The reaction is exothermic.
-
Control the rate of addition of ClF3 to maintain the reaction temperature at approximately 90°C.[2]
-
The reaction is complete when all the selenium has reacted. The resulting product is crude SeF4.
Part B: Deoxyfluorination of Cyclohexanone with SeF4
Materials:
-
Cyclohexanone
-
This compound (from Part A)
-
1,1,2-trichloro-1,2,2-trifluoroethane (anhydrous)
-
Ice water
-
Sodium sulfate (Na2SO4)
Procedure:
-
In a separate flask, dissolve the crude SeF4 in anhydrous 1,1,2-trichloro-1,2,2-trifluoroethane.
-
Add a solution of cyclohexanone in the same solvent dropwise to the stirred SeF4 solution at room temperature.
-
After the addition is complete, heat the mixture at reflux for approximately 50 minutes.[2]
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto ice water to quench the reaction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and distill to obtain the gem-difluorocyclohexane product.[2]
Data Presentation
| Reactant | Reagent | Product | Yield | Boiling Point | Reference |
| Cyclohexanone | SeF4 | 1,1-Difluorocyclohexane | 70% | 98°C | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of SeF4 and its use in deoxyfluorination.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low product yield in fluorination reactions.
References
- 1. Oxidative Fluorination of Selenium and Tellurium Compounds using a Thermally Stable Phosphonium SF5 − Salt Accessible from SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quenching Procedures for Selenium Tetrafluoride Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with selenium tetrafluoride (SeF₄). It focuses on safe and effective quenching procedures for reactions utilizing this powerful but hazardous fluorinating agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound reactions?
A1: The primary hazards stem from the high reactivity of SeF₄ with protic solvents, especially water. Key risks include:
-
Violent Reaction with Water: SeF₄ reacts violently with water, which can cause splashing and a rapid increase in temperature and pressure.[1]
-
Generation of Toxic Hydrogen Fluoride (HF): The hydrolysis of SeF₄ produces highly toxic and corrosive hydrogen fluoride gas and hydrofluoric acid.[1] Inhalation of HF can be fatal, and skin contact requires immediate and specialized medical attention.
-
Formation of Toxic Selenium Byproducts: The reaction of SeF₄ with water produces selenium dioxide (SeO₂) and subsequently selenous acid (H₂SeO₃).[2] Selenium compounds are toxic if ingested or inhaled.
-
Corrosive Nature: Both SeF₄ and its hydrolysis product, hydrofluoric acid, are highly corrosive to many materials, including glass.[1]
Q2: What is the recommended general procedure for quenching a reaction containing unreacted SeF₄?
A2: Based on documented laboratory procedures, a common and effective method is controlled hydrolysis by slowly adding the reaction mixture to a large excess of ice or ice-water with vigorous stirring. One published example describes pouring the reaction solution onto ice water. This method serves to rapidly cool the reaction and dilute the toxic byproducts (HF and selenium compounds) as they form. Following the quench, the organic layer is separated.
Q3: Can I use a basic solution, like sodium bicarbonate, to directly quench the reaction?
A3: While basic solutions are used to neutralize acidic byproducts during a workup, directly quenching unreacted SeF₄ with an aqueous base is not recommended without further specific guidance from literature. The initial reaction with water is highly exothermic and rapid; adding a base could potentially increase the initial vigor of the reaction. A safer approach is to first perform a controlled hydrolysis with ice/water and then use a mild base, such as sodium bicarbonate solution, to neutralize the resulting acidic aqueous layer.
Q4: My reaction solvent is water-miscible (e.g., THF, acetonitrile). How does this affect the quenching procedure?
A4: If your solvent is water-miscible, pouring the reaction mixture into ice-water will not result in two distinct layers for separation. In this case, after quenching, you will need to perform an extraction with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to isolate your product. Be aware that this may require multiple extractions to ensure complete recovery of your compound. It is often safer to remove the water-miscible solvent via rotary evaporation before the workup if the product is stable enough.
Q5: How do I safely dispose of the aqueous waste generated from the quench?
A5: The aqueous waste will contain hydrofluoric acid and dissolved selenium compounds, making it hazardous. It must be neutralized and treated according to your institution's hazardous waste disposal protocols. Typically, this involves neutralizing the acid with a base (e.g., calcium hydroxide or sodium bicarbonate) and then treating the solution to precipitate the selenium. Do not pour this waste down the drain.
Troubleshooting Guides
Issue 1: A solid precipitate forms during the quench, making separation difficult.
-
Possible Cause: The selenium byproduct, selenium dioxide (SeO₂), may have limited solubility in the quenching medium.
-
Solution:
-
Attempt to dissolve the solid by adding more water to the separatory funnel.
-
If the solid persists, perform a filtration after the initial separation of the organic and aqueous layers. The solid can be washed with a small amount of the organic extraction solvent to recover any adsorbed product.
-
Ensure the aqueous layer is basic enough to keep selenous acid in its more soluble salt form before extraction.
-
Issue 2: An emulsion forms between the organic and aqueous layers during the workup.
-
Possible Cause: Emulsions can form due to the presence of finely divided solids or compounds that act as surfactants.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution), which can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool may be effective.
-
Issue 3: After quenching and separation, the organic layer remains acidic.
-
Possible Cause: Incomplete removal of hydrofluoric acid from the organic layer.
-
Solution:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently, as this neutralization will produce carbon dioxide gas.
-
Continue the bicarbonate washes until the aqueous layer is no longer acidic (test with pH paper).
-
Follow with a final wash with brine to remove residual water before drying the organic layer.
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Quenching Medium | Ice or Ice/Water | Use a large excess relative to the reaction volume. |
| Addition Method | Slow, controlled addition of the reaction mixture to the quencher | Ensures efficient heat dissipation. |
| Agitation | Vigorous stirring | Promotes mixing and prevents localized heat buildup. |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) Solution | Use for subsequent washes after the initial quench. |
Experimental Protocols
Protocol 1: Standard Quenching of a this compound Reaction in a Water-Immiscible Solvent
-
Preparation: In a separate flask, prepare a mixture of crushed ice and water. The volume should be at least 5-10 times the volume of the reaction mixture. Place this flask in an ice bath and ensure it is being stirred vigorously.
-
Quenching: Slowly and carefully, add the cooled reaction mixture dropwise via an addition funnel or pipette to the stirred ice/water. Maintain a slow addition rate to control the exotherm.
-
Separation: Once the addition is complete, transfer the entire mixture to a separatory funnel. Allow the layers to separate.
-
Extraction & Neutralization: Drain the lower aqueous layer. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Repeat until the aqueous wash is neutral or basic. Vent the funnel frequently.
-
Brine (saturated NaCl solution).
-
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to isolate the crude product.
Logical Workflow for Quenching SeF₄ Reactions
Caption: Decision workflow for quenching and working up SeF₄ reactions.
References
Validation & Comparative
A Comparative Guide to Selenium Tetrafluoride and Sulfur Tetrafluoride as Deoxofluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of selenium tetrafluoride (SeF4) and sulfur tetrafluoride (SF4), two potent deoxofluorinating agents used in synthetic chemistry. The selection of an appropriate fluorinating agent is critical for the successful synthesis of fluorinated organic compounds, which are of increasing importance in pharmaceuticals, agrochemicals, and materials science. This document outlines the performance, handling, and safety profiles of SeF4 and SF4, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Physical and Chemical Properties
A primary distinction between SeF4 and SF4 lies in their physical states at standard conditions. SeF4 is a colorless liquid, while SF4 is a colorless gas.[1][2] This fundamental difference significantly impacts their handling, storage, and the equipment required for reactions.
| Property | This compound (SeF4) | Sulfur Tetrafluoride (SF4) |
| Molecular Weight | 154.96 g/mol [3] | 108.06 g/mol [2] |
| Physical State | Colorless Liquid[1] | Colorless Gas[4] |
| Melting Point | -9.5 °C[5] | -121.0 °C[2] |
| Boiling Point | 105 °C[5] | -38.0 °C[2] |
| Density | 2.75 g/cm³[5] | 1.92 g/cm³ (liquid at -73°C)[2] |
| Reactivity with Water | Reacts violently, releasing toxic hydrogen fluoride gas.[3] | Reacts vigorously, yielding toxic fluoride and sulfur oxide fumes.[4][6] |
Reactivity and Application Scope
Both SeF4 and SF4 are versatile reagents for the deoxofluorination of various oxygen-containing functional groups, most notably converting carbonyls and alcohols to geminal difluorides and monofluorides, respectively, and carboxylic acids to trifluoromethyl groups.[1][7] However, SeF4 often demonstrates higher reactivity, allowing for milder reaction conditions.[1]
Fluorination of Carbonyl Compounds (Aldehydes & Ketones)
SeF4 and SF4 are highly effective for converting aldehydes and ketones into the corresponding geminal difluorides. A significant advantage of SeF4 is its ability to perform this transformation cleanly at lower pressures and often without the need for an external hydrogen fluoride (HF) catalyst, which is frequently required for SF4 reactions.[3][8]
| Substrate Type | Reagent | Conditions | Yield (%) | Citation(s) |
| Aldehydes & Ketones | SeF4 | Lower pressures, no external HF needed | High | [3] |
| Aldehydes & Ketones | SF4 | Often requires HF catalyst; High pressure (≥ 8 atm) may be needed if uncatalyzed | Moderate to High | [7][8] |
Fluorination of Carboxylic Acids
The conversion of carboxylic acids to trifluoromethyl compounds is a key application for both reagents. SeF4 can initially convert carboxylic acids to acyl fluorides in high yields (60-90%).[3] For highly activated benzoic acids, SeF4 can proceed to form the trifluoromethyl derivative under temperatures lower than those required for SF4.[3] SF4 is also widely used for this transformation, though it may require more forcing conditions.[7][9]
| Substrate Type | Reagent | Product | Conditions | Yield (%) | Citation(s) |
| Aliphatic/Aromatic Carboxylic Acids | SeF4 | Acyl Fluoride | Reflux | 60-90 | [3] |
| Activated Benzoic Acids | SeF4 | Trifluoromethyl Derivative | Lower temperature than SF4 | Not specified | [3] |
| Carboxylic Acids | SF4 | Trifluoromethyl Derivative | Elevated temperature, often with HF | Varies widely | [7][10] |
Fluorination of Alcohols
The utility of SF4 for fluorinating simple aliphatic alcohols is limited, often resulting in ethers as the main product with low yields of the desired fluoroalkanes.[11] Its effectiveness increases with the acidity of the alcohol.[11] SeF4 is also used for fluorinating alcohols, and like SF4, benefits from more acidic substrates.[1] For sensitive substrates like non-fluorinated benzylic alcohols, SF4 can cause extensive polymerization unless reactions are run at low temperatures with an HF scavenger.[11]
| Substrate Type | Reagent | Conditions | Yield (%) | Notes | Citation(s) |
| Simple Aliphatic Alcohols | SF4 | Varies | Low | Main product is often alkyl ether. | [11] |
| Polyfluorinated Alcohols | SF4 | 100-140°C, 6-10 h | 65-100 | High yields for acidic alcohols. | [11] |
| Benzylic Alcohols | SF4 | -50°C, with Et3N or pyridine | 18-35 | Low temperature and HF scavenger needed to prevent polymerization. | [11] |
| Alcohols (General) | SeF4 | Milder conditions than SF4 | Not specified | Effective fluorinating agent. | [1] |
Experimental Protocols & Methodologies
The differing physical states of SeF4 and SF4 necessitate distinct experimental setups.
General Protocol for Fluorination with SeF4 (Liquid)
-
Apparatus: A standard glass reflux apparatus can be used, although SeF4 is known to react slowly with Pyrex glass.[3] For reactions at elevated temperatures or with valuable substrates, a fluoropolymer (e.g., FEP or PFA) or stainless steel reactor is recommended. All operations must be conducted in a well-ventilated fume hood.
-
Procedure:
-
The organic substrate is dissolved in an inert solvent (if necessary) in the reaction flask.
-
Liquid SeF4 is carefully added to the reaction mixture.
-
The reaction is heated to the desired temperature (e.g., reflux) and monitored by an appropriate technique (e.g., GC-MS, NMR).
-
-
Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is carefully quenched, often by pouring it onto ice or a cold, dilute aqueous base.
-
The solid by-product, selenium dioxide (SeO2), is non-volatile and can be easily removed by filtration, simplifying purification.[3]
-
The organic product is extracted, dried, and purified using standard methods like distillation or chromatography.
-
General Protocol for Fluorination with SF4 (Gas)
-
Apparatus: Due to its gaseous nature and high pressure, reactions with SF4 require specialized equipment, typically a stainless steel or Hastelloy autoclave or pressure vessel.[7][11] A vacuum manifold system is needed for transferring the gas. All operations must be performed in a dedicated, well-ventilated fume hood.
-
Procedure:
-
The organic substrate and any solvent or catalyst (e.g., anhydrous HF) are placed in the pressure vessel.
-
The vessel is sealed, cooled in a cold bath (e.g., -78°C, dry ice/acetone), and evacuated.[11]
-
A measured amount of SF4 gas is condensed into the cold reactor.[11]
-
The vessel is allowed to warm to room temperature and then heated to the required reaction temperature (e.g., 85-90°C) for several hours.[11]
-
-
Work-up and Purification:
-
After the reaction, the autoclave is cooled thoroughly.
-
Excess SF4 and volatile by-products (SOF2, HF) are carefully vented through a scrubber containing an aqueous alkali solution (e.g., KOH).[11]
-
The remaining residue is dissolved in a suitable organic solvent and washed with water or aqueous base to remove residual acids.[11]
-
The organic product is then dried and purified.
-
Reaction Mechanism and Workflow
The deoxofluorination of a carbonyl compound by both SeF4 and SF4 is believed to proceed through a similar pathway. The mechanism involves the initial coordination of the carbonyl oxygen to the selenium or sulfur center, followed by the formation of an intermediate species. Subsequent nucleophilic attack by fluoride ions leads to the final geminal difluoride product.
Caption: Generalized deoxofluorination pathway for carbonyls using SeF4 or SF4.
Safety and Handling
Both SeF4 and SF4 are highly toxic, corrosive, and moisture-sensitive compounds that demand stringent safety protocols.[3][4] They react with water to produce highly toxic and corrosive hydrogen fluoride (HF).
| Hazard Category | This compound (SeF4) | Sulfur Tetrafluoride (SF4) |
| Primary Hazard | Corrosive and toxic liquid.[3] | Highly toxic and corrosive gas.[4][12] |
| Toxicity | Toxic if swallowed or inhaled.[3] Can cause severe irritation and burns upon contact.[3] | Highly toxic by inhalation.[4] Strong irritant to skin, eyes, and mucous membranes.[4] Can cause pulmonary edema.[6] |
| Exposure Limit | Not specified in search results. | ACGIH Ceiling Limit: 0.1 ppm.[13][14] |
| Handling | Handled as a corrosive liquid in a fume hood.[3] | Requires specialized gas handling equipment and pressure vessels.[7] Gas detectors are recommended.[13] |
| PPE | Chemical-resistant gloves, safety goggles, face shield, lab coat.[3] | Gas-tight chemical protection suit with self-contained breathing apparatus (SCBA) for emergencies.[6] Cold-insulating gloves for handling cylinders.[6] |
| Incompatibilities | Water, moist air.[3] | Water, steam, strong acids, oxygen difluoride.[4][14] |
Emergency Procedures:
-
Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.[4][15]
-
Skin Contact: Remove contaminated clothing. Flush the affected area thoroughly with water. For SF4, frostbite is also a risk.[4][6] For SeF4, wash with soap and plenty of water.[15] In all cases, seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes. Seek immediate medical attention.[4][15]
Summary: SeF4 vs. SF4 at a Glance
| Feature | This compound (SeF4) | Sulfur Tetrafluoride (SF4) |
| Advantages | - Liquid state simplifies handling (no gas lines).[1]- Often requires milder reaction conditions (lower T/P).[1]- Solid, non-volatile by-product (SeO2) is easy to remove.[3]- Can be more efficient for certain transformations.[3] | - Less expensive reagent.[7]- Well-established in a wide range of applications.[8][16]- Lower molecular weight. |
| Disadvantages | - Higher cost.- Selenium compounds are generally highly toxic.- Reacts with glass labware over time.[3] | - Hazardous gas requiring specialized, high-pressure equipment.[7]- Reactions often require higher temperatures and pressures.[8]- Gaseous by-products (SOF2, HF) require scrubbing.[11]- Can cause polymerization with sensitive substrates.[11] |
Conclusion
Both this compound and sulfur tetrafluoride are powerful deoxofluorinating agents with broad synthetic utility.
-
Sulfur Tetrafluoride (SF4) remains a workhorse reagent, particularly for industrial-scale applications where its lower cost is a significant advantage. However, its use is constrained by the need for specialized high-pressure equipment and its hazardous gaseous nature.
-
This compound (SeF4) presents a compelling alternative, especially for laboratory-scale synthesis and for substrates requiring milder conditions. Its liquid state simplifies handling, and the ease of removing its solid by-product can streamline purification.[1][3] For drug development professionals and researchers working on complex molecules, the higher reactivity and milder conditions offered by SeF4 may justify its higher cost and provide a more efficient route to desired fluorinated products.
The choice between SeF4 and SF4 will ultimately depend on the specific reaction, the scale of the synthesis, the sensitivity of the substrate, and the available laboratory infrastructure and safety equipment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. Buy this compound | 13465-66-2 [smolecule.com]
- 4. SULFUR TETRAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
- 6. ICSC 1456 - SULFUR TETRAFLUORIDE [inchem.org]
- 7. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. ODM. Is Sulfur Tetrafluoride Gas Toxic? [taiyugas.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. nj.gov [nj.gov]
- 15. Page loading... [guidechem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Deoxyfluorination Reagents: SeF4 vs. SF4 in Organic Synthesis
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating biological activity and enhancing pharmaceutical properties. This guide provides an objective comparison of two key deoxyfluorinating agents: selenium tetrafluoride (SeF4) and sulfur tetrafluoride (SF4), with a focus on their practical advantages, experimental data, and handling considerations in organic synthesis.
Introduction to Deoxyfluorinating Agents
Deoxyfluorination, the conversion of hydroxyl and carbonyl functionalities to C-F bonds, is a cornerstone of organofluorine chemistry. Sulfur tetrafluoride (SF4) has long been a workhorse in this field, valued for its ability to efficiently fluorinate a wide range of substrates.[1][2] However, its gaseous nature and high reactivity necessitate specialized equipment and stringent safety protocols.[1] this compound (SeF4), a liquid analogue, has emerged as a compelling alternative, offering distinct advantages in terms of handling and reaction conditions.[3] This guide will delve into a detailed comparison of these two reagents to inform your selection process.
At a Glance: Key Differences Between SeF4 and SF4
| Feature | This compound (SeF4) | Sulfur Tetrafluoride (SF4) |
| Physical State | Colorless liquid[3] | Colorless gas[1] |
| Boiling Point | 106 °C | -38 °C[4] |
| Handling | Can be handled in standard laboratory glassware at atmospheric pressure.[5] | Requires specialized high-pressure autoclaves or continuous flow reactors due to its gaseous nature and high pressure requirements.[4][6] |
| Reaction Conditions | Generally milder; reactions often proceed at atmospheric pressure and moderate temperatures.[3] | Often requires elevated temperatures and high pressures, and frequently necessitates the use of HF as a catalyst or solvent.[4] |
| Byproducts | Forms solid, non-volatile selenium dioxide (SeO2), which is easily removed by filtration. | Hydrolyzes to form hazardous and corrosive hydrogen fluoride (HF) and sulfur dioxide (SO2) gases.[1] |
| Reactivity | Effectively fluorinates alcohols, aldehydes, ketones, and carboxylic acids.[3] | A powerful fluorinating agent for a wide range of oxygen-containing functional groups.[1][2] |
Performance Comparison: Experimental Data
Table 1: Fluorination of Alcohols
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Benzyl alcohol | SeF4/Pyridine | 1,1,2-trichloro-1,2,2-trifluoroethane, rt, 1 h | Benzyl fluoride | 100% | [5] |
| 2,2-Dinitropropane-1,3-diol | SF4 | 85-90°C, 8 h, stainless steel autoclave | 1,3-Difluoro-2,2-dinitropropane | Not specified | [6] |
| Pentafluorobenzyl alcohol | SF4 | 85°C, 20 h | 1,2,3,4,5-Pentafluoro-6-(fluoromethyl)benzene | 80% | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol | SF4 | 150°C, 8 h, Hastelloy-lined pressure vessel | 1,1,1,3,3,3-Hexafluoro-2-fluoro-2-phenylpropane | Not specified | [6] |
Table 2: Fluorination of Ketones
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Cyclohexanone | SeF4 | 1,1,2-trichloro-1,2,2-trifluoroethane, reflux (47°C), 50 min | 1,1-Difluorocyclohexane | 70% | [5] |
Observation: The data indicates that SeF4 can achieve high yields under significantly milder conditions (room temperature to reflux at 47°C) and at atmospheric pressure, whereas SF4 often requires high temperatures (85-150°C) and specialized pressure vessels.
Experimental Protocols
Fluorination of Benzyl Alcohol using SeF4
Materials:
-
This compound (SeF4)
-
Pyridine
-
Benzyl alcohol
-
1,1,2-trichloro-1,2,2-trifluoroethane (solvent)
-
Glass reaction vessel with magnetic stirrer
-
Ice water bath
Procedure:
-
To a stirred solution of SeF4 (15.5 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) at 0°C, add pyridine (8 g, 0.1 mol) dropwise.[5]
-
Once the addition is complete, allow the mixture to warm to room temperature.[5]
-
Add a solution of benzyl alcohol (10.5 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL).[5]
-
After 1 hour, pour the solution onto ice water.[5]
-
Separate the organic layer, dry it with Na2SO4, and distill to obtain the benzyl fluoride product.[5]
Fluorination of 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol using SF4
Materials:
-
Sulfur tetrafluoride (SF4)
-
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol
-
Anhydrous HF (optional, as catalyst and solvent for certain substrates)
-
Hastelloy-lined pressure vessel
-
Sodium fluoride (NaF) powder or pellets
-
Dichloromethane (CH2Cl2) or trifluorotrichloroethane (CFCl3)
Procedure:
-
Charge a 140-mL Hastelloy-lined pressure vessel with 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol (0.061 mol).[6]
-
Cool the vessel and evacuate it.[6]
-
Add SF4 (16 g, 0.15 mol). For amino-substituted benzylic alcohols, anhydrous HF may also be added.[6]
-
Heat the reactants to 150°C for 8 hours.[6]
-
After cooling, treat the product with excess NaF powder or pellets to remove any residual HF.[6]
-
Filter the mixture by suction, rinsing with a small amount of CH2Cl2 or CFCl3.[6]
-
Distill the filtrate to isolate the fluorinated product.[6]
Reaction Workflow and Logic
The general workflow for deoxyfluorination with both SeF4 and SF4 involves the activation of the oxygen-containing functional group followed by nucleophilic attack of fluoride.
Caption: Comparative workflow for deoxyfluorination using SeF4 and SF4.
Mechanistic Considerations
The mechanism of fluorination by SF4 is generally understood to proceed via activation of the carbonyl or hydroxyl group.[1] In the presence of HF, SF4 can be activated to form the more electrophilic SF3+ species.[1] For SeF4, a similar mechanistic pathway is presumed, although it is noted to be a weaker base than SF4 in HF.[3]
Caption: Generalized mechanism for deoxyfluorination by SF4 and SeF4.
Conclusion
This compound presents several compelling advantages over sulfur tetrafluoride for deoxyfluorination reactions in organic synthesis. Its liquid state allows for easier handling in standard laboratory glassware at atmospheric pressure, obviating the need for specialized high-pressure equipment.[3][5] Reactions with SeF4 can often be conducted under milder temperature conditions, and the formation of a solid, non-volatile byproduct simplifies product purification.[3] While SF4 remains a potent and widely used fluorinating agent, particularly for large-scale industrial applications where its cost may be a factor, SeF4 offers a more convenient and often safer alternative for laboratory-scale synthesis, especially when dealing with sensitive substrates. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, scale, and available equipment.
References
Comparison of SeF4 with DAST (diethylaminosulfur trifluoride) for fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science for modulating their chemical, physical, and biological properties.[1][2] This guide provides a detailed comparison of two prominent fluorinating agents: Selenium Tetrafluoride (SeF4) and Diethylaminosulfur Trifluoride (DAST). This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable reagent for their specific synthetic needs.
Physical and Chemical Properties
Both SeF4 and DAST are effective fluorinating agents, but they differ significantly in their physical state and handling requirements. SeF4 is a colorless liquid, which can be advantageous over gaseous reagents like sulfur tetrafluoride (SF4) as it does not require specialized pressure equipment for handling.[1] DAST is also a liquid, typically colorless to pale yellow, but it is known to be thermally unstable and can decompose explosively above 90°C.[3][4]
| Property | This compound (SeF4) | Diethylaminosulfur Trifluoride (DAST) |
| CAS Number | 13465-66-2 | 38078-09-0 |
| Molecular Formula | SeF4 | C4H10F3NS |
| Molecular Weight | 154.95 g/mol | 161.19 g/mol |
| Appearance | Colorless liquid[1] | Colorless to pale yellow oil[4] |
| Boiling Point | 101 °C[1] | 30-32 °C @ 3 mmHg[4] |
| Density | 2.77 g/cm³[1] | 1.22 g/mL[4] |
| Stability | Reacts readily with water.[1] | Thermally unstable; decomposes above 90°C.[3][4] Reacts violently with water.[5] |
| Handling | Easier to handle than gaseous SF4.[1] | Requires careful handling due to thermal instability.[3] |
Reactivity and Substrate Scope
Both SeF4 and DAST are versatile reagents capable of fluorinating a wide range of functional groups. However, their reactivity profiles, substrate scope, and propensity for side reactions differ.
Fluorination of Alcohols
Both reagents are effective for the deoxofluorination of alcohols. The reaction with DAST typically proceeds with an inversion of configuration, suggesting an SN2-type mechanism.[6] While DAST is widely used for primary and secondary alcohols, fluorination of tertiary alcohols can be problematic and often leads to elimination byproducts.[7][8]
| Substrate | Reagent | Product | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol (Primary) | DAST | 4-Nitrobenzyl fluoride | 72 | [9] |
| Secondary Alcohols | DAST | Alkyl Fluorides | Good yields (general) | [3] |
| Tertiary Alcohols | DAST | Alkyl Fluorides / Alkenes | Poor yields (elimination predominates) | [7] |
| Primary Alcohols | Various Reagents | Alkyl Fluorides | 86-94 | [10] |
| Secondary Alcohols | Various Reagents | Alkyl Fluorides | 72-91 | [10] |
| Secondary and Tertiary Alcohols | Selectfluor | Alkyl Fluorides | 67-80 | [8] |
Fluorination of Aldehydes and Ketones
SeF4 and DAST convert aldehydes and ketones to their corresponding geminal difluorides.[1][6] With DAST, the fluorination of enolizable ketones can sometimes yield vinyl fluorides as byproducts.[6]
| Substrate | Reagent | Product | Yield (%) | Reference |
| Aromatic Ketones (general) | DAST | gem-Difluorides | - | [11][12] |
| Aliphatic Ketones (general) | DAST | gem-Difluorides | - | [11][12] |
| Aldehydes (general) | DAST | gem-Difluorides | Good yields (general) | [1] |
| Ketones (general) | DAST | gem-Difluorides | Good yields (general) | [1] |
Fluorination of Carboxylic Acids
A key difference between the two reagents lies in their reactivity with carboxylic acids. DAST converts carboxylic acids to acyl fluorides, while SeF4 can also produce trifluoromethyl compounds, similar to SF4.[1][4]
| Substrate | Reagent | Product | Yield (%) | Reference |
| Carboxylic Acids (general) | DAST | Acyl Fluorides | High yields (general) | [3] |
| Benzoic Acids | DAST/TMSCF3 | Trifluoromethyl Ketones | 71-74 | [13] |
| Carboxylic Acids (general) | SeF4 | Acyl Fluorides / Trifluoromethyl compounds | - | [1] |
Limitations and Side Reactions
DAST:
-
Rearrangements: The polar mechanism of DAST can lead to Wagner-Meerwein and pinacol rearrangements in susceptible substrates.[3][6]
-
Elimination: A significant side reaction, especially with tertiary alcohols.[7]
-
Limited Reactivity: Does not react with electron-rich carbonyl compounds like esters and amides.[6]
SeF4:
-
Limited Data: While effective, there is less comparative data available for SeF4 across a wide range of substrates compared to DAST.
-
Harshness: Although milder than SF4, it can still be considered a harsh reagent for sensitive substrates.[1]
Experimental Protocols
General Procedure for Fluorination of an Alcohol with DAST
This protocol is adapted from the fluorination of 4-nitrobenzyl alcohol.[9]
-
Dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL) in a flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., room temperature).
-
Add DAST (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture for 1 hour, monitoring the progress by TLC.
-
Quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Fluorination of a Ketone with SeF4
This protocol is a general representation and may require optimization for specific substrates.
-
In a dry reaction vessel under an inert atmosphere, dissolve the ketone (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add SeF4 (1.2 eq.) dropwise to the stirred solution at an appropriate temperature (e.g., -78 °C or room temperature).
-
Allow the reaction to warm to room temperature and stir for the required time (e.g., 2 hours), monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be further purified by distillation or chromatography.
Mechanistic Overview and Experimental Workflow
The fluorination mechanisms of SeF4 and DAST are believed to be analogous to that of SF4.[6] The reaction with alcohols generally proceeds through the formation of an intermediate that is then displaced by a fluoride ion.
Safety Considerations
Both SeF4 and DAST are hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
DAST: Highly sensitive to moisture and can react violently with water.[5] It is also thermally unstable and can decompose explosively when heated.[3][4]
-
SeF4: Reacts readily with water and is corrosive.[1]
Conclusion
The choice between SeF4 and DAST for a fluorination reaction depends on the specific substrate, desired product, and the scale of the reaction.
-
DAST is a widely used and versatile reagent, particularly for the conversion of primary and secondary alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides. Its main drawbacks are its thermal instability and its tendency to promote rearrangements and elimination reactions.
-
SeF4 offers an advantage in its liquid state at room temperature, making it easier to handle than gaseous alternatives.[1] It is a powerful fluorinating agent capable of converting carboxylic acids to trifluoromethyl groups, a transformation not readily achieved with DAST.[1][4] However, there is less comprehensive comparative data available for SeF4.
For routine fluorinations of simple alcohols and carbonyls where potential rearrangements are not a concern, DAST is a well-established choice. For substrates prone to rearrangement or when the conversion of a carboxylic acid to a trifluoromethyl group is desired, SeF4 may be the more suitable reagent, provided appropriate safety measures are in place. Researchers should carefully consider the stability and reactivity profiles of both reagents in the context of their specific synthetic goals.
References
- 1. scispace.com [scispace.com]
- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAST - Enamine [enamine.net]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones [organic-chemistry.org]
- 13. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
Deoxo-Fluor vs. Selenium Tetrafluoride: A Comparative Guide to Deoxofluorination Reactions
In the realm of synthetic chemistry, the introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties. Deoxofluorination, the conversion of hydroxyl and carbonyl groups to fluorides, is a cornerstone of this field. This guide provides a detailed comparison of two prominent deoxofluorination reagents: Deoxo-Fluor and selenium tetrafluoride. Aimed at researchers, scientists, and professionals in drug development, this document outlines their performance, supported by experimental data, to inform reagent selection for specific synthetic needs.
At a Glance: Key Properties
| Property | Deoxo-Fluor | This compound |
| Chemical Formula | C₆H₁₄F₃NO₂S | SeF₄ |
| Appearance | Clear yellow liquid[1] | Colorless liquid[2] |
| Molecular Weight | 221.24 g/mol [3] | 154.96 g/mol |
| Key Hazard | Reacts violently with water, toxic[4] | Highly toxic, corrosive, reacts violently with water[5] |
| Thermal Stability | More thermally stable than DAST[3] | Decomposes on heating |
Performance in Deoxofluorination Reactions
Both Deoxo-Fluor and this compound are effective reagents for the deoxofluorination of a range of substrates, including alcohols and carbonyl compounds. However, their reactivity, substrate scope, and optimal reaction conditions can differ significantly.
Deoxofluorination of Alcohols
Deoxo-Fluor is a versatile reagent for the conversion of primary, secondary, tertiary, allylic, and benzylic alcohols to their corresponding fluorides, often with moderate to excellent yields.[6] The reaction typically proceeds at or below room temperature.[6] For instance, a patent example demonstrates a 99% yield for the conversion of an alcohol to its fluoride.[1]
This compound also readily fluorinates alcohols. The reaction can sometimes lead to disappointing yields due to rearrangements and polymerization caused by the in situ generation of hydrogen fluoride.[6] However, the use of a pyridine complex of this compound can significantly improve yields, as demonstrated by the quantitative conversion of benzyl alcohol to benzyl fluoride.[6]
Comparative Data: Deoxofluorination of Alcohols
| Substrate | Reagent | Conditions | Yield (%) |
| Unspecified Alcohol | Deoxo-Fluor | Anhydrous DCM, 0 °C to RT, 15 h | 99%[1] |
| Benzyl Alcohol | This compound-pyridine complex | 1,1,2-trichloro-1,2,2-trifluoroethane, 1 h | 100%[6] |
Deoxofluorination of Carbonyl Compounds
Deoxo-Fluor is widely used for the conversion of aldehydes and ketones to gem-difluorides.[7] The reaction often requires heating and the yield can be influenced by the substrate's electronic and steric properties. For example, the deoxofluorination of benzophenones with Deoxo-Fluor shows variable yields depending on the substituents.[3]
This compound is also capable of converting ketones to gem-difluorides. For example, cyclohexanone is converted to 1,1-difluorocyclohexane in 70% yield upon refluxing with this compound.[6]
Comparative Data: Deoxofluorination of Ketones
| Substrate | Reagent | Conditions | Yield (%) |
| 4,4'-Difluorobenzophenone | Deoxo-Fluor (3 equiv.) | 90 °C, 24 h | 75% (conversion)[3] |
| Benzophenone | Deoxo-Fluor (3 equiv.) | Not specified | 63%[3] |
| 2-Chlorobenzophenone | Deoxo-Fluor | Not specified | 20%[3] |
| Cyclohexanone | This compound | 1,1,2-trichloro-1,2,2-trifluoroethane, reflux, 50 min | 70%[6] |
Reaction Mechanisms
The deoxofluorination of alcohols with both Deoxo-Fluor and this compound is generally believed to proceed through an SN2-type mechanism, involving a backside attack by the fluoride ion. For carbonyl compounds, the reaction likely involves the formation of an intermediate that is subsequently converted to the gem-difluoride.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Deoxofluor - Enamine [enamine.net]
- 5. This compound | F4Se | CID 123311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
A Comparative Guide to the Reactivity of Nucleophilic Fluorinating Agents: SeF4 in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties. Nucleophilic fluorination stands as a primary method for introducing this versatile element. While a variety of reagents are available, each presents a unique profile of reactivity, selectivity, and handling requirements. This guide provides an objective comparison of Selenium Tetrafluoride (SeF4) with other common nucleophilic fluorinating agents, including Sulfur Tetrafluoride (SF4), Diethylaminosulfur Trifluoride (DAST), and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), supported by available experimental data and protocols.
Overview of Nucleophilic Fluorinating Agents
Nucleophilic fluorinating agents are indispensable tools for the conversion of alcohols to alkyl fluorides, and carbonyl compounds to gem-difluorides. The choice of reagent is often a critical decision, balancing reactivity with safety and substrate compatibility.
-
This compound (SeF4): A colorless liquid, SeF4 is a powerful fluorinating agent that can be used under milder conditions compared to its sulfur analogue, SF4.[1] Its liquid state offers a significant handling advantage over the gaseous SF4.[1]
-
Sulfur Tetrafluoride (SF4): A highly reactive and toxic gas, SF4 is effective for the fluorination of a wide range of substrates, including the conversion of carboxylic acids to trifluoromethyl groups.[2] However, its hazardous nature necessitates specialized equipment and handling procedures.[2]
-
Diethylaminosulfur Trifluoride (DAST): Developed as a more manageable alternative to SF4, DAST is a liquid reagent widely used for the deoxyfluorination of alcohols and ketones.[3] It is, however, known for its thermal instability, posing a risk of explosive decomposition at elevated temperatures.
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): This analogue of DAST was developed to offer improved thermal stability, making it a safer option for reactions requiring heating.[4][5] It exhibits a similar reactivity profile to DAST.[5]
-
Newer Generation Reagents (e.g., XtalFluor): Crystalline reagents like XtalFluor-E and XtalFluor-M have emerged as even safer alternatives, boasting enhanced thermal stability and reduced side reactions, such as elimination.[6][7] They are also less reactive towards water, minimizing the release of corrosive hydrogen fluoride (HF).[6]
Comparative Performance: A Qualitative Assessment
Direct quantitative comparisons of SeF4 with other fluorinating agents under identical conditions are not extensively documented in the literature. However, a qualitative assessment based on available information highlights the following key differences:
| Reagent | Physical State | Reactivity | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| SeF4 | Liquid | High | Milder than SF4 | Liquid, easier to handle than SF4; effective under milder conditions.[1] | Less commonly used, limited comparative data, toxic. |
| SF4 | Gas | Very High | Often requires high temperatures and pressure.[2] | Highly effective for a broad range of substrates, including carboxylic acids to -CF3.[2] | Highly toxic and corrosive gas, requires specialized equipment.[2] |
| DAST | Liquid | High | -78 °C to room temperature. | Widely used and effective for many transformations.[3] | Thermally unstable, potential for explosive decomposition.[5] |
| Deoxo-Fluor | Liquid | High | Similar to DAST, can be used at higher temperatures. | More thermally stable than DAST, offering a better safety profile.[4][5] | More expensive than DAST. |
| XtalFluor | Crystalline Solid | High (with activator) | Room temperature, often with an activator. | Crystalline solid, easy to handle, high thermal stability, fewer side reactions.[6][7] | Requires an activator for optimal reactivity. |
Reaction Mechanisms and Experimental Workflows
The general mechanism for nucleophilic deoxyfluorination by these sulfur and selenium-based reagents involves the initial activation of the alcohol or carbonyl group, followed by nucleophilic attack of a fluoride ion.
Caption: Generalized signaling pathway for nucleophilic deoxyfluorination.
A typical experimental workflow for a nucleophilic fluorination reaction involves the careful addition of the fluorinating agent to a solution of the substrate in an appropriate anhydrous solvent under an inert atmosphere.
Caption: A standard experimental workflow for a nucleophilic fluorination reaction.
Detailed Experimental Protocols
The following are representative experimental protocols for the fluorination of common substrates using different reagents. Note: These are generalized procedures and may require optimization for specific substrates. Always consult original literature and perform a thorough safety assessment before conducting any experiment.
Fluorination of Benzyl Alcohol with this compound (Hypothetical Protocol based on general reactivity)
-
Materials: Benzyl alcohol, this compound (SeF4), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution.
-
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve benzyl alcohol (1.0 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add SeF4 (1.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzyl fluoride.
-
Fluorination of Cyclohexanone with DAST
-
Materials: Cyclohexanone, Diethylaminosulfur Trifluoride (DAST), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution.
-
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C under an argon atmosphere, add DAST (1.2 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 1,1-difluorocyclohexane.
-
Fluorination of Benzoic Acid with Deoxo-Fluor
-
Materials: Benzoic acid, Deoxo-Fluor, anhydrous dichloromethane (DCM).
-
Procedure:
-
In a plastic vial, dissolve benzoic acid (1.0 mmol) in anhydrous DCM (5 mL).
-
Add Deoxo-Fluor (1.5 mmol) to the solution at room temperature under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of benzoyl fluoride by GC-MS or 19F NMR.
-
Upon completion, carefully dilute the reaction with additional DCM and wash with ice-cold water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude benzoyl fluoride.
-
Safety and Handling Considerations
All nucleophilic fluorinating agents are hazardous and must be handled with extreme caution in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
SeF4 and SF4: Are highly toxic and corrosive. SF4 is a gas that requires specialized handling equipment. Both react violently with water to release HF.
-
DAST and Deoxo-Fluor: Are moisture-sensitive liquids that can release HF upon contact with water. DAST is thermally unstable and should not be heated above 50°C. Deoxo-Fluor is more thermally stable but should still be handled with care.
-
XtalFluor Reagents: Are crystalline solids and are generally safer to handle than their liquid counterparts. However, they are still moisture-sensitive and can release HF.
Conclusion
This compound presents a viable, albeit less common, alternative to sulfur tetrafluoride for nucleophilic fluorination, offering the advantage of being a liquid that can be used under milder conditions. However, for most laboratory-scale applications, reagents like DAST and its more stable successor, Deoxo-Fluor, have become the workhorses for deoxyfluorination. The development of crystalline reagents such as XtalFluor represents a significant advancement in terms of safety and handling.
The selection of a fluorinating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired transformation, the scale of the reaction, and the available safety infrastructure. While direct quantitative comparisons are limited, the qualitative differences in reactivity, stability, and handling provide a strong basis for informed reagent selection in the pursuit of novel fluorinated molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Simpler fluorine chemistry [soci.org]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating Selenium Tetrafluoride (SeF4) Reaction Products
For researchers, scientists, and drug development professionals, the precise identification and characterization of reaction products are paramount. When employing a powerful fluorinating agent like Selenium Tetrafluoride (SeF4), a multi-faceted analytical approach is crucial for unambiguous validation. This guide provides a comparative overview of the most effective analytical methods for confirming the identity and purity of organofluorine compounds synthesized using SeF4.
This guide outlines the primary analytical techniques, their principles, and expected outcomes. Detailed experimental protocols for key methods are provided to facilitate practical application in the laboratory.
Comparative Analysis of Analytical Techniques
A combination of spectroscopic and spectrometric techniques is essential for the comprehensive validation of SeF4 reaction products. Each method provides unique and complementary information regarding the molecular structure, composition, and purity of the synthesized compounds. The table below summarizes the key analytical methods and their specific applications in this context.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | |||
| ¹⁹F NMR | Presence, number, and chemical environment of fluorine atoms. J-coupling provides connectivity information. | Highly sensitive to the local electronic environment of fluorine. Unambiguous confirmation of fluorination. | Chemical shifts can be influenced by solvent and concentration. |
| ⁷⁷Se NMR | Presence and chemical environment of selenium-containing byproducts or intermediates. | Direct observation of the selenium nucleus. Wide chemical shift range provides good resolution.[1] | Low natural abundance (7.63%) and lower sensitivity of the ⁷⁷Se nucleus can lead to long acquisition times.[1] |
| ¹H & ¹³C NMR | Overall molecular structure and confirmation of changes to the organic scaffold upon fluorination. | Provides a complete structural map of the organic backbone. | Can be complex to interpret, especially for large molecules. |
| Mass Spectrometry | |||
| GC-MS | Molecular weight and fragmentation pattern of volatile products. | Excellent for separating and identifying components in a mixture. Provides structural information through fragmentation. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS (ESI/APCI) | Molecular weight of non-volatile or thermally sensitive products. | Applicable to a wide range of compounds. Provides accurate molecular weight determination. | Fragmentation may be less extensive than with GC-MS, providing less structural detail. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups and changes in bonding upon fluorination. | Quick and non-destructive. Useful for monitoring reaction progress. | Can be difficult to interpret complex spectra. Not typically used for definitive structure elucidation on its own. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, and bond angles. | Unambiguous determination of molecular structure and stereochemistry. | Requires a high-quality single crystal, which can be challenging to obtain. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the fluorinated product and any selenium-containing byproducts.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, ¹⁹F, and ⁷⁷Se nuclei.
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Filter the solution into a 5 mm NMR tube.
¹⁹F NMR Protocol:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum.
-
Set the spectral width to a range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
If coupling to protons is observed, a proton-decoupled ¹⁹F spectrum can be acquired for simplification.
⁷⁷Se NMR Protocol:
-
Due to the low sensitivity and natural abundance of ⁷⁷Se, a larger sample quantity or a more concentrated solution may be necessary.
-
Acquire a proton-decoupled ⁷⁷Se NMR spectrum.
-
Set a wide spectral width to encompass the large chemical shift range of selenium compounds.[1]
-
A significant number of scans will likely be required to obtain a satisfactory spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze volatile reaction products and byproducts.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
Sample Preparation:
-
Prepare a dilute solution of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
Protocol:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Employ a suitable temperature program for the GC oven to separate the components of the mixture.
-
The separated components will be introduced into the mass spectrometer for ionization and detection.
-
Analyze the resulting mass spectra for the molecular ion peak and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
Objective: To identify functional groups and monitor the conversion of starting materials to products.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (ATR):
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
Protocol:
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly between samples.
-
Look for the disappearance of characteristic bands of the starting material (e.g., O-H stretch for an alcohol) and the appearance of new bands corresponding to the product (e.g., C-F stretches).
X-ray Crystallography
Objective: To definitively determine the three-dimensional structure of the product.
Instrumentation: A single-crystal X-ray diffractometer.
Sample Preparation:
-
Grow a single, high-quality crystal of the purified product. This is often the most challenging step and may require screening various crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
Protocol:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data by exposing the crystal to a beam of X-rays.
-
Process the diffraction data to solve and refine the crystal structure. This will provide precise atomic coordinates, bond lengths, and bond angles.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for validating SeF4 reaction products.
Caption: General analytical workflow for the validation of SeF4 reaction products.
The following diagram illustrates the decision-making process based on the combined analytical data.
Caption: Logical flow for data interpretation in product validation.
By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently validate the products of SeF4 reactions, ensuring the integrity of their results and advancing their research and development efforts.
References
A Comparative Guide to the Characterization of Fluorinated Compounds Synthesized Using Selenium Tetrafluoride (SeF4)
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering profound enhancements to a compound's metabolic stability, lipophilicity, and binding affinity. Selenium tetrafluoride (SeF4) has emerged as a valuable reagent for the synthesis of fluorinated compounds, providing an alternative to more traditional fluorinating agents.[1] This guide offers an objective comparison of SeF4 with other common fluorinating agents, supported by experimental data, and provides detailed protocols for the characterization of the resulting fluorinated products.
Performance Comparison of Fluorinating Agents
The choice of fluorinating agent is critical and is dictated by the substrate, desired product, and reaction conditions. This compound is a versatile reagent for the fluorination of alcohols, ketones, and carboxylic acids.[1][2] Below is a comparative analysis of SeF4 with other widely used fluorinating agents such as Sulfur Tetrafluoride (SF4), Diethylaminosulfur Trifluoride (DAST), and Selectfluor.
Table 1: Comparison of Fluorinating Agents for the Conversion of Alcohols to Alkyl Fluorides
| Fluorinating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| SeF4 | Benzyl Alcohol | Benzyl Fluoride | ~78 (estimated) | Varies, often milder than SF4 | [3] |
| SF4 | Benzyl Alcohol | Benzyl Fluoride | Moderate | High pressure, hazardous | [4] |
| DAST | Primary Alcohols | Alkyl Fluorides | 40-90 | -78 °C to rt, CH2Cl2 | [5] |
| PyFluor | Primary Alcohols | Alkyl Fluorides | High | Thermally stable reagent | [5] |
Table 2: Comparison of Fluorinating Agents for the Conversion of Ketones to Geminal Difluorides
| Fluorinating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| SeF4 | Cyclohexanone | 1,1-Difluorocyclohexane | Good (not specified) | Milder conditions than SF4 | [1] |
| SF4 | Cyclohexanone | 1,1-Difluorocyclohexane | Moderate | High pressure, hazardous | [4] |
| DAST | Ketones | Geminal Difluorides | Varies | -78 °C to rt, CH2Cl2 | [6] |
| Selectfluor | α-Keto Esters | α,α-Difluoro-β-ketoesters | 70-91 | MeCN, rt | [7] |
Table 3: Comparison of Fluorinating Agents for the Conversion of Carboxylic Acids to Acyl Fluorides or Trifluoromethyl Compounds
| Fluorinating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| SeF4 | Benzoic Acid | Benzoyl Fluoride | Good (not specified) | Milder conditions than SF4 | [1] |
| SF4 | Carboxylic Acids | Trifluoromethyl Compounds | Moderate to High | High temperature, HF solvent | [4] |
| DAST | Carboxylic Acids | Acyl Fluorides | Varies | -78 °C to rt, CH2Cl2 | [8] |
| Selectfluor/S8 | Carboxylic Acids | Acyl Fluorides | High | 80 °C, MeCN | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful synthesis and characterization. Below are representative procedures for the fluorination of an aromatic carboxylic acid using SeF4 and the subsequent analysis of the product.
Synthesis Protocol: Fluorination of Benzoic Acid with SeF4
Objective: To synthesize benzoyl fluoride from benzoic acid using this compound.
Materials:
-
Benzoic Acid (1.0 eq)
-
This compound (SeF4) (1.1 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve benzoic acid in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound to the stirred solution. Caution: SeF4 is a corrosive and toxic liquid that reacts with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for 19F NMR analysis.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude benzoyl fluoride by vacuum distillation or flash column chromatography on silica gel.
Characterization Protocol: ¹⁹F NMR Spectroscopy
Objective: To confirm the identity and assess the purity of the synthesized benzoyl fluoride.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Add an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) for accurate chemical shift referencing and quantification.
Data Acquisition:
-
Tune and shim the spectrometer for the ¹⁹F nucleus.
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum. Key parameters to consider include:
-
Spectral Width: A wide spectral width is initially recommended to ensure all fluorine signals are captured, as ¹⁹F chemical shifts span a large range.[9]
-
Relaxation Delay (d1): For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is necessary to ensure complete relaxation of the nuclei between pulses, leading to accurate integration.[9]
-
Number of Scans: An appropriate number of scans should be used to achieve a good signal-to-noise ratio.
-
-
If proton coupling is observed and simplification of the spectrum is desired, a proton-decoupled ¹⁹F NMR spectrum can be acquired.
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the internal standard.
-
Integrate the signals corresponding to the product and any fluorine-containing impurities. The relative integrals can be used to determine the purity of the sample.
-
Analyze the chemical shift and coupling patterns to confirm the structure of the benzoyl fluoride. The fluorine atom in benzoyl fluoride will appear as a singlet in a proton-decoupled spectrum at a characteristic chemical shift.
Characterization Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity and confirm the molecular weight of the synthesized benzoyl fluoride.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Sample Preparation:
-
Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split, depending on the sample concentration.
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis:
-
Analyze the chromatogram to determine the retention time of the main peak and any impurities.
-
Examine the mass spectrum of the main peak and compare the fragmentation pattern and molecular ion with the expected values for benzoyl fluoride (C7H5FO, MW = 124.11 g/mol ).
Visualizing Workflows and Pathways
Diagrams are invaluable tools for illustrating complex processes and relationships in a clear and concise manner.
Caption: Workflow for the synthesis and characterization of fluorinated compounds.
Caption: Decision tree for selecting a suitable fluorinating agent based on substrate.
References
- 1. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
- 2. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Spectroscopic and Theoretical Examination of Selenium Tetrafluoride and its Reaction Intermediates
A comparative guide for researchers on the vibrational properties of SeF₄ and its adducts, highlighting the synergy between experimental matrix-isolation spectroscopy and quantum chemical models.
This guide provides a detailed comparison of experimental spectroscopic data with theoretical models for selenium tetrafluoride (SeF₄) and its potential reaction intermediates. While comprehensive experimental spectroscopic data for specific, isolated SeF₄ reaction intermediates is limited in publicly accessible literature, this document outlines the established methodologies and presents a comparative analysis based on available data for SeF₄ itself and theoretical predictions for its adducts. This approach serves as a foundational guide for researchers in inorganic chemistry, spectroscopy, and computational chemistry.
Experimental and Theoretical Vibrational Spectra of SeF₄
This compound is a molecule of significant interest due to its reactivity and role as a fluorinating agent. Its structure and vibrational properties have been studied using a combination of spectroscopic techniques and theoretical calculations.
Experimental Approach: Matrix Isolation Infrared Spectroscopy
Matrix isolation is a powerful technique for studying reactive species and molecular structures at low temperatures. In this method, molecules are trapped in an inert, solid matrix (typically a noble gas like argon or nitrogen) at cryogenic temperatures (around 15 K). This environment prevents molecular aggregation and allows for the spectroscopic characterization of individual molecules.
Experimental Protocol: Matrix Isolation of SeF₄
A typical experimental setup for the matrix isolation of SeF₄ involves the following steps:
-
Sample Preparation: Gaseous SeF₄ is mixed with a large excess of an inert matrix gas, such as argon (e.g., in a ratio of 1:1000).
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to a very low temperature (e.g., 15 K) within a high-vacuum chamber.
-
Spectroscopic Measurement: The infrared spectrum of the isolated SeF₄ molecules in the matrix is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Annealing (Optional): The matrix may be warmed by a few degrees to allow for diffusion and the formation of dimers or oligomers, which can also be spectroscopically characterized.
Theoretical Approach: Quantum Chemical Calculations
Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational spectra of molecules. By calculating the molecular geometry and the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific vibrational modes.
Computational Protocol: DFT Calculations of SeF₄
The theoretical vibrational spectrum of SeF₄ can be calculated as follows:
-
Software: A quantum chemistry software package (e.g., Gaussian, ORCA) is used.
-
Method: A suitable theoretical method, such as the B3LYP hybrid functional, is chosen.
-
Basis Set: A sufficiently large basis set, for example, 6-311++G(d,p), is selected to accurately describe the electronic structure of the molecule.
-
Calculation: The geometry of the SeF₄ molecule is optimized to find its lowest energy structure. Subsequently, a frequency calculation is performed on the optimized geometry to obtain the harmonic vibrational frequencies and their corresponding infrared intensities.
Workflow for Spectroscopic Comparison
The general workflow for comparing experimental and theoretical spectroscopic data for a molecule like SeF₄ or its reaction intermediates is depicted below.
Caption: Workflow for comparing experimental and theoretical spectra.
Data Comparison for SeF₄
The discrete SeF₄ molecule has C₂ᵥ symmetry.[1] The comparison between the experimental vibrational frequencies of SeF₄ isolated in a nitrogen matrix and the calculated frequencies from theoretical models provides valuable insights into the accuracy of the computational methods.
| Vibrational Mode (Symmetry) | Experimental Frequency (cm⁻¹) in N₂ Matrix[1] | Description of Vibrational Mode |
| ν₁ (a₁) | 742.8 | Symmetric Se-Fₑ stretching |
| ν₂ (a₁) | 557.0 | SeF₂ₑ scissoring |
| ν₃ (a₁) | 289.0 | SeF₂ₐ scissoring |
| ν₄ (b₁) | 726.2 | Asymmetric Se-Fₑ stretching |
| ν₅ (b₁) | 264.0 | SeF₂ₐ rocking |
| ν₆ (b₂) | 600.3 | Asymmetric Se-Fₐ stretching |
| ν₇ (b₂) | 455.0 | SeF₂ₑ wagging |
| ν₈ (b₂) | - | SeF₂ₑ twisting (inactive/weak) |
| ν₉ (a₂) | - | SeF₂ₐ twisting (IR inactive) |
Fₑ and Fₐ refer to equatorial and axial fluorine atoms, respectively.
Theoretical Insights into SeF₄ Reaction Intermediates
SeF₄ readily reacts with Lewis bases to form adducts. While experimental vibrational data for these intermediates is scarce, computational studies provide predictions about their structure and spectroscopy.
Reaction Pathway: Formation of a SeF₄ Adduct
The reaction of SeF₄ with a generic Lewis base (L) can be represented as the formation of an adduct, SeF₄·L.
Caption: Generalized reaction pathway for SeF₄ adduct formation.
Theoretical Predictions for SeF₄ Adducts
Computational studies on the interaction of SeF₄ with oxygen-bearing Lewis bases (such as water, methanol, and ethers) have been performed using ab initio methods. These studies predict the formation of stable chalcogen-bonded heterodimers. The interaction energies for these complexes are calculated to be in the range of -5.42 to -11.16 kcal/mol. The formation of these adducts leads to elongation of the Se-F bonds, particularly the one opposite to the Lewis base.
While the full theoretical vibrational spectra for these adducts are not always published, the calculations indicate that new vibrational modes corresponding to the Se···L intermolecular bond would appear at low frequencies. Additionally, the vibrational frequencies of the SeF₄ and Lewis base moieties would be perturbed upon complex formation. For instance, the Se-F stretching frequencies are expected to shift to lower wavenumbers due to the weakening of these bonds upon adduct formation.
Conclusion
The combination of matrix isolation spectroscopy and quantum chemical calculations is a formidable tool for the characterization of reactive species and their intermediates. In the case of SeF₄, while experimental data on its reaction intermediates is not widely available, the analysis of the stable molecule itself demonstrates the high level of agreement that can be achieved between experimental and theoretical vibrational data. Theoretical studies on SeF₄ adducts provide valuable predictions about their structures, stabilities, and spectroscopic signatures, paving the way for future experimental investigations. This guide serves as a methodological framework for researchers aiming to explore the chemistry of SeF₄ and other reactive molecules through a synergistic experimental and computational approach.
References
A Comparative Benchmarking of Selenium Tetrafluoride (SeF4) Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SeF4 Synthesis Efficiency with Supporting Experimental Data
Selenium tetrafluoride (SeF4) is a versatile fluorinating agent in organic synthesis, offering advantages over sulfur tetrafluoride (SF4) such as milder reaction conditions and its liquid state at room temperature.[1] The selection of an appropriate synthetic route to SeF4 is critical and depends on factors including required scale, available equipment, and safety infrastructure. This guide provides a comparative analysis of three primary methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and essential safety considerations.
Comparative Analysis of Synthetic Routes
The efficiency, purity, and selectivity of SeF4 formation vary significantly across different synthetic methods. The choice of method will ultimately be a trade-off between yield, purity, and the handling of hazardous materials.
| Synthesis Method | Balanced Chemical Equation | Reported Yield | Purity & Common Impurities | Key Reaction Conditions |
| Direct Fluorination of Selenium | Se + 2F₂ → SeF₄ | Variable; highly dependent on reaction control | Main impurity is selenium hexafluoride (SeF₆). Purification via fractional distillation is necessary. | Requires careful control of temperature and stoichiometry to favor SeF₄ formation. |
| Fluorination of SeO₂ with SF₄ | SeO₂ + SF₄ → SeF₄ + SO₂ | Good; a "convenient procedure" | Generally high purity. May contain traces of the intermediate, seleninyl fluoride (SeOF₂). | Requires an excess of SeO₂ to avoid SeF₆ formation. Reaction is typically carried out over ~14 hours at 100-240°C. |
| Fluorination of Selenium with ClF₃ | 3Se + 4ClF₃ → 3SeF₄ + 2Cl₂ | Quantitative | The primary byproduct is chlorine gas (Cl₂), which is easily separated from the liquid SeF₄ product. | The reaction is reported to be fastest at approximately 90°C. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are intended for experienced researchers in a well-equipped laboratory with appropriate safety measures in place.
Method 1: Direct Fluorination of Elemental Selenium
This method, first reported by Paul Lebeau in 1907, involves the direct reaction of elemental selenium with fluorine gas.[1] While conceptually straightforward, it requires precise control to prevent the formation of the primary impurity, selenium hexafluoride (SeF₆).
Experimental Protocol:
Apparatus: A reaction vessel constructed from a fluorine-resistant material (e.g., Monel or nickel) is required. The system should include a gas inlet for fluorine, a means of controlling the reaction temperature, and a condenser for collecting the product.
-
Place finely divided elemental selenium into the reaction vessel.
-
Passivate the system by introducing a low concentration of fluorine gas.
-
Carefully introduce fluorine gas into the vessel while monitoring the reaction temperature. The stoichiometry of the reactants must be carefully controlled to favor the formation of SeF₄. An excess of fluorine will lead to the formation of SeF₆.
-
The volatile SeF₄ product is collected by condensation.
-
Purification of the crude product is achieved through fractional distillation to separate SeF₄ (boiling point: 106°C) from any SeF₆ impurity (sublimation point: -46.6°C).
Method 2: Fluorination of Selenium Dioxide with Sulfur Tetrafluoride
This route offers the advantage of using more easily handled reagents compared to elemental fluorine.
Experimental Protocol:
Apparatus: A pressure-resistant reactor (e.g., a Hastelloy-lined autoclave) is necessary due to the gaseous nature of SF₄ and the reaction conditions.
-
Charge the reactor with an excess of selenium dioxide (SeO₂) to minimize the formation of SeF₆.
-
Introduce sulfur tetrafluoride (SF₄) into the reactor.
-
Heat the reactor to 100-240°C for approximately 14 hours. The reaction proceeds through the formation of the intermediate seleninyl fluoride (SeOF₂).
-
The primary gaseous byproduct, sulfur dioxide (SO₂), is vented from the reactor.
-
The liquid SeF₄ product is isolated. Further purification can be achieved by distillation.
Method 3: Fluorination of Elemental Selenium with Chlorine Trifluoride
This method is reported to provide a quantitative yield of SeF₄ and utilizes a liquid fluorinating agent.
Experimental Protocol:
Apparatus: The reaction can be carried out in a standard glass reaction vessel under an inert atmosphere (e.g., nitrogen). The setup should include a magnetic stirrer, a means for controlled addition of ClF₃, and a distillation apparatus for purification.
-
Under a flow of nitrogen, charge a glass reaction vessel equipped with a magnetic stirring bar with SeF₄ (as a solvent) and pellets of elemental selenium.
-
Introduce chlorine trifluoride (ClF₃) below the surface of the liquid. The rate of addition should be controlled to maintain the reaction temperature at approximately 90°C and to ensure all the ClF₃ is consumed.
-
As the reaction progresses, the dark color of the mixture will fade. Additional selenium can be added as needed, followed by the continued introduction of ClF₃.
-
After the reaction is complete, the pure SeF₄ is obtained by distillation. It is crucial to ensure no excess ClF₃ is present before distillation for safety reasons.[2]
Synthesis Workflow Diagram
The general workflow for the synthesis of this compound can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Safety Considerations
The synthesis of SeF₄ involves the use of highly reactive and toxic fluorinating agents. Strict adherence to safety protocols is mandatory.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times. An emergency shower and eyewash station should be readily accessible.
-
Fluorine Gas (F₂): Fluorine is an extremely reactive and corrosive gas. It can cause severe burns upon contact with skin and is highly toxic if inhaled. Work with fluorine requires specialized equipment and training.
-
Sulfur Tetrafluoride (SF₄): SF₄ is a toxic and corrosive gas that reacts with moisture to form hydrogen fluoride. Inhalation can cause severe respiratory irritation.
-
Chlorine Trifluoride (ClF₃): ClF₃ is a powerful oxidizing and fluorinating agent that is hypergolic with many common materials, meaning it can ignite them on contact. It is extremely corrosive and toxic. Great care must be taken to avoid contact with organic materials and moisture.
Researchers should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
Unraveling Selenium Tetrafluoride Reaction Mechanisms: A Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the precise reaction mechanisms of fluorinating agents is paramount for controlling reaction outcomes and designing novel synthetic pathways. Selenium tetrafluoride (SeF₄) has emerged as a valuable fluorinating reagent, offering advantages over its gaseous analogue, sulfur tetrafluoride (SF₄). However, detailed experimental elucidation of its reaction mechanisms remains a significant gap in the literature. This guide provides a framework for employing isotopic labeling studies to illuminate the intricate pathways of SeF₄ reactions, offering a comparative analysis with traditional fluorinating agents and presenting hypothetical experimental data to guide future research.
While direct experimental studies on the isotopic labeling of SeF₄ reactions are not yet prevalent in published literature, the principles of this powerful technique can be applied to predict and confirm its mechanistic pathways. By analogy with similar fluorinating agents and foundational principles of physical organic chemistry, we can design experiments that provide unambiguous evidence for the sequence of bond-forming and bond-breaking events.
Principles of Isotopic Labeling in Mechanistic Elucidation
Isotopic labeling is a powerful technique used to trace the fate of atoms or groups of atoms throughout a chemical reaction.[1] By replacing an atom with one of its heavier or lighter isotopes, researchers can track its position in the products, providing direct insight into the reaction mechanism.[2][3] Common isotopes used in such studies include stable isotopes like deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O), as well as radioactive isotopes like fluorine-18 (¹⁸F).[2][4] The choice of isotope depends on the specific reaction and the available analytical techniques.
Key information that can be gleaned from isotopic labeling studies includes:
-
Identification of bond cleavage and formation sites: Tracking the position of an isotopic label from reactant to product reveals which bonds are broken and which are formed.
-
Detection of reaction intermediates: The distribution of isotopes in products can provide evidence for the formation and subsequent reaction of transient intermediates.
-
Determination of kinetic isotope effects (KIEs): The change in reaction rate upon isotopic substitution can indicate whether a particular bond is broken in the rate-determining step of the reaction.[5]
Proposed Isotopic Labeling Experiments for SeF₄ Reactions
To elucidate the mechanisms of SeF₄ in fluorinating common organic functional groups, a series of isotopic labeling experiments can be designed. The following sections outline proposed experimental protocols for the fluorination of alcohols, ketones, and carboxylic acids, along with expected outcomes and their mechanistic implications. The primary analytical techniques for detecting the isotopic labels would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][6]
Experiment 1: Fluorination of Alcohols
The reaction of alcohols with SeF₄ is expected to proceed via an intermediate that facilitates the displacement of the hydroxyl group with fluoride. Two plausible pathways involve either the formation of a selenium-oxygen bond followed by internal fluoride delivery or an external attack of fluoride.
Experimental Protocol:
-
Synthesis of Labeled Reactants:
-
Prepare the alcohol substrate labeled with oxygen-18 (¹⁸O) at the hydroxyl group (R-¹⁸OH).
-
Synthesize this compound enriched with fluorine-18 ([¹⁸F]SeF₄). This can be achieved through isotope exchange with a source of [¹⁸F]fluoride.
-
-
Reaction:
-
React the ¹⁸O-labeled alcohol with unlabeled SeF₄.
-
React the unlabeled alcohol with [¹⁸F]SeF₄.
-
-
Product Analysis:
-
Analyze the products (alkyl fluoride and selenium oxyfluoride byproduct) using Mass Spectrometry to determine the location of the ¹⁸O label.
-
Analyze the products of the reaction with [¹⁸F]SeF₄ using radio-HPLC or radio-TLC to detect the incorporation of ¹⁸F.
-
Expected Data and Mechanistic Interpretation:
| Experiment | Labeled Reactant | Expected Product Analysis | Mechanistic Implication |
| 1a | R-¹⁸OH + SeF₄ | SeOF₂ contains ¹⁸O | The alcohol oxygen is transferred to selenium, supporting the formation of an R-O-SeF₃ intermediate. |
| 1b | R-OH + [¹⁸F]SeF₄ | R-[¹⁸F]F is formed | Confirms that the fluorine atom in the product originates from SeF₄. |
Diagram of the Proposed Workflow for Alcohol Fluorination Study:
Caption: Workflow for the isotopic labeling study of alcohol fluorination.
Experiment 2: Fluorination of Ketones
The conversion of a ketone to a geminal difluoride by SeF₄ likely involves the initial attack of the carbonyl oxygen on the selenium atom. Isotopic labeling can confirm this initial step and trace the fate of the carbonyl oxygen.
Experimental Protocol:
-
Synthesis of Labeled Reactant: Prepare the ketone substrate labeled with oxygen-18 (R₂C=¹⁸O).
-
Reaction: React the ¹⁸O-labeled ketone with unlabeled SeF₄.
-
Product Analysis: Analyze the selenium-containing byproduct (SeOF₂) using Mass Spectrometry to detect the presence of ¹⁸O.
Expected Data and Mechanistic Interpretation:
| Experiment | Labeled Reactant | Expected Product Analysis | Mechanistic Implication |
| 2 | R₂C=¹⁸O + SeF₄ | SeOF₂ contains ¹⁸O | The carbonyl oxygen is transferred to the selenium reagent, supporting a mechanism involving initial coordination of the ketone to SeF₄. |
Diagram of the Proposed Signaling Pathway for Ketone Fluorination:
Caption: Proposed reaction pathway for the fluorination of an ¹⁸O-labeled ketone.
Experiment 3: Fluorination of Carboxylic Acids
The reaction of a carboxylic acid with SeF₄ can yield an acyl fluoride or, under more forcing conditions, a trifluoromethyl group. An important mechanistic question is whether the carbonyl or hydroxyl oxygen is initially involved.
Experimental Protocol:
-
Synthesis of Labeled Reactants:
-
Synthesize the carboxylic acid selectively labeled with ¹⁸O at the carbonyl position (RC(=¹⁸O)OH).
-
Synthesize the carboxylic acid selectively labeled with ¹⁸O at the hydroxyl position (RC(=O)¹⁸OH).
-
-
Reaction: React each of the labeled carboxylic acids with SeF₄ under conditions that favor the formation of the acyl fluoride.
-
Product Analysis: Analyze the acyl fluoride and the SeOF₂ byproduct from each reaction using Mass Spectrometry to determine the location of the ¹⁸O label.
Expected Data and Mechanistic Interpretation:
| Experiment | Labeled Reactant | Expected Product Analysis | Mechanistic Implication |
| 3a | RC(=¹⁸O)OH + SeF₄ | Acyl fluoride (RC(=¹⁸O)F) retains the label. | The carbonyl oxygen is not involved in the initial reaction with SeF₄. |
| 3b | RC(=O)¹⁸OH + SeF₄ | SeOF₂ contains ¹⁸O. | The hydroxyl oxygen attacks the selenium atom, leading to its removal and replacement by fluorine. |
Diagram of the Logical Relationship in Carboxylic Acid Fluorination:
Caption: Decision tree for interpreting isotopic labeling in carboxylic acid fluorination.
Comparison with Alternative Fluorinating Agents
The proposed isotopic labeling studies for SeF₄ can be benchmarked against known mechanisms of other fluorinating agents, primarily sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST).
| Feature | This compound (SeF₄) | Sulfur Tetrafluoride (SF₄) | DAST |
| Physical State | Liquid | Gas | Liquid |
| Reactivity | High, but generally milder conditions than SF₄ | Very high, often requires harsh conditions | Milder than SF₄ and SeF₄ |
| Proposed Mechanism | Similar to SF₄, involving coordination to oxygen followed by fluoride transfer. | Involves formation of ROSF₃ intermediates. | Proceeds through a similar mechanism to SF₄ but with different intermediates. |
| Isotopic Labeling Amenability | High, especially with ¹⁸O and ¹⁸F. | High, but handling of gaseous [¹⁸F]SF₄ is challenging. | High, can be readily synthesized with isotopic labels. |
Conclusion
While direct experimental evidence from isotopic labeling studies on SeF₄ reaction mechanisms is currently limited, this guide provides a comprehensive roadmap for future investigations. By employing the proposed experimental designs, researchers can systematically probe the reaction pathways for the fluorination of key organic functional groups. The resulting data will not only provide fundamental insights into the reactivity of this important fluorinating agent but also enable more precise control over synthetic outcomes, ultimately benefiting the fields of chemical synthesis and drug development. The comparison with established fluorinating agents underscores the potential for SeF₄ to occupy a valuable niche in the synthetic chemist's toolkit, and detailed mechanistic understanding will be key to unlocking its full potential.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 3. fiveable.me [fiveable.me]
- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorination Yields: SeF₄ vs. DAST, Deoxo-Fluor, and SF₄
In the landscape of modern synthetic chemistry, the introduction of fluorine into organic molecules is a critical strategy for modulating the pharmacological and physicochemical properties of drug candidates and functional materials. The choice of fluorinating agent is paramount to the success of these transformations, with reagents varying significantly in reactivity, selectivity, and safety. This guide provides a side-by-side comparison of the fluorination yields achieved with selenium tetrafluoride (SeF₄) against three other common deoxyfluorination reagents: diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and sulfur tetrafluoride (SF₄).
Deoxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a fundamental transformation for which these reagents are frequently employed. While direct comparative studies across all four reagents on a single substrate are scarce in the literature, a compilation of data from various sources allows for a performance overview.
Table 1: Comparative Yields for the Deoxyfluorination of Alcohols
| Substrate | Reagent | Product | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | DAST | 4-Nitrobenzyl fluoride | 72 | [1] |
| Primary Alcohols (General) | DAST | Alkyl Fluorides | 60-90 | [1] |
| Secondary Alcohols (General) | DAST | Alkyl Fluorides | 50-80 | [1] |
| Tertiary Alcohols (General) | DAST | Alkyl Fluorides | Low to Elimination | [1] |
| Primary Alcohols (General) | Deoxo-Fluor | Alkyl Fluorides | Moderate to Excellent | [2] |
| Secondary Alcohols (General) | Deoxo-Fluor | Alkyl Fluorides | Moderate to Excellent | [2] |
| Tertiary Alcohols (General) | Deoxo-Fluor | Alkyl Fluorides | Moderate to Excellent | [2] |
| Simple Aliphatic Alcohols | SF₄ | Alkyl Fluorides | Low (Ethers are major products) | [3] |
| Fmoc-serine methyl ester | DAST | Fmoc-fluoroserine methyl ester | ~11 | [4] |
| Fmoc-serine methyl ester | Deoxo-Fluor | Fmoc-fluoroserine methyl ester | Not Reported | |
| Fmoc-serine methyl ester | PhenoFluor™ | Fmoc-fluoroserine methyl ester | 80 | [4] |
Note: Yields are highly substrate-dependent and sensitive to reaction conditions.
DAST has long been a go-to reagent for deoxyfluorination, offering good to high yields for primary and secondary alcohols.[1] However, its application to tertiary alcohols is often complicated by elimination side reactions. Deoxo-Fluor, a more thermally stable analogue of DAST, generally provides similar or, in some cases, superior reactivity and is effective for a broad range of alcohols, including primary, secondary, and tertiary ones.[2][5] Sulfur tetrafluoride is generally less effective for simple aliphatic alcohols, often leading to ethers as the major product, with yields of the desired fluoroalkane being low.[3] For more complex or temperature-sensitive substrates, newer reagents like PhenoFluor™ have demonstrated significantly higher efficacy, as evidenced by the 80% yield for the fluorination of Fmoc-serine methyl ester, a challenging substrate where DAST provided at best an 11% yield.[4]
Geminal Difluorination of Carbonyl Compounds
The conversion of ketones and aldehydes to geminal difluorides is another key application of these reagents.
Table 2: Comparative Yields for the Geminal Difluorination of Carbonyls
| Substrate | Reagent | Product | Yield (%) | Reference |
| Cyclohexanone | SeF₄ | 1,1-Difluorocyclohexane | 70 | [6] |
| Benzaldehyde | SeF₄ | (Difluoromethyl)benzene | 80 | [6] |
| Aldehydes (General) | DAST | gem-Difluorides | 60-85 | [1] |
| Ketones (General) | DAST | gem-Difluorides | 50-80 | [1] |
| Aldehydes (General) | Deoxo-Fluor | gem-Difluorides | Good | [2] |
| Ketones (General) | Deoxo-Fluor | gem-Difluorides | Good | [2] |
| Benzophenone | Deoxo-Fluor | Diphenyldifluoromethane | 63 (with 3 equiv.) | |
| Aldehydes and Ketones (General) | SF₄ | gem-Difluorides | Moderate | [7] |
This compound has been reported to convert cyclohexanone to 1,1-difluorocyclohexane in 70% yield and benzaldehyde to (difluoromethyl)benzene in 80% yield.[6] DAST is also widely applicable for the geminal difluorination of both aldehydes and ketones, with typical yields ranging from 50-85%.[1] Deoxo-Fluor is an effective reagent for this transformation as well, providing good yields for a variety of carbonyl compounds.[2] For instance, the reaction of benzophenone with three equivalents of Deoxo-Fluor affords diphenyldifluoromethane in 63% yield. Sulfur tetrafluoride is also capable of converting carbonyls to gem-difluorides, generally in moderate yields.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the practical aspects of using these reagents. Below are representative experimental protocols for the deoxyfluorination of an alcohol using DAST and the geminal difluorination of a ketone using this compound.
Protocol 1: Deoxyfluorination of an Alcohol using DAST
This procedure describes the fluorination of 4-nitrobenzyl alcohol.[1]
Materials:
-
4-Nitrobenzyl alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (anhydrous)
-
Ice water
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL) in a fume hood, add DAST (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, add ice water (3 mL) and dichloromethane (10 mL) to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 4-nitrobenzyl fluoride.
Protocol 2: Geminal Difluorination of a Ketone using SeF₄
This procedure describes the conversion of cyclohexanone to 1,1-difluorocyclohexane.[6]
Materials:
-
Cyclohexanone
-
This compound (SeF₄)
-
1,1,2-Trichloro-1,2,2-trifluoroethane (Freon 113)
-
Ice water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a well-ventilated fume hood, prepare a stirred solution of SeF₄ (0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (125 mL).
-
Add a solution of cyclohexanone (0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) dropwise to the SeF₄ solution at room temperature.
-
After the addition is complete, heat the mixture at reflux for 50 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the solution onto ice water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Distill the filtrate to obtain 1,1-difluorocyclohexane.
Conclusion
The selection of an appropriate fluorinating agent is a critical decision in synthetic planning, balancing factors of reactivity, selectivity, safety, and cost. This compound presents a viable option for the geminal difluorination of carbonyls, offering good yields under relatively mild conditions. DAST remains a workhorse for a wide range of deoxyfluorination reactions, though its thermal instability is a significant concern. Deoxo-Fluor offers a safer alternative to DAST with comparable or improved performance. Sulfur tetrafluoride, while a potent fluorinating agent, often requires harsher conditions and can be less selective for simple alcohol substrates. For challenging transformations, particularly with complex and sensitive molecules, the development of newer reagents continues to push the boundaries of what is achievable in fluorination chemistry. Researchers and drug development professionals should carefully consider the specific requirements of their synthetic targets when selecting from this diverse toolkit of fluorinating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]
A Comparative Guide to SeF4 and Alternative Fluorinating Agents for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal fluorinating agent is a critical decision that balances reactivity, selectivity, safety, and practicality. This guide provides an objective comparison of selenium tetrafluoride (SeF4) with other commonly used fluorinating agents, supported by available data and experimental contexts.
Introduction to Fluorinating Agents
The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] A diverse toolkit of fluorinating agents has been developed to meet the growing demand for selective fluorination.[1][2] These reagents can be broadly categorized into nucleophilic and electrophilic agents.
This compound (SeF4) is a versatile, liquid-phase fluorinating agent used for the conversion of alcohols, carboxylic acids, and carbonyl compounds to their fluorinated counterparts.[3][4] It offers advantages over the gaseous and highly toxic sulfur tetrafluoride (SF4) by allowing for reactions under milder conditions.[3][5]
This guide compares SeF4 with prominent alternatives, including:
-
Nucleophilic Deoxofluorinating Agents:
-
Sulfur Tetrafluoride (SF4)
-
Diethylaminosulfur Trifluoride (DAST)
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)
-
Aminodifluorosulfinium Salts (e.g., XtalFluor-E®, XtalFluor-M®)
-
-
Electrophilic Fluorinating Agents:
-
Selectfluor®
-
N-Fluorobenzenesulfonimide (NFSI)
-
Physical and Chemical Properties
A summary of the key physical and chemical properties of SeF4 and its alternatives is presented below.
| Property | SeF4 | SF4 | DAST | Deoxo-Fluor | XtalFluor-E® | Selectfluor® | NFSI |
| CAS Number | 13465-66-2[6] | 7783-60-0 | 38078-09-0 | 202289-38-1[7] | 63517-29-3 | 140681-55-6[8] | 133745-75-2[1] |
| Molecular Formula | F4Se[6] | F4S | C4H10F3NS | C6H14F3NO2S[7] | C4H10BF6NS | C7H14B2ClF9N2[9] | C12H10FNO4S2[10] |
| Molecular Weight ( g/mol ) | 154.96[6] | 108.06 | 161.19 | 221.24[7] | 229.00 | 354.26[9] | 315.33[10] |
| Physical State | Colorless liquid[3][5] | Colorless gas | Yellow liquid | Clear yellow liquid[11] | Crystalline solid | White to off-white solid[8] | Colorless crystalline powder[1] |
| Melting Point (°C) | -9.5[12] | -121 | < -60 | - | 84-87 | 260[9] | 114-116[13] |
| Boiling Point (°C) | 105[12] | -40 | 30-32 (49 mmHg) | - | - | - | - |
| Solubility | Soluble in ether, ethanol, sulfuric acid, CCl4, CHCl3[12] | - | Soluble in aprotic organic solvents | Soluble in aprotic organic solvents | Soluble in many organic solvents | Soluble in water (176 g/L at 20°C)[2] | Very soluble in acetonitrile, dichloromethane, THF; less soluble in toluene[13] |
Performance Comparison
Direct quantitative comparisons of fluorinating agents are often challenging due to variations in reaction conditions and substrates. However, qualitative and some quantitative data are available to guide reagent selection.
Reactivity and Selectivity
-
SeF4 is a potent fluorinating agent for alcohols, carboxylic acids, and carbonyls.[5][12] It is considered to have advantages over SF4, as it is a liquid and can be used under milder conditions.[3][5] For the conversion of carboxylic acids to acyl fluorides, SeF4 can provide yields of 60-90%.[14]
-
SF4 is a highly reactive gas that is particularly effective for the deoxofluorination of relatively inert substrates. However, its use is limited by the need for high temperatures and pressure, and it can lead to undesired byproducts.[15] The reaction of SF4 with simple aliphatic alcohols often yields ethers as the main product.[11]
-
DAST is a widely used liquid deoxofluorinating agent, but it is known to cause elimination side reactions, particularly with sterically hindered alcohols.[16] Testosterone, a challenging substrate, gives only a 17% yield of the fluorinated product with DAST.[16]
-
Deoxo-Fluor is generally more thermally stable than DAST and can provide better yields in some cases.[11][14]
-
XtalFluor reagents are crystalline solids that are often more selective than DAST and Deoxo-Fluor, producing fewer elimination byproducts.
-
Selectfluor® and NFSI are electrophilic fluorinating agents ("F+" donors) and are used for different types of transformations than the deoxofluorinating agents.[1] They are particularly effective for the α-fluorination of carbonyl compounds.[17] Selectfluor® is generally considered more reactive than NFSI.[17]
Safety and Handling
Safety is a primary concern when working with fluorinating agents, many of which are toxic, corrosive, and/or thermally unstable.
| Reagent | Key Safety Concerns | Thermal Stability | Toxicity (LD50) |
| SeF4 | Toxic and corrosive. Reacts violently with water to release toxic hydrogen fluoride gas.[14] Inhalation, ingestion, or skin contact can cause severe irritation and burns.[14] | - | Not available |
| SF4 | Highly toxic and corrosive gas.[15] | - | - |
| DAST | Thermally unstable and can decompose explosively.[15] Reacts violently with water.[15] | Onset of self-accelerated decomposition at 60°C.[18] | Not available |
| Deoxo-Fluor | More thermally stable than DAST, but still reacts violently with water to produce HF.[15] | Onset of self-accelerated decomposition at 60°C.[18] | Oral (Rabbit): 12000 mg/kg[4] |
| XtalFluor-E® | Crystalline solid, more stable and easier to handle than DAST and Deoxo-Fluor. Does not generate free HF. | Onset of self-accelerated decomposition at 119°C.[18] | Not available |
| XtalFluor-M® | Crystalline solid with enhanced thermal stability.[18] | Onset of self-accelerated decomposition at 141°C.[18] | Not available |
| Selectfluor® | Stable, non-volatile solid.[19] Harmful if swallowed and causes serious eye damage.[20] | Decomposes at 260°C.[2] | Oral (Rat): > 350 mg/kg[3] |
| NFSI | Stable, crystalline solid.[21] | Melting point: 114-116°C.[13] | Not available |
Cost Comparison
The cost of fluorinating agents can be a significant factor in their selection, especially for large-scale synthesis. Prices can vary between suppliers and are subject to change.
| Reagent | Supplier Example | Price per Gram (USD) |
| SeF4 | MolPort | Inquire for pricing |
| DAST | Sigma-Aldrich | ~$20-30 |
| Deoxo-Fluor | Synquest Labs | ~$7 (for 25g) |
| XtalFluor-E® | Sigma-Aldrich | ~$11.58 (for 5g) |
| XtalFluor-M® | Fisher Scientific | ~$7.27 (for 250g)[22] |
| Selectfluor® | Strem | ~$6.60 (for 5g)[23] |
| NFSI | TCI America | ~$20.58 (for 5g)[10] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful and safe application of fluorinating agents. Below are representative protocols for several of the discussed reagents.
Deoxofluorination of an Alcohol using Deoxo-Fluor
General Procedure: To a solution of the alcohol (1 eq.) in anhydrous dichloromethane (20 volumes) at 0°C under a nitrogen atmosphere, Deoxo-Fluor (3 eq.) is added dropwise. The reaction mixture is then stirred at room temperature overnight. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of NaHCO3 and extracted twice with dichloromethane. The combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Deoxofluorination of a Carboxylic Acid to an Acyl Fluoride using XtalFluor-E®
General Procedure: To a solution of the carboxylic acid (1.0 mmol) and NaF (0.1 mmol) in EtOAc (2.0 mL) at room temperature is added XtalFluor-E® (1.2 mmol).[8] The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with EtOAc. The filtrate is concentrated under reduced pressure to afford the acyl fluoride.[8]
Electrophilic Fluorination of a β-Ketoester using Selectfluor®
General Procedure: To a 10 mL stainless steel milling jar is added the β-ketoester (1 mmol), Selectfluor® (2 mmol), sodium chloride (twice the total mass of substrate and Selectfluor®), and acetonitrile (0.25 mL).[3] The mixture is milled at 30 Hz for 2 hours. The resulting powder is transferred to a flask, and the product is extracted with an appropriate solvent. The extract is filtered and concentrated, and the crude product is purified by column chromatography.[3]
Visualizing Fluorination Workflows and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate typical experimental workflows and a simplified mechanistic distinction between nucleophilic and electrophilic fluorination.
Caption: A typical experimental workflow for the deoxofluorination of an alcohol.
Caption: A mechanochemical workflow for electrophilic fluorination of a β-ketoester.
Caption: Simplified mechanistic pathways for nucleophilic and electrophilic fluorination.
Conclusion
The choice of a fluorinating agent is a multifaceted decision. SeF4 presents a viable option, particularly as a liquid alternative to SF4, offering the potential for milder reaction conditions. However, its toxicity and the limited availability of direct comparative performance data with modern reagents warrant careful consideration.
For deoxofluorination reactions, the development of reagents like Deoxo-Fluor and the crystalline, more stable XtalFluor series has provided safer and often more selective alternatives to the traditional SF4 and DAST. For electrophilic fluorinations, reagents like Selectfluor® and NFSI offer a high degree of efficiency and selectivity for a range of transformations, particularly the synthesis of α-fluoro carbonyl compounds.
Ultimately, the optimal fluorinating agent will depend on the specific substrate, the desired transformation, the scale of the reaction, and the safety infrastructure available. This guide provides a framework for making an informed decision based on the current understanding of these powerful synthetic tools.
References
- 1. N-Fluorobenzenesulfonimide | 133745-75-2 [chemicalbook.com]
- 2. Selectfluor – Wikipedia [de.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. GSRS [precision.fda.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CAS 140681-55-6: Selectfluor | CymitQuimica [cymitquimica.com]
- 9. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 10. N-Fluorobenzenesulfonimide 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
- 14. Buy this compound | 13465-66-2 [smolecule.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound price & availability - MOLBASE [molbase.com]
- 18. manchesterorganics.com [manchesterorganics.com]
- 19. Selectfluor™ [sigmaaldrich.com]
- 20. Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. N-Fluorobenzenesulfonimide (NFSI) Fluorinating Reagent [benchchem.com]
- 22. Sigma Aldrich Xtalfluor-M 250 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 23. strem.com [strem.com]
Environmental impact assessment of using SeF4 compared to other fluorinators
A Comparative Guide to Fluorinating Agents: Environmental Impact and Safety Assessment of SeF4 versus Alternatives
For researchers, scientists, and drug development professionals, the selection of a fluorinating agent is a critical decision that balances reactivity, selectivity, and safety. This guide provides an objective comparison of the environmental and safety profiles of selenium tetrafluoride (SeF4) against other common fluorinators: sulfur tetrafluoride (SF4), diethylaminosulfur trifluoride (DAST), and xenon difluoride (XeF2). The information presented is supported by available data to aid in making informed decisions for sustainable and safe chemical synthesis.
Quantitative Comparison of Fluorinator Properties
The following table summarizes key quantitative data for SeF4 and its alternatives. It is important to note that while extensive toxicity data is available, specific Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) values for these reagents are not widely reported in standard environmental databases, likely due to their specialized and lower-volume use compared to industrial gases.
| Parameter | This compound (SeF4) | Sulfur Tetrafluoride (SF4) | Diethylaminosulfur Trifluoride (DAST) | Xenon Difluoride (XeF2) |
| Physical State | Colorless liquid[1] | Colorless gas[2][3] | Yellowish liquid | White crystalline solid[4] |
| Boiling Point | 101 °C[1] | -38 °C[2] | 30-32 °C @ 3 mmHg | Sublimes at ~129 °C[2][4] |
| Toxicity (Oral LD50, rat) | Data not readily available | Data not readily available | > 2,000 mg/kg[5][6] | 90 mg/kg (mouse)[2][7][8][9] |
| Toxicity (Inhalation LC50, rat) | Data not readily available | 40 ppm (1 hour)[5] | 2,000 mg/m³ (4 hours)[5] | 445 mg/m³/2H (mouse)[7][8][10][11] |
| Hydrolysis Byproducts | SeO2 + HF | SO2 + HF[2][12][13][14][15][16][17] | Diethylaminosulfinyl fluoride, HF, and other decomposition products[18] | Xe + HF + O2[7][11][14][19] |
| Global Warming Potential (GWP) | Not Reported | Not Reported | Not Reported | Not Reported |
| Ozone Depletion Potential (ODP) | Not Reported | Not Reported | Not Reported | Not Reported |
Environmental and Safety Considerations
This compound (SeF4): SeF4 is a versatile fluorinating agent but poses significant environmental and health risks. It is highly toxic and corrosive.[1] Its violent reaction with water to produce toxic hydrogen fluoride (HF) and selenium dioxide (SeO2) necessitates stringent handling conditions in a moisture-free environment.[20] Selenium compounds, in general, are known to be hazardous to aquatic life.
Sulfur Tetrafluoride (SF4): SF4 is a highly effective fluorinating agent but is a toxic and corrosive gas, making it difficult to handle.[2][3] Its reaction with water or moisture also produces hazardous HF and sulfur dioxide (SO2), which is a known air pollutant.[2][12][13][14][15][16][17] Due to its gaseous nature, there is a higher risk of inhalation exposure.
Diethylaminosulfur Trifluoride (DAST): DAST is a liquid and is generally considered a milder and more selective fluorinating agent than SF4.[21] However, it is thermally unstable and can decompose explosively if heated. Its hydrolysis also produces HF.[18] While less acutely toxic than the inorganic fluorides, it still requires careful handling.
Xenon Difluoride (XeF2): XeF2 is a solid, which can be an advantage for handling. It is a powerful fluorinating agent and a strong oxidizer.[4] It is moisture-sensitive and its hydrolysis yields xenon gas, HF, and oxygen.[7][11][14][19] While xenon itself is inert, the generation of HF is a significant hazard. It is also highly toxic if ingested or inhaled.[2][7][8][9]
Experimental Protocols
Below are representative experimental protocols for the use of each fluorinating agent. These are intended as a general guide and should be adapted and optimized for specific substrates and scales.
Fluorination using this compound (SeF4)
Objective: Conversion of a carbonyl compound to a geminal difluoride.
Procedure:
-
In a dry inert atmosphere glovebox, a solution of the carbonyl compound (1.0 eq) in a dry, inert solvent (e.g., CH2Cl2) is prepared in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) reaction vessel.
-
The solution is cooled to an appropriate temperature (e.g., -78 °C).
-
This compound (1.0-1.2 eq) is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature or gently heated as required, and the progress is monitored by an appropriate technique (e.g., 19F NMR, GC-MS).
-
Upon completion, the reaction is carefully quenched by pouring it onto a stirred mixture of ice and a base (e.g., NaHCO3 or CaCO3) to neutralize the HF and other acidic byproducts.
-
The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method, such as distillation or column chromatography.
Fluorination using Sulfur Tetrafluoride (SF4)
Objective: Conversion of a carboxylic acid to a trifluoromethyl group.
Procedure:
-
A pressure-rated reactor (e.g., a stainless steel autoclave) is charged with the carboxylic acid (1.0 eq) and a suitable solvent (e.g., anhydrous HF or a high-boiling hydrocarbon).
-
The reactor is sealed and cooled in a dry ice/acetone bath.
-
Sulfur tetrafluoride gas (2.0-3.0 eq) is condensed into the reactor.
-
The reactor is allowed to warm to room temperature and then heated to the desired reaction temperature (e.g., 100-150 °C) for several hours.
-
After cooling to room temperature, the excess SF4 and HF are carefully vented through a scrubber containing a base (e.g., KOH or soda lime).
-
The reaction mixture is cautiously poured into a mixture of ice and a base to neutralize any remaining acid.
-
The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by distillation or chromatography.
Fluorination using Diethylaminosulfur Trifluoride (DAST)
Objective: Conversion of an alcohol to an alkyl fluoride.
Procedure:
-
A solution of the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., CH2Cl2 or THF) is prepared in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78 °C.
-
DAST (1.1-1.5 eq) is added dropwise to the stirred solution.
-
The reaction is stirred at -78 °C for a period and then allowed to slowly warm to room temperature. The reaction progress is monitored by TLC or GC.
-
Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of NaHCO3 or ice water.
-
The mixture is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated.
-
The product is purified by column chromatography or distillation.
Fluorination using Xenon Difluoride (XeF2)
Objective: Fluorination of an aromatic compound.
Procedure:
-
To a solution of the aromatic substrate (1.0 eq) in a suitable solvent (e.g., CH2Cl2 or acetonitrile) in a PTFE or FEP vessel, xenon difluoride (1.0-2.0 eq) is added in portions at room temperature.[13]
-
A catalyst, such as a Lewis acid (e.g., BF3·OEt2) or HF, may be added if required.[22]
-
The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored.
-
Upon completion, the reaction mixture is quenched by the addition of a basic solution (e.g., aqueous NaHCO3).
-
The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated.
-
Purification is performed by chromatography or recrystallization.
Logical Workflow for Fluorinator Selection
The choice of a fluorinating agent involves a careful consideration of multiple factors, including the substrate, desired transformation, and safety and environmental concerns. The following diagram illustrates a decision-making workflow.
General Experimental Workflow for Fluorination
The following diagram outlines a generalized workflow for conducting a fluorination reaction in a research setting, emphasizing safety and proper waste handling.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. zeiss.com [zeiss.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Xenon Difluoride: Properties, Uses & Structure Explained [vedantu.com]
- 5. americanelements.com [americanelements.com]
- 6. epa.gov [epa.gov]
- 7. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. homes.nano.aau.dk [homes.nano.aau.dk]
- 14. Hydrolysis of `XeF_2` gives [allen.in]
- 15. brainly.in [brainly.in]
- 16. Sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 18. LC50 Determination of tert-Butyl Acetate using a Nose Only Inhalation Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sarthaks.com [sarthaks.com]
- 20. umweltbundesamt.de [umweltbundesamt.de]
- 21. ghgprotocol.org [ghgprotocol.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of SeF4 and SF4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of selenium tetrafluoride (SeF4) and sulfur tetrafluoride (SF4), with a focus on their hydrolysis reactions. Both SeF4 and SF4 are powerful fluorinating agents used in organic synthesis; however, their reactivity profiles, particularly their reaction rates with water, differ. This document summarizes the available quantitative kinetic data, details experimental protocols for the cited experiments, and presents reaction mechanisms through signaling pathway diagrams.
Introduction
This compound (SeF4) and sulfur tetrafluoride (SF4) are isoelectronic inorganic compounds that serve as valuable reagents for the fluorination of various organic functional groups.[1][2] SF4 is a colorless gas, while SeF4 is a colorless liquid at standard conditions, which can offer practical advantages in handling for certain applications.[1] Both reagents are known to be highly reactive towards water, undergoing hydrolysis to form hydrogen fluoride and the corresponding oxides. Understanding the kinetics of this hydrolysis is crucial for safe handling, reaction quenching, and predicting the stability of these reagents in the presence of moisture.
While SF4 has been the subject of several kinetic and theoretical studies, quantitative kinetic data for the hydrolysis of SeF4 is notably scarce in publicly available literature. This guide presents the available data for a comparative assessment, highlighting the areas where further experimental investigation is needed.
Quantitative Kinetic Data
The available quantitative data on the hydrolysis of SeF4 and SF4 is limited and primarily focuses on SF4. While both compounds are known to hydrolyze rapidly, the kinetic parameters for SeF4 have not been experimentally determined in the reviewed literature.
| Compound | Reaction | Rate Constant (k) | Activation Energy (Ea) | Temperature (K) | Phase | Source |
| SF4 | SF4 + H2O → SOF2 + 2HF | (0.9–2.6) × 10⁻¹⁹ cm³/s | - | 350 | Gas | [3] |
| SF4 | SF4 + H2O → SF3OH (RDS) | - | 22.48 kcal/mol (calculated) | - | Gas | [3] |
| SeF4 | SeF4 + 2H2O → SeO2 + 4HF | Not available | Not available | - | - | - |
Note: The rate-determining step (RDS) for the complete hydrolysis of SF4 is the initial attack by a water molecule. The provided activation energy is a calculated value for the uncatalyzed gas-phase reaction and is significantly reduced in the presence of water or HF as catalysts.[3]
Experimental Protocols
Determination of the Gas-Phase Hydrolysis Rate of SF4 by Mass Spectrometry
The second-order rate constant for the initial step of SF4 hydrolysis in the gas phase was determined using a mass spectrometry technique.
Methodology:
-
Reactant Introduction: A known concentration of sulfur tetrafluoride (SF4) and water (H2O) vapor are introduced into a reaction chamber at a controlled temperature (350 K).
-
Reaction Monitoring: The concentrations of the reactant (SF4) and the product (thionyl fluoride, SOF2) are monitored over time using a mass spectrometer. The mass spectrometer is tuned to detect the specific mass-to-charge ratios of the ions corresponding to SF4 and SOF2.
-
Data Analysis: The rate of disappearance of SF4 and the rate of appearance of SOF2 are measured. By plotting the change in concentration versus time, the initial reaction rate can be determined.
-
Rate Constant Calculation: The second-order rate constant (k) is calculated from the initial rate and the known initial concentrations of the reactants using the rate law: Rate = k[SF4][H2O].
Reaction Mechanisms
The hydrolysis of both SeF4 and SF4 is believed to proceed through a nucleophilic attack by water on the central selenium or sulfur atom. The see-saw molecular geometry of both molecules leaves the central atom susceptible to such an attack.[4]
Hydrolysis of Sulfur Tetrafluoride (SF4)
The hydrolysis of SF4 is a rapid and exothermic reaction that proceeds in stages. The initial and rate-determining step is the formation of an intermediate, SF3OH, via an SN2-type displacement.[3] This is followed by the elimination of HF to form thionyl fluoride (SOF2), which is then further hydrolyzed to sulfur dioxide (SO2) and hydrogen fluoride (HF). The overall reaction is:
SF4 + 2H2O → SO2 + 4HF[2]
Caption: Proposed reaction pathway for the hydrolysis of SF4.
Hydrolysis of this compound (SeF4)
While quantitative kinetic data is lacking, it is known that SeF4 reacts readily with water.[1] By analogy to SF4, a similar hydrolysis mechanism can be proposed, proceeding through the formation of seleninyl fluoride (SeOF2) as an intermediate. The final products are selenium dioxide (SeO2) and hydrogen fluoride (HF). The overall reaction is:
SeF4 + 2H2O → SeO2 + 4HF
Caption: Proposed reaction pathway for the hydrolysis of SeF4.
Discussion and Comparison
Both SF4 and SeF4 are highly reactive towards water, a property that is critical to consider in their application as fluorinating agents. The hydrolysis of SF4 is known to be vigorous and proceeds through a well-studied mechanism involving the formation of thionyl fluoride.[2] The initial nucleophilic attack by water is the rate-limiting step, and the reaction is catalyzed by the presence of additional water molecules or hydrogen fluoride.[3]
Although SeF4 is also described as readily hydrolyzing, the absence of quantitative kinetic data in the literature prevents a direct comparison of its reaction rate with that of SF4.[1] Qualitatively, both reactions are considered fast. The liquid state of SeF4 at room temperature might suggest that its reactions, including hydrolysis, could be more readily controlled in a laboratory setting compared to the gaseous SF4. However, without empirical data, any assertion about the relative rates of hydrolysis remains speculative.
The lower bond energy of the Se-F bond compared to the S-F bond might suggest that SeF4 could be more reactive. However, other factors, such as the energy of the transition state, also play a crucial role in determining the reaction rate. Theoretical studies, similar to those conducted for SF4, would be invaluable in elucidating the thermodynamics and kinetics of SeF4 hydrolysis and providing a more solid basis for comparison.
Conclusion
This guide provides a comparative overview of the kinetic studies of SeF4 and SF4, with a particular focus on their hydrolysis reactions. While quantitative data for SF4 hydrolysis is available, there is a clear lack of corresponding experimental data for SeF4. This knowledge gap highlights the need for further research to quantify the reaction rates of SeF4 with water and other substrates. Such studies would enable a more complete understanding of the reactivity of these important fluorinating agents and facilitate their safer and more efficient use in research and industry.
References
Computational Analysis of Transition States: A Comparative Guide to SeF4 and SF4 Reactions
Comparison of Reaction Transition States
Due to the lack of specific computational studies on the transition states of SeF4 reactions, a direct quantitative comparison with SF4 is not feasible. The following table summarizes the available computational data for the gas-phase hydrolysis of SF4.
| Feature | SF4 Reaction: Hydrolysis (SF4 + H2O → SOF2 + 2HF) | SeF4 Reaction |
| Reaction Type | Hydrolysis | Data Not Available |
| Activation Energy (Gas Phase) | 22.48 kcal/mol | Data Not Available |
| Transition State Geometry | A four-membered cyclic transition state. | Data Not Available |
| Computational Method | G4//MP2/6-311G(d, p) | Data Not Available |
In-Depth Look at SF4 Hydrolysis Transition State
A theoretical study on the hydrolysis of sulfur tetrafluoride has elucidated the mechanism and energetics of this reaction. The initial and rate-determining step is the reaction between a single SF4 molecule and a single water molecule.
The reaction proceeds through a four-membered cyclic transition state. In this transition state, the oxygen atom of the water molecule coordinates to the sulfur atom of SF4, while one of the hydrogen atoms of the water molecule interacts with a fluorine atom of SF4. This arrangement facilitates the transfer of the hydrogen to the fluorine and the formation of a sulfur-oxygen bond, ultimately leading to the products SOF2 and HF. The calculated activation energy for this gas-phase reaction is 22.48 kcal/mol.
Reactivity of SeF4: A Qualitative Comparison
While specific transition state data for SeF4 reactions is unavailable, its reactivity can be inferred from its structural and electronic properties and compared to SF4.
-
Structure and Bonding : Both SeF4 and SF4 possess a see-saw molecular geometry derived from a trigonal bipyramidal electron arrangement with one equatorial lone pair. This structural similarity suggests that they might undergo similar reaction pathways.
-
Lewis Basicity : In liquid hydrogen fluoride, SeF4 acts as a weak base, accepting a proton to form the SeF3+ cation. It is a weaker base than SF4, indicating a lower tendency to be protonated, which could influence its reactivity in acid-catalyzed reactions.
-
Fluorinating Agent : SeF4 is known as a fluorinating agent for organic compounds such as alcohols, carboxylic acids, and carbonyl compounds. It is considered to have advantages over SF4 in certain applications, though the mechanistic details and comparative activation barriers have not been computationally elucidated.
-
Non-covalent Interactions : A comparative computational study on the interactions of SeF2 and SeF4 with oxygen-bearing Lewis bases revealed that SeF4 forms chalcogen bonds. The strength of these interactions provides insight into the initial steps of reactions, such as nucleophilic attack, but does not provide information about the subsequent energy barriers of the full reaction.
Experimental and Computational Protocols
The computational details for the theoretical study of SF4 hydrolysis are as follows:
Computational Method for SF4 Hydrolysis: The study of the reaction between sulfur tetrafluoride and water was conducted using the G4//MP2/6-311G(d, p) theoretical model. This composite method is a high-accuracy quantum chemical approach for calculating energies of molecules. The geometries of the reactants, transition states, and products were optimized at the MP2/6-311G(d, p) level of theory. The final energies were then calculated using the G4 procedure, which includes a series of higher-level calculations to achieve high accuracy.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for a computational analysis of a reaction transition state, applicable to the hydrolysis of SF4.
Caption: Workflow for computational transition state analysis.
Conclusion
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Selenium Tetrafluoride
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Selenium Tetrafluoride
This compound (SeF4) is a highly reactive and toxic inorganic compound utilized as a fluorinating agent in organic synthesis.[1][2] Its hazardous nature necessitates stringent safety protocols to protect laboratory personnel. This document provides comprehensive guidance on the selection of appropriate personal protective equipment (PPE), detailed handling and disposal procedures, and emergency response actions.
Hazard Profile of this compound
Understanding the inherent risks of SeF4 is the foundation of safe laboratory practices. It is classified as acutely toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3] A critical hazard is its violent reaction with water, which produces toxic hydrogen fluoride gas.[4] Contact with skin or eyes can cause severe irritation and chemical burns.[4]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[2][3] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[2][3] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2][3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][3] |
| Reactivity | Reacts violently with water, releasing toxic hydrogen fluoride gas.[4] |
| Corrosivity | Corrosive, causing severe skin burns and eye damage.[4] |
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is mandatory to ensure complete protection from the various hazards posed by this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE levels.
| PPE Level | Respiratory Protection | Skin and Body Protection | Eye Protection | Hand Protection |
| Level A | Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or positive-pressure supplied-air respirator with escape SCBA.[5] | Totally encapsulated chemical- and vapor-protective suit.[5] | Integrated into the full-facepiece respirator. | Inner and outer chemical-resistant gloves.[5] |
| Level B | Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or positive-pressure supplied-air respirator with escape SCBA.[5][6] | Hooded chemical-resistant clothing (e.g., overalls, two-piece splash suit).[5][6] | Face shield in addition to the full-facepiece respirator.[5] | Inner and outer chemical-resistant gloves.[5][6] |
| Level C | Full-face air-purifying respirator with appropriate cartridges for inorganic gases and vapors.[5][6] | Chemical-resistant clothing (e.g., coveralls, hooded splash suit).[6] | Integrated into the full-facepiece respirator. | Inner and outer chemical-resistant gloves.[5][6] |
In most laboratory settings involving small quantities of this compound, Level C protection is often sufficient, provided that work is conducted within a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All work with this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood with a tested and reliable face velocity.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Use compatible materials for apparatus; this compound can react with glass over time.[4]
2. Donning Personal Protective Equipment:
-
Don the appropriate level of PPE as determined by your risk assessment. At a minimum, this includes a full-face respirator, chemical-resistant gloves (both inner and outer pairs), and a chemical-resistant apron or coveralls.
3. Handling the Chemical:
-
Carefully uncap the this compound container within the fume hood.
-
Use a syringe or cannula for liquid transfers to minimize exposure to the atmosphere.
-
Keep the container tightly closed when not in use.
-
Avoid any contact with skin, eyes, and clothing.
4. Post-Handling Procedures:
-
Upon completion of the work, securely cap the this compound container.
-
Decontaminate any surfaces that may have come into contact with the chemical using a suitable neutralizing agent, followed by a thorough cleaning.
-
Properly remove and dispose of contaminated gloves and any disposable PPE in a designated hazardous waste container.
Emergency Response and First Aid
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |
Disposal Plan: Managing this compound Waste
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of following strict environmental regulations.
1. Waste Segregation and Storage:
-
Collect all this compound waste, including empty containers and contaminated disposable materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly water.
2. Disposal Method:
-
Disposal must be carried out by a licensed chemical waste disposal company.[3]
-
The primary disposal methods include controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[3][8]
-
Under no circumstances should this compound waste be discharged into the sewer system or the general environment.[3][8]
Below is a logical workflow for handling a this compound spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | F4Se | CID 123311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy this compound | 13465-66-2 [smolecule.com]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
